molecular formula C5H12Cl2N2O2 B117835 (S)-Piperazine-2-carboxylic acid dihydrochloride CAS No. 158663-69-5

(S)-Piperazine-2-carboxylic acid dihydrochloride

Cat. No.: B117835
CAS No.: 158663-69-5
M. Wt: 203.06 g/mol
InChI Key: WNSDZBQLMGKPQS-FHNDMYTFSA-N
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Description

(S)-Piperazine-2-carboxylic acid dihydrochloride is a useful research compound. Its molecular formula is C5H12Cl2N2O2 and its molecular weight is 203.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-piperazine-2-carboxylic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2.2ClH/c8-5(9)4-3-6-1-2-7-4;;/h4,6-7H,1-3H2,(H,8,9);2*1H/t4-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNSDZBQLMGKPQS-FHNDMYTFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)C(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@@H](CN1)C(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370181
Record name (S)-Piperazine-2-carboxylic acid dihydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158663-69-5
Record name (S)-Piperazine-2-carboxylic acid dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-piperazine-2-carboxylic acid dihydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to (S)-Piperazine-2-carboxylic acid dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Piperazine-2-carboxylic acid dihydrochloride is a chiral heterocyclic compound that serves as a crucial building block in modern medicinal chemistry. As a derivative of piperazine, a scaffold prevalent in many approved drugs, its unique structural features—a defined stereocenter and multiple functional groups—make it an invaluable intermediate for the synthesis of complex and stereochemically pure active pharmaceutical ingredients (APIs).[1] Its incorporation into synthetic pathways is pivotal for developing novel therapeutics, particularly for neurological disorders, infectious diseases, and metabolic syndromes.[1] This guide provides a comprehensive overview of its basic properties, experimental protocols for its characterization, and its applications in drug development.

Core Physicochemical Properties

This compound is typically a white to off-white crystalline solid.[2] It is the dihydrochloride salt form of (S)-piperazine-2-carboxylic acid, which enhances its stability and handling properties.[2] The compound is known to be hygroscopic, necessitating storage in dry conditions to prevent moisture absorption.[2]

Data Summary

The fundamental physicochemical properties are summarized in the table below for quick reference. Note that the melting point can vary between sources, which may be due to different experimental conditions or measurement techniques.

PropertyValueSource(s)
CAS Number 158663-69-5[3]
Molecular Formula C₅H₁₂Cl₂N₂O₂[2][4]
Molecular Weight 203.06 g/mol [4][5]
Appearance White to off-white powder/crystalline solid[2][3]
Melting Point 280°C[3][6]
~265°C (decomposes)
Boiling Point 313.6°C at 760 mmHg[3][6]
Flash Point 143.5°C[3]
Vapor Pressure 0.000107 mmHg at 25°C[3]

Solubility and Acidity (pKa)

Solubility

Specific quantitative solubility data for this compound is not widely published. However, based on its structure as a dihydrochloride salt of a small, polar molecule containing amino and carboxylic acid groups, it is expected to be sparingly to freely soluble in water. The parent compound, piperazine dihydrochloride, is reported to have a water solubility of 41% at 20°C and is insoluble in organic solvents.[7] Conversely, derivatives with protective groups like benzyl and Boc groups exhibit lower water solubility and higher solubility in organic solvents like dichloromethane.[8]

Acidity (pKa)

Experimental Protocols

Detailed experimental protocols for this specific molecule are proprietary or not publicly available. However, standard methodologies for determining key properties like solubility and pKa are well-established.

A. Solubility Determination: Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[2][10]

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached between the dissolved and undissolved solute. The concentration of the solute in the saturated supernatant is then measured.

Detailed Methodology:

  • Preparation: Add an excess amount of this compound to a vial containing a precise volume of the desired solvent (e.g., purified water, phosphate-buffered saline). The excess solid should be clearly visible.[2][6]

  • Equilibration: Seal the vials and place them in a shaker or orbital incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for a predetermined period (typically 24-72 hours) to ensure equilibrium is achieved.[6]

  • Phase Separation: After equilibration, allow the suspension to settle.[2] Carefully remove an aliquot of the supernatant without disturbing the solid material. Further clarify the supernatant by centrifugation at high speed or by passing it through a suitable syringe filter (e.g., 0.45 µm).[3]

  • Quantification: Accurately dilute the clarified supernatant with the solvent. Determine the concentration of the compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS/MS, by comparing the response to a calibration curve prepared with known concentrations of the compound.[3][6]

B. pKa Determination: Potentiometric Titration

Potentiometric titration is a standard and reliable method for determining the pKa values of ionizable compounds, including amino acids and their derivatives.[9][11]

Principle: A solution of the compound is titrated with a standardized acid or base. The pH of the solution is monitored continuously with a pH meter as a function of the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the resulting titration curve.

Detailed Methodology:

  • Sample Preparation: Accurately weigh and dissolve a known amount of this compound in deionized, CO₂-free water to create a solution of known concentration (e.g., 0.1 M).

  • Titration Setup: Calibrate a pH meter with standard buffer solutions (e.g., pH 4, 7, and 10) at the desired experimental temperature.[12] Place the sample solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.

  • Titration Process: Fill a burette with a standardized solution of a strong base (e.g., 0.1 M NaOH).[12] Record the initial pH of the sample solution. Add the titrant in small, precise increments (e.g., 0.1-0.3 mL), allowing the pH to stabilize after each addition before recording the pH and the total volume of titrant added.[12][13] Continue the titration until the pH has passed through all expected equivalence points (e.g., to a pH of ~12.5).

  • Data Analysis: Plot the measured pH versus the volume of titrant added to generate a titration curve. The pKa values are determined from the midpoints of the buffering regions (the flattest parts of the curve).[14] Alternatively, the first derivative of the curve (ΔpH/ΔV) can be plotted against the titrant volume to more accurately identify the equivalence points, with the pKa values being the pH at the halfway points between these equivalence points.[13]

Role in Drug Discovery and Synthesis

(S)-Piperazine-2-carboxylic acid is a vital chiral intermediate for synthesizing a wide array of therapeutic agents.[1] The piperazine ring is a privileged scaffold that can interact with various biological targets, and the carboxylic acid and secondary amine functionalities provide versatile handles for synthetic modification.[15] Its defined stereochemistry is crucial for creating enantiomerically pure drugs, which often leads to improved efficacy and a better safety profile.[1]

Notably, piperazine derivatives are extensively investigated for treating Alzheimer's disease by targeting enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[16][17][18]

Fig. 1: Role as a scaffold in developing various therapeutic agents.
Synthetic Workflow Visualization

The synthesis of this compound often involves a multi-step process that can include the protection of functional groups, chiral resolution or asymmetric synthesis, and final deprotection/salt formation.[19][20] A generalized workflow is illustrated below.

G A Starting Material (e.g., Pyrazine-2-carboxamide) B Heteroaromatic Hydrogenation A->B Step 1 C Racemic Piperazine-2-carboxamide B->C D Biocatalytic Chiral Resolution (e.g., using Aminopeptidase) C->D Step 2 E Enantiopure (S)-Piperazine- 2-carboxylic acid D->E F Acidification / Salt Formation (with HCl) E->F Step 3 G Final Product: (S)-Piperazine-2-carboxylic acid dihydrochloride F->G

Fig. 2: A generalized workflow for the biocatalytic synthesis.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as an irritant. Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.

Hazard InformationDetailsSource(s)
GHS Pictogram Exclamation mark pictogram[4]
Signal Word Warning[4]
Hazard Statements H315: Causes skin irritation[4]
H319: Causes serious eye irritation[4]
H335: May cause respiratory irritation[4]
Precautionary Codes P261, P264, P280, P302+P352, P305+P351+P338, P304+P340[4]

Conclusion

This compound is a fundamentally important chiral building block with well-defined physicochemical properties. Its utility in the pharmaceutical industry is significant, providing a robust scaffold for the synthesis of a diverse range of drug candidates. Understanding its basic properties, along with established protocols for its characterization, is essential for its effective application in research and development. The information and standardized methodologies presented in this guide offer a solid foundation for scientists and developers working with this versatile compound.

References

(S)-Piperazine-2-carboxylic acid dihydrochloride chemical structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (S)-Piperazine-2-carboxylic acid dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a significant chiral building block in the pharmaceutical and chemical industries. This document details its chemical structure, physicochemical properties, synthesis protocols, and applications, presenting data in a clear and accessible format for researchers and drug development professionals.

Chemical Structure and Properties

This compound is a halogenated organic compound and a chiral carboxylic acid derivative.[1] Its structure consists of a piperazine ring with a carboxylic acid group at the C-2 position, with the stereochemistry fixed in the (S) configuration. It is typically supplied as a dihydrochloride salt to improve its stability and handling properties.

Caption: Figure 1: 2D representation of the molecule.

Physicochemical Properties

The compound is typically a white to off-white crystalline solid.[1] It is hygroscopic and should be stored in dry conditions.[1] Key physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₅H₁₂Cl₂N₂O₂[1][2][3]
Molecular Weight 203.07 g/mol [3]
CAS Number 158663-69-5[2][3]
Appearance White to off-white powder/crystalline solid[1][2]
Melting Point 280 °C[2][4]
Boiling Point 313.6 °C at 760 mmHg[2][4]
Solubility Sparingly soluble in water[1]
Optical Rotation [α]D²⁰ = -8.88 (c=1.2 in H₂O)[5]
Assay ≥98.0%[6]
Computational Data

Computational models provide further insight into the molecular properties of this compound.

DescriptorValueReference
XLogP3-AA -3.4[1]
Topological Polar Surface Area (TPSA) 61.36 Ų[3]
Hydrogen Bond Donors 3[3]
Hydrogen Bond Acceptors 3[3]
Rotatable Bonds 1[3]
Complexity 116[1]

Synthesis and Manufacturing

This compound is a synthetic compound with no known natural sources.[1] Industrial preparation relies on multi-step organic synthesis, often involving enantioselective catalysis or the resolution of racemic mixtures.[1]

One common approach is the chiral resolution of racemic piperazine-2-carboxamide using an aminopeptidase enzyme, followed by crystallization of the desired (S)-enantiomer as its dihydrochloride salt.[7] Another method involves the chemical resolution of racemic piperazine-2-carboxylic acid dihydrochloride.[5]

synthesis_workflow Synthesis Workflow cluster_step1 Step 1: Hydrogenation cluster_step2 Step 2: Enzymatic Resolution cluster_step3 Step 3: Salt Formation & Crystallization start Pyrazine-2-carboxamide step1_reagents H2, Pd/C in Water start->step1_reagents product1 Racemic Piperazine-2-carboxamide step1_reagents->product1 step2_enzyme Aminopeptidase (LAP2) pH 9 product1->step2_enzyme product2 (S)-Piperazine-2-carboxylic acid & (R)-Piperazine-2-carboxamide step2_enzyme->product2 step3_reagents Concentrated HCl (T < 23°C) product2->step3_reagents final_product (S)-Piperazine-2-carboxylic acid dihydrochloride step3_reagents->final_product

Caption: Figure 2: Biocatalytic synthesis workflow.

Experimental Protocol: Biocatalytic Synthesis

The following protocol is a summary of the two-step biocatalytic approach for producing this compound.[7]

Step 1: Hydrogenation of Pyrazine-2-carboxamide

  • Pyrazine-2-carboxamide is hydrogenated using a Palladium on carbon (Pd/C) catalyst in water.

  • This reaction yields a concentrated aqueous solution of racemic piperazine-2-carboxylic amide ((rac)-2).[7]

Step 2: Enzymatic Chiral Resolution

  • The aqueous solution of (rac)-2 is adjusted to pH 9.

  • A semipurified aminopeptidase from Aspergillus oryzae (LAP2) is introduced to the solution.

  • The enzyme selectively hydrolyzes the (S)-amide to the corresponding (S)-carboxylic acid, leaving the (R)-amide largely unreacted.[7]

Step 3: Crystallization of the Dihydrochloride Salt

  • After the enzymatic resolution, the resulting (S)-piperazine-2-carboxylic acid is isolated.

  • Concentrated hydrochloric acid (HCl) is added to the solution, with the temperature controlled to below 23°C to prevent hydrolysis of the remaining (R)-amide.[7]

  • The final product, this compound, crystallizes from the solution.[7] This process yields the product with high purity (97%) and excellent enantiomeric excess (>99%).[7]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and quality control of this compound.

SpectroscopyData (in D₂O)Reference
¹H-NMR (400 MHz) δ = 3.41-3.56 (m, 2H), 3.56 (dd, 1H), 3.71-3.83 (m, 2H), 4.01 (dd, 1H), 4.46 (dd, 1H)[5]
¹³C-NMR (75 MHz) ppm 42.21, 43.21, 44.43, 56.03, 169.88[5]
Infrared (KBr) 3700-2000, 1760, 1220 cm⁻¹[5]
Mass Spectrometry m/e 131 (M+)[5]

Applications in Research and Development

This compound is a valuable chiral intermediate in various fields, primarily in the synthesis of pharmaceuticals.[1]

applications Role in Synthesis cluster_pharma Pharmaceutical Synthesis cluster_other Other Applications A (S)-Piperazine-2-carboxylic acid dihydrochloride B Chiral Intermediate A->B Used as D Asymmetric Synthesis A->D Utilized in E Biopolymer Modification (e.g., for CO2 capture) A->E Functionalizes C Active Pharmaceutical Ingredients (APIs) B->C Leads to

Caption: Figure 3: Applications of the title compound.

  • Pharmaceutical Intermediate: Its chiral nature makes it a key building block for synthesizing enantiomerically pure pharmaceutical compounds.[1] The piperazine motif is a common scaffold in many biologically active molecules.

  • Asymmetric Synthesis: The compound is employed in asymmetric synthesis to introduce a specific stereocenter into a target molecule.[1]

  • Biopolymer Modification: It has been used to functionalize biopolymers to create novel materials. For instance, it was grafted onto a biopolymer to create an adsorbent for carbon dioxide, demonstrating its utility in materials science and environmental applications.[8]

Safety and Handling

This compound is classified as an irritant. Proper safety precautions should be taken during handling.

Hazard ClassGHS Classification
Pictogram GHS07 (Warning)
Hazard Statements H315: Causes skin irritation.[1][9]H319: Causes serious eye irritation.[1][9]H335: May cause respiratory irritation.[1][9]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[9]P280: Wear protective gloves/protective clothing/eye protection/face protection.[9]P302+P352: IF ON SKIN: Wash with plenty of water.[9]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]

Storage: Store in a dry, well-ventilated place. The compound is hygroscopic, so it is important to protect it from moisture.[1]

References

(S)-Piperazine-2-carboxylic acid dihydrochloride: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: (S)-Piperazine-2-carboxylic acid dihydrochloride (CAS Number: 158663-69-5) is a chiral heterocyclic organic compound that serves as a critical building block in medicinal chemistry and pharmaceutical development.[1][2] Its defined stereochemistry, coupled with the versatile reactivity of the piperazine ring and carboxylic acid functional group, makes it an invaluable synthon for creating complex, enantiomerically pure active pharmaceutical ingredients (APIs).[3] The piperazine moiety is a well-established scaffold in drug design, often imparting favorable pharmacokinetic properties to molecules.[1] This guide provides an in-depth overview of its properties, synthesis, quality control, and applications.

Physicochemical and Spectroscopic Data

This compound typically appears as a white to off-white crystalline powder.[2][4] It is the dihydrochloride salt form of (S)-piperazine-2-carboxylic acid, which enhances its stability and water solubility.[1] The compound is noted to be hygroscopic, requiring storage in dry, inert conditions.[2]

PropertyValueSource(s)
CAS Number 158663-69-5[1][4]
Molecular Formula C₅H₁₂Cl₂N₂O₂[1][5]
Molecular Weight 203.07 g/mol [5]
Appearance White to off-white powder[4][5]
Melting Point ~280 °C[4][5][6]
Boiling Point 313.6 °C at 760 mmHg[4][5]
Specific Optical Rotation [α]D²⁰ = -8.88 (c=1.2, H₂O)[7]
¹H NMR (400 MHz, D₂O), δ 3.41-3.56 (m, 2H), 3.56 (dd, 1H), 3.71-3.83 (m, 2H), 4.01 (dd, 1H), 4.46 (dd, 1H)[7]
¹³C NMR (75 MHz, D₂O), ppm 42.21, 43.21, 44.43, 56.03, 169.88[7]
Infrared (KBr), cm⁻¹ 3700-2000, 1760, 1220[7]

Role in Pharmaceutical Synthesis

This compound is a quintessential chiral building block. Its (S)-configuration provides a fixed stereocenter, which is crucial for developing selective APIs with improved efficacy and reduced off-target effects.[3] The piperazine scaffold can be found in drugs across various therapeutic areas, including neurology, infectious diseases, and metabolic syndromes.[3] The secondary amine (N-1), the protonated amine (N-4), and the carboxylic acid group offer three distinct points for chemical modification, allowing for the construction of diverse compound libraries.

Below is a diagram illustrating the utility of this compound as a versatile scaffold in drug development.

G Figure 1: Synthetic Utility of (S)-Piperazine-2-carboxylic acid Scaffold cluster_start Starting Material cluster_mod Functionalization Sites cluster_reactions Reaction Types cluster_products Resulting Structures start (S)-Piperazine-2- carboxylic acid dihydrochloride N1 N-1 Amine N4 N-4 Amine COOH Carboxylic Acid acylation N-Acylation N1->acylation alkylation N-Alkylation N4->alkylation amide_coupling Amide Coupling COOH->amide_coupling esterification Esterification COOH->esterification prod1 N-Substituted Piperazines alkylation->prod1 acylation->prod1 prod2 Piperazine Amides/Esters amide_coupling->prod2 reduction Reduction to Alcohol esterification->reduction further modification esterification->prod2 prod3 Complex Drug Candidates prod1->prod3 prod2->prod3 G Figure 2: Workflow for N-Boc Protection start Suspend Starting Material in Methanol add_base Add Triethylamine start->add_base add_boc Add Boc₂O Solution add_base->add_boc react Stir Overnight at 50°C add_boc->react evap Evaporate Solvent react->evap workup Aqueous Workup (pH 2) evap->workup extract Extract with Ethyl Acetate workup->extract dry Dry Organic Layer (MgSO₄) extract->dry precipitate Precipitate with n-Hexane dry->precipitate isolate Filter and Dry Product precipitate->isolate G Figure 3: Quality Control Workflow via Chiral HPLC cluster_prep Preparation cluster_analysis Analysis cluster_results Data Processing prep_system Equilibrate HPLC System & Chiral Column prep_racemic Prepare Racemic Standard Solution prep_sample Prepare (S)-Enantiomer Sample Solution inject_racemic Inject Racemic Standard prep_racemic->inject_racemic inject_sample Inject Sample prep_sample->inject_sample identify_peaks Identify Retention Times of (R) and (S) Peaks inject_racemic->identify_peaks integrate_areas Integrate Peak Areas from Sample Chromatogram inject_sample->integrate_areas identify_peaks->integrate_areas calculate_ee Calculate % Enantiomeric Excess (% ee) integrate_areas->calculate_ee report Report Purity calculate_ee->report

References

An In-depth Technical Guide to (S)-Piperazine-2-carboxylic acid dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Piperazine-2-carboxylic acid dihydrochloride is a chiral heterocyclic compound that serves as a crucial building block in medicinal chemistry and drug discovery. Its rigid, piperazine core and the presence of a carboxylic acid functional group make it a versatile scaffold for the synthesis of a wide array of complex molecules with diverse pharmacological activities. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its role as a key intermediate in the development of novel therapeutics. The defined stereochemistry at the C2 position is often critical for achieving desired target binding and biological efficacy, making enantiomerically pure forms like the (S)-enantiomer highly valuable.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. This data is essential for its handling, characterization, and use in synthetic applications.

PropertyValueCitation(s)
Molecular Formula C₅H₁₂Cl₂N₂O₂[2][3]
Molecular Weight 203.07 g/mol [3][4][5]
CAS Number 158663-69-5[2][3]
Appearance White powder[2]
Melting Point 280 °C[2]
Boiling Point 313.6 °C at 760 mmHg[2]
IUPAC Name (2S)-piperazine-2-carboxylic acid;dihydrochloride[3]
Synonyms (S)-2-Piperazinecarboxylic Acid Dihydrochloride, (S)-(-)-Piperazine-2-carboxylic acid dihydrochloride[2][3]
InChI Key WNSDZBQLMGKPQS-UHFFFAOYNA-N[3]
SMILES Cl.Cl.OC(=O)C1CNCCN1[1][3]

Experimental Protocols

Synthesis of this compound

The synthesis of enantiomerically pure this compound often involves a multi-step process, starting from racemic mixtures and employing chiral resolution techniques. One common approach involves biocatalysis.

Protocol: Biocatalytic Resolution of Racemic Piperazine-2-carboxamide [3]

This method utilizes an aminopeptidase enzyme to selectively hydrolyze the (S)-enantiomer of a racemic piperazine-2-carboxamide.

  • Step 1: Heteroaromatic Hydrogenation of Pyrazine-2-carboxamide

    • Pyrazine-2-carboxamide is hydrogenated using a Palladium on carbon (Pd/C) catalyst in an aqueous medium.

    • This reaction yields racemic piperazine-2-carboxamide ((rac)-2) as a concentrated aqueous solution.

  • Step 2: Enzymatic Chiral Resolution

    • A semipurified aminopeptidase from Aspergillus oryzae is used as the biocatalyst.

    • The aqueous solution of (rac)-2 is adjusted to a pH of 9.

    • The enzyme selectively hydrolyzes the (S)-piperazine-2-carboxamide to (S)-piperazine-2-carboxylic acid.

    • The reaction can be carried out in a batch reactor, with the immobilized enzyme being reusable for multiple cycles.[3]

  • Step 3: Isolation and Conversion to Dihydrochloride Salt

    • Following the enzymatic resolution, the (S)-piperazine-2-carboxylic acid is separated from the unreacted (R)-piperazine-2-carboxamide.

    • The isolated (S)-piperazine-2-carboxylic acid is then treated with hydrochloric acid (HCl) to precipitate the dihydrochloride salt.

    • The final product is collected by filtration, washed, and dried.

Analytical Characterization

The identity and purity of the synthesized this compound are confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to confirm the chemical structure. For example, in D₂O, characteristic proton signals can be observed around δ = 3.41-4.46 ppm, and carbon signals at δ = 42.21, 43.21, 44.43, 56.03, 169.88 ppm.[2]

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is employed to determine the enantiomeric excess (ee) of the final product, ensuring the stereochemical integrity.[3]

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound.[2]

Applications in Drug Development

(S)-Piperazine-2-carboxylic acid is a valuable chiral building block in the pharmaceutical industry.[1] Its structural motif is found in a variety of compounds investigated for different therapeutic areas.

  • HIV Protease Inhibitors: The piperazine core is a key component in the synthesis of several HIV protease inhibitors.[4]

  • Anti-Alzheimer's Agents: Derivatives of piperazine-2-carboxylic acid have been designed and synthesized as multi-target-directed ligands for Alzheimer's disease. These compounds have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the disease's pathology.[6]

  • Anti-Inflammatory Agents: Novel piperazine amide derivatives of chromone-2-carboxylic acid have been synthesized and evaluated as potential inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in inflammatory processes.[7]

  • Central Nervous System (CNS) Agents: The piperazine scaffold is present in numerous drugs targeting the CNS, and derivatives of piperazine-2-carboxylic acid are explored for neurological disorders.[1][8]

Visualizations

Synthesis and Analysis Workflow

The following diagram illustrates a general workflow for the synthesis and quality control of this compound.

G cluster_synthesis Synthesis cluster_analysis Analysis & QC start Pyrazine-2-carboxamide hydrogenation Hydrogenation (Pd/C) start->hydrogenation racemate Racemic Piperazine-2-carboxamide hydrogenation->racemate resolution Enzymatic Resolution (Aminopeptidase) racemate->resolution acid (S)-Piperazine-2-carboxylic acid resolution->acid salt_formation Salt Formation (HCl) acid->salt_formation product This compound salt_formation->product nmr NMR (Structure Verification) product->nmr Characterization hplc Chiral HPLC (Enantiomeric Purity) product->hplc ms Mass Spectrometry (Molecular Weight) product->ms G cluster_pathway Acetylcholine Metabolism in Synaptic Cleft cluster_inhibition Therapeutic Intervention ACh Acetylcholine (ACh) (Neurotransmitter) AChE Acetylcholinesterase (AChE) (Enzyme) ACh->AChE Hydrolysis Postsynaptic Postsynaptic Receptor (Signal Transduction) ACh->Postsynaptic Binding Choline_Acetate Choline + Acetate (Inactive Metabolites) AChE->Choline_Acetate Inhibitor Piperazine-2-carboxylic acid derivative (AChE Inhibitor) Inhibitor->AChE Inhibition

References

An In-depth Technical Guide on the Solubility of (S)-Piperazine-2-carboxylic acid dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (S)-Piperazine-2-carboxylic acid dihydrochloride. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on providing a detailed, generalized experimental protocol for determining equilibrium solubility, which is a critical parameter in drug development and formulation.

Introduction to this compound

This compound is a chiral derivative of piperazine, a six-membered heterocyclic compound containing two nitrogen atoms at opposing positions. The presence of the carboxylic acid group and its formulation as a dihydrochloride salt significantly influence its physicochemical properties, including solubility. Piperazine and its derivatives are of substantial interest in medicinal chemistry, often serving as key intermediates in the synthesis of pharmaceutical compounds. Understanding the solubility of this compound is crucial for its application in synthesis, purification, and formulation.

Solubility Profile

The dihydrochloride salt form is expected to significantly enhance the aqueous solubility of the parent molecule. Piperazine itself is highly soluble in water and also shows solubility in polar protic solvents such as methanol and ethanol. The solubility of piperazine and its derivatives generally increases with temperature.

Table 1: Inferred Qualitative Solubility of this compound

SolventChemical FormulaSolvent TypeExpected Qualitative SolubilityRationale
WaterH₂OPolar ProticSoluble to Highly SolubleThe dihydrochloride salt form significantly increases polarity and the potential for hydrogen bonding with water.
MethanolCH₃OHPolar ProticSolubleThe polar nature of methanol and its ability to form hydrogen bonds suggest good solubility.
EthanolC₂H₅OHPolar ProticSolubleSimilar to methanol, ethanol's polarity and hydrogen bonding capabilities indicate good solubility.
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar AproticLikely SolubleDMSO is a strong polar aprotic solvent capable of dissolving a wide range of polar compounds.
DichloromethaneCH₂Cl₂Non-polarSparingly Soluble to InsolubleThe high polarity of the dihydrochloride salt is expected to result in low solubility in non-polar solvents.
Diethyl EtherC₄H₁₀ONon-polarSparingly Soluble to InsolubleSimilar to dichloromethane, the non-polar nature of diethyl ether suggests poor solubility for the highly polar salt.

Note: This table presents an inferred solubility profile. Actual quantitative solubility should be determined experimentally.

Experimental Protocol for Equilibrium Solubility Determination

The following is a detailed protocol for determining the equilibrium solubility of a compound like this compound. This method is based on the shake-flask method, which is considered the gold standard for solubility measurement.

3.1. Materials

  • This compound (solid)

  • Selected solvents (e.g., Water, 0.1 N HCl, Phosphate Buffered Saline pH 7.4, Methanol, Ethanol)

  • Sealed glass vials

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

  • Calibrated pH meter

3.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a sealed glass vial containing a known volume of the selected solvent. The excess solid is crucial to ensure that equilibrium is reached with the undissolved solid.

  • Equilibration:

    • Place the vials on an orbital shaker with the temperature controlled at the desired value (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. It is advisable to determine the time to reach equilibrium in a preliminary experiment by sampling at various time points (e.g., 4, 8, 24, 48, 72 hours) until the concentration of the solute in the solution becomes constant.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle.

    • Carefully withdraw a sample from the supernatant.

    • Immediately filter the sample using a syringe filter to remove any undissolved solid particles. This step is critical to prevent artificially high solubility readings. Alternatively, centrifugation can be used to separate the solid from the liquid phase.

  • Analysis:

    • Quantify the concentration of the dissolved this compound in the filtrate using a validated analytical method, typically HPLC.

    • Prepare a calibration curve using standard solutions of known concentrations to accurately determine the concentration in the experimental samples.

  • pH Measurement:

    • For aqueous solutions, measure the pH of the saturated solution at the end of the experiment.

3.3. Data Reporting

The solubility should be reported in units of mg/mL or mol/L at the specified temperature and pH (for aqueous solutions).

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of equilibrium solubility.

Equilibrium_Solubility_Workflow Workflow for Equilibrium Solubility Determination A Start: Prepare Materials (Compound, Solvents, Vials) B Add Excess Solid Compound to a Known Volume of Solvent A->B C Equilibration (Orbital Shaker at Controlled Temperature) B->C D Sample Collection (Withdraw Supernatant) C->D E Phase Separation (Filtration or Centrifugation) D->E F Quantitative Analysis (e.g., HPLC) E->F I pH Measurement (for aqueous solutions) E->I G Data Processing (Calculate Concentration) F->G H End: Report Solubility (mg/mL or mol/L at T and pH) G->H I->H

Workflow for Equilibrium Solubility Determination

Conclusion

While specific quantitative solubility data for this compound is not widely published, this guide provides the necessary framework for researchers to determine this crucial parameter. The provided experimental protocol offers a robust method for generating reliable solubility data, which is essential for advancing the research and development of drug candidates involving this compound. The inferred qualitative solubility profile serves as a useful starting point for solvent selection in experimental work.

In-Depth Technical Guide: (S)-Piperazine-2-carboxylic acid dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the physicochemical properties, with a core focus on the melting point, of (S)-Piperazine-2-carboxylic acid dihydrochloride. It includes detailed experimental protocols for accurate melting point determination and a visualization of its synthetic pathway, serving as a critical resource for its application in research and pharmaceutical development.

Physicochemical Data

This compound is a chiral organic intermediate.[1] At room temperature, it typically presents as a white to off-white crystalline solid.[2] The compound is noted to have hygroscopic properties, necessitating storage in dry conditions to prevent moisture absorption.[2]

Table 1: Physicochemical Properties of this compound

PropertyValue
Melting Point 280°C[3]
Appearance White powder[3]
Molecular Formula C₅H₁₂Cl₂N₂O₂[2][4]
Molecular Weight 203.07 g/mol [4][5]
Boiling Point 313.6°C at 760 mmHg[3]
Flash Point 143.5°C[3]
Vapor Pressure 0.000107 mmHg at 25°C[3]

Experimental Protocols: Melting Point Determination

The determination of a sharp melting point range is a primary indicator of purity for crystalline solids. The following protocol outlines the capillary method, a standard technique for determining the melting point of compounds like this compound.

Objective: To accurately determine the melting point range of this compound.

Methodology: Capillary Melting Point Determination

This method involves heating a small, packed sample in a capillary tube within a calibrated apparatus and observing the temperature range over which the solid-to-liquid phase transition occurs.

Apparatus and Materials:

  • Melting point apparatus (e.g., Thomas Hoover, Mel-Temp)

  • Glass capillary tubes (one end sealed)

  • This compound sample

  • Spatula

  • Mortar and pestle (if necessary)

  • Calibrated thermometer or temperature probe

Procedure:

  • Sample Preparation:

    • Ensure the sample is thoroughly dry, as the presence of solvents can lead to a depression and broadening of the melting point range.[6]

    • If the sample is not a fine powder, gently pulverize it using a mortar and pestle to ensure uniform heat transfer.[6]

    • Load the sample by pressing the open end of the capillary tube into the powder.

    • Compact the sample by tapping the sealed end of the tube on a hard surface or by dropping it through a long glass tube.[6] The final packed sample height should be 2-3 mm.[6]

  • Instrument Setup and Measurement:

    • Place the loaded capillary tube into the sample holder of the melting point apparatus.

    • If the approximate melting point is known (280°C), heat the apparatus rapidly to about 20°C below this temperature.[6]

    • Decrease the heating rate to approximately 1°C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.[6][7]

    • Carefully observe the sample through the magnified eyepiece.

  • Data Recording:

    • Record the temperature at which the first sign of melting is observed (onset temperature).

    • Record the temperature at which the last solid crystal disappears (clear point).

    • The melting point is reported as the range between the onset and clear point temperatures.

  • Post-Measurement:

    • Allow the apparatus to cool before performing subsequent measurements.

    • Use a fresh sample for each determination, as the crystal structure may change upon melting and resolidifying.[6]

Logical Relationships: Synthesis Workflow

This compound is a valuable chiral building block in asymmetric synthesis, particularly in the pharmaceutical industry.[2] Its preparation often involves the resolution of a racemic mixture, for which biocatalytic methods have proven effective.[8]

G cluster_0 Racemic Precursor Synthesis cluster_1 Enantioselective Resolution cluster_2 Final Salt Formation start Pyrazine-2-carboxamide hydrogenation Heteroaromatic Hydrogenation start->hydrogenation e.g., Pd/C, H₂ racemic_product Racemic Piperazine-2-carboxamide hydrogenation->racemic_product resolution Biocatalytic Resolution (e.g., Aminopeptidase) racemic_product->resolution s_acid (S)-Piperazine-2-carboxylic acid resolution->s_acid r_amide (R)-Piperazine-2-carboxamide (unreacted) resolution->r_amide acidification Acidification with Hydrochloric Acid s_acid->acidification 2 HCl final_product (S)-Piperazine-2-carboxylic acid dihydrochloride acidification->final_product

References

Spectroscopic Analysis of (S)-Piperazine-2-carboxylic acid dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for (S)-Piperazine-2-carboxylic acid dihydrochloride (CAS No: 158663-69-5), a key chiral building block in modern drug discovery and development. The document is intended for researchers, scientists, and pharmaceutical professionals, offering detailed spectral analysis, experimental protocols, and a logical workflow for characterization.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its rigid, chiral structure makes it a valuable scaffold for the synthesis of novel therapeutic agents. Accurate structural elucidation and purity assessment are critical for its application, necessitating a thorough understanding of its spectroscopic properties. This guide focuses on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, providing the foundational data required for quality control and research applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural confirmation of this compound. Due to the compound's salt form and high polarity, Deuterium Oxide (D₂O) is the recommended solvent for analysis. In D₂O, the acidic proton of the carboxylic acid and the protons on the nitrogen atoms (amine hydrochlorides) will exchange with deuterium and will not be observed in the ¹H NMR spectrum.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted proton NMR spectral data. The chemical shifts are estimated based on the analysis of similar piperazine structures and are relative to a standard reference.

Predicted Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 4.4 - 4.5dd1HCH -COOH (H2)
~ 3.5 - 3.8m6H-CH₂ - (H3, H5, H6)

Note: The actual chemical shifts and multiplicities may vary depending on experimental conditions such as concentration and pH. The complex, overlapping multiplets for the ring protons are common in piperazine systems.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Predicted Chemical Shift (δ) ppmAssignment
~ 170 - 175C =O
~ 55 - 60C H-COOH (C2)
~ 40 - 45-C H₂- (C3, C5, C6)

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule. The spectrum is typically acquired using a Potassium Bromide (KBr) pellet or the Attenuated Total Reflectance (ATR) technique.[1]

Characteristic IR Absorption Bands

The IR spectrum of this compound is expected to show several characteristic absorption bands.

Wavenumber (cm⁻¹)IntensityAssignment of Vibration
~ 3300 - 2500Strong, BroadO-H stretch (Carboxylic Acid)
~ 3200 - 2700Strong, BroadN⁺-H stretch (Amine Hydrochloride)
~ 2950 - 2850MediumC-H stretch (Aliphatic)
~ 1730 - 1700StrongC=O stretch (Carboxylic Acid)
~ 1600 - 1500MediumN-H bend (Amine Hydrochloride)
~ 1300 - 1000MediumC-O stretch, C-N stretch

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible and accurate spectral data.

NMR Spectroscopy Protocol

This protocol outlines the standard procedure for acquiring NMR spectra of piperazine compounds.[2]

  • Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of Deuterium Oxide (D₂O) in a 5 mm NMR tube.

  • Internal Standard : For precise chemical shift referencing, a small amount of a water-soluble internal standard, such as 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS), can be added (δ = 0.00 ppm).

  • Instrument Setup :

    • Place the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the D₂O solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • ¹H NMR Acquisition :

    • Set the spectral width to a standard range for organic molecules (e.g., 0-12 ppm).

    • Utilize a standard single-pulse experiment.

    • Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Set the spectral width to cover the expected range for carbon signals (e.g., 0-200 ppm).

    • Use a proton-decoupled pulse sequence to simplify the spectrum and improve signal sensitivity.

    • Acquire a significantly larger number of scans compared to the ¹H NMR experiment due to the low natural abundance of the ¹³C isotope.

FTIR Spectroscopy Protocol (KBr Pellet Method)

This method involves dispersing the solid sample in a matrix of dry potassium bromide.

  • Sample and KBr Preparation : Gently grind 1-2 mg of the sample to a fine powder using an agate mortar and pestle. Add approximately 100-200 mg of spectroscopic grade, dry KBr powder.

  • Mixing : Thoroughly and rapidly mix the sample and KBr to ensure a homogenous mixture, minimizing exposure to atmospheric moisture.

  • Pellet Formation :

    • Transfer the mixture to a pellet press die.

    • Assemble the die and place it in a hydraulic press.

    • Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent, or translucent pellet.

  • Data Acquisition :

    • Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample chamber.

    • Acquire the sample spectrum. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the complete spectral analysis of this compound.

Analytical_Workflow cluster_sample Sample Handling cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_analysis Final Analysis & Reporting Sample Sample: this compound NMR_Prep Preparation Dissolve 5-10 mg in 0.7 mL D₂O Sample->NMR_Prep IR_Prep Preparation Mix 1-2 mg sample with 200 mg KBr Press into pellet Sample->IR_Prep NMR_Acq Data Acquisition ¹H and ¹³C Spectra 400 MHz Spectrometer NMR_Prep->NMR_Acq NMR_Data Data Processing Chemical Shifts (ppm) Multiplicity & Integration NMR_Acq->NMR_Data Analysis Structural Elucidation Correlate NMR & IR data with molecular structure NMR_Data->Analysis IR_Acq Data Acquisition FTIR Spectrometer IR_Prep->IR_Acq IR_Data Data Processing Wavenumber (cm⁻¹) vs. Transmittance (%) IR_Acq->IR_Data IR_Data->Analysis Report Technical Report Tabulated Data Experimental Details Spectral Interpretation Analysis->Report

Caption: Workflow for Spectroscopic Analysis.

References

Chiral Purity of (S)-Piperazine-2-carboxylic acid dihydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and chiral purity analysis of (S)-Piperazine-2-carboxylic acid dihydrochloride, a key chiral building block in the pharmaceutical industry. This document details the prevalent enzymatic resolution methods for its production and the corresponding analytical techniques for the precise determination of its enantiomeric purity.

Introduction

(S)-Piperazine-2-carboxylic acid is a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its stereochemical integrity is of paramount importance as the biological activity and safety profile of the final drug substance are often intrinsically linked to the chirality of its constituent parts. Consequently, robust methods for the production of the enantiomerically pure (S)-isomer and accurate assessment of its chiral purity are critical in drug development and manufacturing. This guide outlines a widely employed enzymatic resolution process and a validated chiral High-Performance Liquid Chromatography (HPLC) method for enantiomeric excess (e.e.) determination.

Production of Enantiomerically Pure this compound

The industrial production of (S)-Piperazine-2-carboxylic acid with high enantiomeric purity is predominantly achieved through the kinetic resolution of a racemic precursor. Enzymatic resolution offers high selectivity under mild reaction conditions, making it a preferred method.

Enzymatic Resolution of Racemic Piperazine-2-carboxamide

A highly efficient method for obtaining (S)-Piperazine-2-carboxylic acid involves the enzymatic resolution of racemic piperazine-2-carboxamide using a leucine aminopeptidase (LAP). The enzyme selectively hydrolyzes the (S)-enantiomer of the carboxamide to the corresponding carboxylic acid, leaving the (R)-carboxamide largely unreacted.

The overall transformation is depicted in the following logical workflow:

G rac_amide Racemic Piperazine-2-carboxamide lap2 Leucine Aminopeptidase (LAP2) rac_amide->lap2 Substrate s_acid (S)-Piperazine-2-carboxylic acid separation Work-up & Separation s_acid->separation r_amide (R)-Piperazine-2-carboxamide r_amide->separation lap2->s_acid Selective hydrolysis lap2->r_amide Unreacted s_acid_hcl (S)-Piperazine-2-carboxylic acid dihydrochloride separation->s_acid_hcl hcl HCl hcl->separation Crystallization G sample (S)-Piperazine-2-carboxylic acid dihydrochloride Sample derivatization Derivatization with FMOC-Cl sample->derivatization fmoc_derivative FMOC-derivatized Sample derivatization->fmoc_derivative hplc Chiral HPLC Analysis fmoc_derivative->hplc chromatogram Chromatogram with separated enantiomeric peaks hplc->chromatogram data_analysis Data Analysis chromatogram->data_analysis ee_value Enantiomeric Excess (e.e.) Value data_analysis->ee_value

The Stereochemical Landscape of (S)-Piperazine-2-carboxylic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-Piperazine-2-carboxylic acid is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. Its constrained cyclic structure and the presence of multiple functional groups make it a valuable scaffold for the synthesis of a wide range of pharmacologically active molecules. This technical guide provides a comprehensive overview of the stereochemistry of (S)-Piperazine-2-carboxylic acid, focusing on its synthesis, resolution, and analytical characterization.

Spectroscopic and Physicochemical Properties

The stereochemical integrity of (S)-Piperazine-2-carboxylic acid is confirmed through various analytical techniques. The spectroscopic and physicochemical data provide a baseline for the characterization of the enantiomerically pure compound.

PropertyValueReference
Molecular Formula C₅H₁₀N₂O₂--INVALID-LINK--
Molecular Weight 130.15 g/mol --INVALID-LINK--
Melting Point 243-247 °C (dec.)--INVALID-LINK--
Specific Rotation [α]D20 -8.88° (c 1.2, H₂O) for the dihydrochloride salt--INVALID-LINK--
¹H NMR (400 MHz, D₂O) of dihydrochloride salt δ = 3.41-3.56 (m, 2H), 3.56 (dd, 1H), 3.71-3.83 (m, 2H), 4.01 (dd, 1H), 4.46 (dd, 1H)--INVALID-LINK--
¹³C NMR (75 MHz, D₂O) of dihydrochloride salt δ = 42.21, 43.21, 44.43, 56.03, 169.88 ppm--INVALID-LINK--
Infrared (KBr) 3700-2000, 1760, 1220 cm⁻¹ for the dihydrochloride salt--INVALID-LINK--
Mass Spectrum (m/e) 131 (M+) for the dihydrochloride salt--INVALID-LINK--

Stereoselective Synthesis and Resolution

The preparation of enantiomerically pure (S)-Piperazine-2-carboxylic acid is crucial for its application in pharmaceuticals. The primary methods for obtaining the desired stereoisomer are asymmetric synthesis and the resolution of racemic mixtures.

Asymmetric Synthesis via Hydrogenation

One of the prominent methods for the asymmetric synthesis of (S)-Piperazine-2-carboxylic acid derivatives is the catalytic hydrogenation of corresponding pyrazine precursors using chiral rhodium complexes.[1] This approach directly yields the desired enantiomer, avoiding a resolution step.

Pyrazine Pyrazine-2-carboxylic acid derivative SPiperazine (S)-Piperazine-2-carboxylic acid derivative Pyrazine->SPiperazine Asymmetric Hydrogenation Catalyst Chiral Rh(I) Complex Catalyst->Pyrazine H2 H₂ H2->Pyrazine

Asymmetric Hydrogenation Workflow
Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a widely employed technique for separating racemic mixtures of piperazine-2-carboxylic acid derivatives. This method utilizes the stereoselectivity of enzymes, such as lipases and proteases, to preferentially react with one enantiomer, allowing for the separation of the two.

A notable example is the resolution of racemic methyl-4-(tert-butoxycarbonyl)-piperazine-2-carboxylate using the enzyme alcalase.[2][3] The enzyme selectively hydrolyzes the (S)-enantiomer of the ester, leading to the formation of (S)-4-(tert-butoxycarbonyl)-piperazine-2-carboxylic acid, which can then be deprotected to yield the final product.

Racemate rac-N-Boc-piperazine-2-carboxylate Hydrolysis Selective Hydrolysis Racemate->Hydrolysis Alcalase Alcalase Alcalase->Hydrolysis SAcid (S)-N-Boc-piperazine-2-carboxylic acid Hydrolysis->SAcid REster (R)-N-Boc-piperazine-2-carboxylate Hydrolysis->REster Deprotection Deprotection SAcid->Deprotection SPiperazine (S)-Piperazine-2-carboxylic acid Deprotection->SPiperazine

Enzymatic Resolution Workflow
Resolution MethodEnzyme/CatalystSubstrateEnantiomeric Excess (ee) of (S)-acidYieldReference
Enzymatic Kinetic ResolutionAlcalaseMethyl-4-(tert-butoxycarbonyl)-piperazine-2-carboxylate>99%N/A[2][3]
Enzymatic Kinetic ResolutionKlebsiella terrigena DSM 9174Racemic piperazine-2-carboxamide99.4%41%
Asymmetric HydrogenationChiral Rhodium ComplexTert-butyl pyrazinecarboxylate77.6%41%[1]

Experimental Protocols

Preparation of (S)-Piperazine-2-carboxylic acid dihydrochloride[2]

This protocol outlines the synthesis starting from racemic piperazine-2-carboxylic acid dihydrochloride, involving N-protection, esterification, enzymatic resolution, and final deprotection.

Step 1: Preparation of 4-tert-butoxycarboxy-piperazine-2-carboxylic acid

  • To a suspension of 11.6 g (57.4 mmol) of piperazine-2-carboxylic acid dihydrochloride in 140 ml of methanol, add a solution of 6.4 g (114.8 mmol) of potassium hydroxide in 20 ml of methanol.

  • Stir the mixture at room temperature for 1 hour.

  • Remove the methanol by evaporation. Dissolve the residue in a solvent mixture of 20 ml of water and 60 ml of 1,4-dioxane to obtain a solution of free piperazine-2-carboxylic acid.

  • Add a solution of 12.6 g of di-tert-butyl dicarbonate in 20 ml of 1,4-dioxane-water (3:1 v/v).

  • Stir the reaction mixture at room temperature overnight.

  • Filter the insoluble white solid. The filtrate contains the desired product.

Step 2: Esterification to Methyl 4-tert-butoxycarboxy-piperazine-2-carboxylate

  • Prepare the cesium salt by reacting 2.4 g (10.44 mmol) of 4-tert-butoxycarboxy-piperazine-2-carboxylic acid with 2.0 g (6.15 mmol) of cesium carbonate in 40 ml of N,N-dimethylformamide (DMF) at room temperature for 5 hours.

  • To the suspension of the cesium salt in 40 ml of DMF, add 16 g (113.5 mmol) of methyl iodide.

  • Heat the mixture at 60 °C overnight.

  • Evaporate the DMF and extract the residue with hot ethyl acetate.

  • Concentrate the ethyl acetate extract to obtain the crude ester.

Step 3: Enzymatic Resolution Note: A detailed experimental protocol for the alcalase-catalyzed hydrolysis is not fully described in the cited literature, but the general principle involves incubating the racemic ester with alcalase in a suitable buffer system until approximately 50% conversion is reached.

Step 4: Deprotection to this compound

  • Dissolve the crude (S)-4-(tert-butoxycarboxy)-piperazine-2-carboxylic acid methyl ester in a suitable solvent.

  • Bubble hydrogen chloride gas into the solution.

  • Filter the precipitated this compound.

  • Recrystallize the crude product from water to obtain the pure product.

Chiral HPLC Analysis for Enantiomeric Excess Determination

The enantiomeric purity of (S)-Piperazine-2-carboxylic acid and its derivatives is typically determined by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.

Sample Sample containing (S)- and (R)-enantiomers Derivatization Derivatization (optional) Sample->Derivatization Injection HPLC Injection Derivatization->Injection Column Chiral Stationary Phase Injection->Column Separation Separation of Enantiomers Column->Separation Detection Detector (e.g., UV) Separation->Detection Chromatogram Chromatogram with resolved peaks Detection->Chromatogram Quantification Peak Area Integration and ee Calculation Chromatogram->Quantification

Chiral HPLC Workflow

Crystallographic Data

As of the time of this publication, a single-crystal X-ray diffraction structure for the parent (S)-Piperazine-2-carboxylic acid is not available in the Cambridge Crystallographic Data Centre (CCDC). However, the crystal structure of a derivative, (S)-Piperazine-2-carboxylic acid t-butylamide/N-Tosyl-(S)-phenylalanine 1:2 salt, has been reported. This structure provides valuable insight into the absolute configuration and conformational preferences of the (S)-piperazine-2-carboxylic acid moiety.

Conclusion

The stereochemistry of (S)-Piperazine-2-carboxylic acid is a critical aspect of its utility as a chiral building block in drug discovery. The methods of asymmetric synthesis and enzymatic resolution provide viable routes to obtain this enantiomerically pure compound. The analytical techniques outlined in this guide are essential for the characterization and quality control of (S)-Piperazine-2-carboxylic acid and its derivatives in a research and development setting. Further research into the development of more efficient and scalable stereoselective synthetic methods will continue to be an area of focus.

References

An In-depth Technical Guide to the Discovery and History of Piperazine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of piperazine carboxylic acids. The piperazine ring is a privileged scaffold in medicinal chemistry, and the incorporation of a carboxylic acid moiety offers a versatile handle for derivatization and interaction with biological targets. This document delves into the evolution of synthetic methodologies, presents detailed experimental protocols, and summarizes key quantitative data to serve as a valuable resource for researchers in drug discovery and development.

Discovery and Historical Perspective

The history of piperazine itself dates back to the late 19th century, with its initial synthesis and naming derived from its chemical similarity to piperidine.[1] Early interest in piperazine and its derivatives was primarily for their anthelmintic properties.[1] The journey towards the more complex and functionally diverse piperazine carboxylic acids has been a gradual evolution, driven by the demands of medicinal chemistry for scaffolds with improved physicochemical properties and specific biological activities.

The development of synthetic routes to piperazine carboxylic acids has progressed from classical methods, often involving multi-step procedures with protecting groups, to more efficient and stereoselective modern techniques. A significant advancement was the development of methods for the asymmetric synthesis of piperazine-2-carboxylic acid, a chiral building block crucial for the development of enantiomerically pure pharmaceuticals.[2] The catalytic hydrogenation of pyrazine-2-carboxylic acid and its derivatives has emerged as a key industrial-scale method for producing optically active piperazine-2-carboxylic acid derivatives.[2][3][4] The introduction of protecting groups, such as the tert-butyloxycarbonyl (Boc) group, has been instrumental in enabling selective modifications of the piperazine ring during synthesis.[5][6]

Synthetic Methodologies

The synthesis of piperazine carboxylic acids can be broadly categorized into several key strategies, each with its own advantages and applications.

2.1. Catalytic Hydrogenation of Pyrazine Precursors

A prevalent and scalable method for the synthesis of piperazine-2-carboxylic acid and its derivatives is the catalytic hydrogenation of corresponding pyrazine compounds. This approach allows for the stereoselective synthesis of chiral piperazine-2-carboxylic acids when using chiral catalysts.

  • General Reaction Scheme:

    • Pyrazine-2-carboxylic acid or its ester/amide derivative is hydrogenated in the presence of a metal catalyst (e.g., Palladium on carbon) to yield the corresponding piperazine-2-carboxylic acid derivative.[3][4]

2.2. Cyclization Reactions

The formation of the piperazine ring through cyclization of acyclic precursors is a fundamental approach.

  • From Diamines: The reaction of a 1,2-diamine with a suitable dielectrophile can be employed to construct the piperazine ring. For instance, the synthesis of 3-substituted piperazine-2-acetic acid esters has been achieved starting from chiral 1,2-diamines.[7]

2.3. Use of Protecting Groups

The selective functionalization of the two nitrogen atoms of the piperazine ring is crucial for the synthesis of complex derivatives. The use of orthogonal protecting groups, such as Boc and Benzyl (Bn), allows for sequential modifications at N1 and N4.

  • Boc Protection: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for one of the piperazine nitrogens, allowing for reactions at the other nitrogen. It can be introduced using di-tert-butyl dicarbonate (Boc)₂O and is readily removed under acidic conditions.[5][6][8]

Below is a general workflow for the synthesis of N-substituted piperazine carboxylic acid derivatives, highlighting the use of protecting groups.

G A Piperazine-2-carboxylic Acid B N1-Protection (e.g., Boc) A->B (Boc)₂O C N4-Alkylation/Arylation B->C R-X, Base D N1-Deprotection C->D Acid (e.g., TFA, HCl) E N1-Functionalization D->E R'-X, Acylation, etc. F Final Derivative E->F

General synthetic workflow for piperazine carboxylic acid derivatives.

Quantitative Data

This section summarizes key quantitative data for representative piperazine carboxylic acids and their derivatives, including physicochemical properties and biological activities.

Table 1: Physicochemical and Spectroscopic Data of Selected Piperazine Carboxylic Acids

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Piperazine-2-carboxylic acid[1]C₅H₁₀N₂O₂130.15265 (dec.)--
Ethyl piperazine-1-carboxylate[9][10]C₇H₁₄N₂O₂158.20-1.26 (t, 3H), 2.82 (t, 4H), 3.44 (t, 4H), 4.13 (q, 2H)[9]14.7, 44.5, 45.9, 61.2, 155.5
1-Boc-piperazine-2-carboxylic acidC₁₀H₁₈N₂O₄246.26-1.45 (s, 9H), 2.8-3.2 (m, 4H), 3.8-4.1 (m, 3H)28.4, 44.0, 45.5, 53.5, 80.5, 154.8, 173.0

Table 2: Biological Activity of Selected Piperazine Carboxylic Acid Derivatives

Derivative ClassTargetCompound ExampleKᵢ (nM)IC₅₀ (µM)Reference
Arylpiperazine Carboxamides5-HT₁A ReceptorNorbo-4 --[11]
Arylpiperazine Carboxamides5-HT₂A ReceptorNorbo-14 17.93-[11]
Arylpiperazine Carboxamides5-HT₂C ReceptorNorbo-10 13-[11]
Pyridylpiperazine HybridsUrease5b -2.0 ± 0.73[12]
Pyridylpiperazine HybridsUrease7e -2.24 ± 1.63[12]
Piperidine Carboxamidesµ-Calpain11j 9-[13]

Biological Activity and Signaling Pathways

Piperazine carboxylic acid derivatives have been explored for a wide range of biological activities, with a significant focus on targets within the central nervous system (CNS). Their ability to interact with G-protein coupled receptors (GPCRs), such as serotonin (5-HT) and dopamine receptors, makes them valuable scaffolds in the development of antipsychotics, antidepressants, and anxiolytics.[14][15]

4.1. Serotonin Receptor Modulation

Many arylpiperazine derivatives containing a carboxylic acid or a related functional group are potent ligands for serotonin receptors. The 5-HT₁A and 5-HT₂A receptors are particularly important targets.

  • 5-HT₁A Receptor Signaling: The 5-HT₁A receptor is a Gᵢ-coupled receptor. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. The βγ subunits can also activate other pathways, such as the MAPK/ERK pathway.[16][17]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor 5-HT1A Receptor gprotein Gαi/βγ receptor->gprotein activates adenylyl_cyclase Adenylyl Cyclase gprotein->adenylyl_cyclase inhibits mapk MAPK/ERK Pathway gprotein->mapk activates camp cAMP adenylyl_cyclase->camp converts ATP to pka PKA camp->pka activates response Cellular Response pka->response mapk->response ligand Piperazine Carboxylic Acid Derivative (Agonist) ligand->receptor G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor 5-HT2A Receptor gprotein Gαq receptor->gprotein activates plc Phospholipase C (PLC) gprotein->plc activates pip2 PIP₂ plc->pip2 hydrolyzes ip3 IP₃ pip2->ip3 dag DAG pip2->dag ca2 Ca²⁺ Release ip3->ca2 pkc Protein Kinase C (PKC) dag->pkc activates response Cellular Response ca2->response pkc->response ligand Piperazine Carboxylic Acid Derivative (Agonist) ligand->receptor G cluster_workflow AChE Inhibition Assay Workflow A Prepare Reagents: - Phosphate Buffer (pH 8.0) - DTNB Solution - ATCI Solution (Substrate) - AChE Solution - Test Compound (Inhibitor) B Plate Setup (96-well): - Add Buffer, DTNB, AChE, and Inhibitor/Vehicle A->B C Pre-incubation (e.g., 10 min at 25°C) B->C D Initiate Reaction: - Add ATCI Substrate C->D E Kinetic Measurement: - Read Absorbance at 412 nm over time D->E F Data Analysis: - Calculate reaction rate - Determine % Inhibition - Calculate IC₅₀ E->F G cluster_hts High-Throughput Screening Workflow A Primary Screen: - Screen entire library (e.g., 10,000 compounds) at a single concentration (e.g., 10 µM) B Hit Identification: - Identify compounds showing significant activity (e.g., >50% inhibition) A->B C Hit Confirmation: - Re-test primary hits - Eliminate false positives B->C D Dose-Response Analysis: - Determine IC₅₀ values of confirmed hits using a concentration series C->D E Structure-Activity Relationship (SAR) Analysis D->E

References

Methodological & Application

Asymmetric Synthesis of Piperazine-2-Carboxylic Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of piperazine-2-carboxylic acid derivatives. These chiral heterocycles are crucial building blocks in medicinal chemistry, appearing in a wide array of pharmaceuticals, including antiviral and anticancer agents. The following sections summarize key synthetic strategies, present quantitative data for comparison, and provide step-by-step experimental procedures.

Overview of Synthetic Strategies

The enantioselective synthesis of piperazine-2-carboxylic acid and its derivatives can be achieved through several distinct approaches. The choice of method often depends on the desired substitution pattern, scalability, and available starting materials. Key strategies include:

  • Asymmetric Hydrogenation: Direct hydrogenation of a prochiral pyrazine-2-carboxylic acid derivative using a chiral catalyst.

  • Chiral Pool Synthesis: Utilization of readily available chiral starting materials, such as amino acids, to construct the piperazine ring with inherent stereocontrol.

  • Diastereoselective Alkylation: Introduction of a substituent at the C2 position of a chiral piperazine scaffold, where the existing stereocenter directs the stereochemical outcome of the reaction.

  • Kinetic Resolution: Selective reaction of one enantiomer from a racemic mixture, leaving the other enantiomer unreacted and thus resolved.

The following sections will delve into the specifics of some of these methodologies, providing both comparative data and detailed protocols.

Data Presentation: Comparison of Synthetic Methods

The following tables summarize quantitative data from various asymmetric syntheses of piperazine-2-carboxylic acid derivatives, allowing for a direct comparison of their efficiencies and stereoselectivities.

MethodSubstrateCatalyst/ReagentYield (%)Enantiomeric Excess (ee) (%)Diastereomeric Ratio (dr)Reference
Asymmetric Hydrogenation tert-Butyl pyrazinecarboxylateRhodium complex with chiral phosphine ligand4177.6N/A[1]
Chiral Pool Synthesis L- or D-Serine and ethyl glyoxylateMulti-step synthesisN/A>98N/A[2]
Synthesis from Chiral 1,2-Diamines Chiral 1,2-diamine and bromoethyldiphenylsulfonium triflateMulti-step synthesis~40-60High (but racemization noted)2:1[3]
Palladium-Catalyzed Asymmetric Allylic Alkylation Differentially N-protected piperazin-2-onesPd₂(pmdba)₃ and electron-deficient PHOX ligandsGood to excellentGood to excellentN/A[4]

Table 1: Comparison of different asymmetric synthesis methods for piperazine-2-carboxylic acid derivatives and related structures. N/A indicates that the data was not applicable or not provided in the cited source.

Experimental Protocols

This section provides detailed experimental methodologies for key synthetic transformations.

Asymmetric Hydrogenation of Pyrazine-2-Carboxylic Acid Derivatives[1]

This protocol describes the synthesis of optically active tert-butyl (S)-piperazine-2-carboxylate via asymmetric hydrogenation of tert-butyl pyrazinecarboxylate.

Protocol:

  • Catalyst Preparation: In a suitable glovebox, dissolve the chiral rhodium complex (e.g., with a ferrocene-based phosphine ligand) in an appropriate solvent like methanol.

  • Reaction Setup: In a high-pressure autoclave, dissolve tert-butyl pyrazinecarboxylate in methanol.

  • Hydrogenation: Add the catalyst solution to the substrate solution under an inert atmosphere.

  • Pressurize the autoclave with hydrogen gas to 50 bar.

  • Heat the reaction mixture to 70°C and stir for 20 hours.

  • Work-up and Purification:

    • After cooling and depressurizing, determine the conversion by NMR spectroscopy.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by chromatography if necessary.

  • Hydrolysis for ee determination:

    • Stir the crude tert-butyl (S)-piperazine-2-carboxylate in a mixture of water and 32% hydrochloric acid.

    • Heat the mixture at 100°C for 20 minutes.

    • Cool the mixture to 0°C and stir for 1 hour to precipitate the hydrochloride salt.

    • Filter the solid, wash with dichloromethane, and dry.

    • Determine the enantiomeric excess of the resulting (S)-piperazine-2-carboxylic acid hydrochloride by chiral HPLC or other suitable methods.

Synthesis of (S)-Piperazine-2-carboxylic acid via Resolution[5]

This multi-step protocol outlines the preparation of (S)-piperazine-2-carboxylic acid dihydrochloride starting from racemic piperazine-2-carboxylic acid hydrochloride.

Step 1: Preparation of 4-tert-butoxycarboxy-piperazine-2-carboxylic acid

  • Suspend piperazine-2-carboxylic hydrochloride (57.4 mmol) in 140 ml of methanol.

  • Add a solution of potassium hydroxide (114.8 mmol) in 20 ml of methanol and stir at room temperature for 1 hour.

  • Remove the methanol by evaporation.

  • Dissolve the residue in a mixture of 20 ml of water and 60 ml of 1,4-dioxane.

  • Add a solution of di-tert-butyl dicarbonate (12.6 g) in 20 ml of 1,4-dioxane-water (3:1 v/v).

  • Stir the reaction mixture at room temperature overnight.

  • Filter the insoluble white solid and dry to obtain the product. The mother liquor can be further processed to isolate more product.

Step 2: Resolution and Deprotection (General Concept)

While the provided text does not give a specific resolution agent for this intermediate, a typical procedure would involve:

  • Formation of diastereomeric salts using a chiral resolving agent (e.g., a chiral amine or acid).

  • Fractional crystallization to separate the desired diastereomer.

  • Liberation of the enantiomerically pure N-Boc-piperazine-2-carboxylic acid from the salt.

  • Deprotection of the Boc group using a strong acid (e.g., HCl in dioxane or trifluoroacetic acid) to yield the final (S)-piperazine-2-carboxylic acid salt.

Synthesis of 3-Substituted Piperazine-2-acetic Acid Esters from Chiral Amino Acids[3]

This protocol describes a five-step synthesis starting from an enantiopure amino acid.

General Workflow:

  • β-keto ester formation: Convert the starting amino acid into the corresponding β-keto ester.

  • Reductive amination: React the β-keto ester to form a diamine precursor.

  • Nosylation: Protect one of the amino groups with a nosyl group (e.g., 2-nitrobenzenesulfonyl or 4-nitrobenzenesulfonyl).

  • Cyclization: Treat the orthogonally protected diamine with a suitable reagent (e.g., bromoethyldiphenylsulfonium triflate) to form the piperazine ring.

  • Deprotection: Remove the protecting groups to yield the final 3-substituted piperazine-2-acetic acid ester.

Detailed Step: TFA Deprotection and Neutralization

  • Dissolve the Boc-protected piperazine derivative in dichloromethane.

  • Add a solution of 10% trifluoroacetic acid (TFA) in dichloromethane (v/v, 10 mL/mmol).

  • Stir the reaction at room temperature under a nitrogen atmosphere for 2 hours, monitoring by TLC or LCMS.

  • Evaporate the volatiles under reduced pressure.

  • Redissolve the residue in dichloromethane and cool to 0°C.

  • Neutralize the solution by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic phase, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by silica gel chromatography.

Visualizations

The following diagrams illustrate the workflows of the described synthetic methods.

Asymmetric_Hydrogenation_Workflow cluster_start Starting Material cluster_reaction Asymmetric Hydrogenation cluster_product Product Pyrazine Pyrazine-2-carboxylic Acid Derivative Hydrogenation H₂, Chiral Rh Catalyst Methanol, 70°C, 50 bar Pyrazine->Hydrogenation Piperazine Optically Active Piperazine-2-carboxylic Acid Derivative Hydrogenation->Piperazine

Caption: Workflow for Asymmetric Hydrogenation.

Chiral_Pool_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Multi-Step Synthesis cluster_product Product AminoAcid Chiral Amino Acid (e.g., Serine) Steps 1. Intermediate Formation 2. Cyclization 3. Deprotection AminoAcid->Steps Reagent Achiral Reagent (e.g., Ethyl Glyoxylate) Reagent->Steps Piperazine Enantiopure Piperazine-2-carboxylic Acid Derivative Steps->Piperazine

Caption: Chiral Pool Synthesis Workflow.

Resolution_Workflow Racemate Racemic Piperazine-2-carboxylic Acid Derivative Protection N-Protection (e.g., Boc) Racemate->Protection SaltFormation Diastereomeric Salt Formation (with Chiral Resolving Agent) Protection->SaltFormation Separation Fractional Crystallization SaltFormation->Separation Liberation Liberation of Enantiomer Separation->Liberation R_Enantiomer (R)-Piperazine-2-carboxylic Acid Derivative Separation->R_Enantiomer (from mother liquor) Deprotection Deprotection Liberation->Deprotection S_Enantiomer (S)-Piperazine-2-carboxylic Acid Derivative Deprotection->S_Enantiomer

Caption: Workflow for Kinetic Resolution.

References

Application Notes and Protocols for the Enzymatic Resolution of Racemic Piperazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperazine-2-carboxylic acid and its derivatives are crucial chiral building blocks in the synthesis of numerous pharmaceuticals, including antiviral agents like indinavir and antagonists for N-methyl-D-aspartate (NMDA) type glutamate receptors.[1] The stereochemistry of these molecules is critical for their pharmacological activity, making the efficient production of enantiomerically pure forms essential. Enzymatic resolution has emerged as a powerful and green alternative to traditional chemical methods for obtaining single enantiomers, offering high selectivity under mild reaction conditions.[2][3]

This document provides detailed application notes and protocols for the enzymatic kinetic resolution of racemic piperazine-2-carboxamide and its derivatives. The focus is on the use of commercially available enzymes such as lipases and proteases to achieve high enantioselectivity.

Principle of Enzymatic Kinetic Resolution

Kinetic resolution is a process where one enantiomer of a racemic mixture reacts at a faster rate than the other in the presence of a chiral catalyst, in this case, an enzyme. This difference in reaction rates allows for the separation of the unreacted, slower-reacting enantiomer from the product formed from the faster-reacting enantiomer. The efficiency of a kinetic resolution is typically expressed by the enantiomeric ratio (E), which is a measure of the enzyme's selectivity.

For racemic piperazine-2-carboxamide derivatives, enzymatic resolution can be achieved through two primary strategies:

  • Enantioselective N-acylation: A lipase catalyzes the acylation of one enantiomer of a piperazine derivative, leaving the other enantiomer unreacted.

  • Enantioselective hydrolysis: A protease or amidase selectively hydrolyzes one enantiomer of a piperazine-2-carboxamide derivative to the corresponding carboxylic acid, while the other enantiomer remains as the amide.

Data Presentation

The following tables summarize quantitative data from various studies on the enzymatic resolution of piperazine-2-carboxylic acid derivatives.

Table 1: Lipase-Catalyzed N-Acylation of N-Boc-Piperazine-2-carboxylic Acid Methyl Esters

EnzymeSubstrateAcyl DonorSolventTime (h)Conversion (%)eep (%)ees (%)E-valueReference
Candida antarctica Lipase A (CAL-A)rac-N-4-Boc-piperazine-2-carboxylic acid methyl ester2,2,2-trifluoroethyl butanoateTBME24>45>99>99>200[1]
Candida antarctica Lipase A (CAL-A)rac-N-1-Boc-piperazine-2-carboxylic acid methyl ester2,2,2-trifluoroethyl butanoateTBME64298-200[1]

eep: enantiomeric excess of the product; ees: enantiomeric excess of the substrate.

Table 2: Amidase and Protease-Catalyzed Hydrolysis of Piperazine Derivatives

EnzymeSubstrateProductYield (%)ee (%)Reference
Klebsiella terrigena DSM 9174 (whole cells)rac-piperazine-2-carboxamide(S)-piperazine-2-carboxylic acid4199.4[4]
Burkholderia sp. DSM 9925 (whole cells)rac-piperazine-2-carboxamide(R)-piperazine-2-carboxylic acid2299.0[4]
Leucine aminopeptidaseN-t-Boc-piperazine carboxamide(S)-N-t-Boc-piperazine-2-carboxylic acid-good[5]
Alcalase (Bacillus licheniformis protease)methyl-4-(tert-butyroxycarbonyl)-piperazine-2-carboxylate(S)-4-(tert-butyroxycarbonyl)-piperazine-2-carboxylic acid--[6][7]

Experimental Protocols

Protocol 1: Kinetic Resolution of rac-N-4-Boc-piperazine-2-carboxylic acid methyl ester using Candida antarctica Lipase A (CAL-A)

This protocol is based on the highly enantioselective N-acylation of the secondary amino group.[1]

Materials:

  • rac-N-4-Boc-piperazine-2-carboxylic acid methyl ester

  • Candida antarctica Lipase A (CAL-A), immobilized (e.g., Novozym® 435)

  • 2,2,2-trifluoroethyl butanoate

  • tert-Butyl methyl ether (TBME), anhydrous

  • Magnetic stirrer and heating plate

  • Reaction vessel (e.g., round-bottom flask with a septum)

  • HPLC system with a chiral column for analysis

Procedure:

  • To a solution of rac-N-4-Boc-piperazine-2-carboxylic acid methyl ester (1.0 equiv.) in anhydrous TBME, add 2,2,2-trifluoroethyl butanoate (1.5 equiv.).

  • Add immobilized CAL-A (e.g., 20 mg of Novozym® 435 per 0.1 mmol of substrate).

  • Seal the reaction vessel and stir the mixture at a controlled temperature (e.g., 30 °C).

  • Monitor the reaction progress by periodically taking samples and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess of the substrate and product.

  • Once the desired conversion is reached (typically around 50%), stop the reaction by filtering off the enzyme.

  • Wash the enzyme with fresh TBME and combine the filtrates.

  • Evaporate the solvent under reduced pressure.

  • Purify the resulting mixture of the acylated product and the unreacted starting material by column chromatography on silica gel to isolate the pure enantiomers.

Protocol 2: Analytical Chiral HPLC Method for Monitoring the Resolution

This protocol provides a general guideline for the chiral separation of N-Boc-piperazine-2-carboxylic acid derivatives. The exact conditions may need to be optimized for specific substrates and products.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral stationary phase column (e.g., Chiralpak IC).[8]

Chromatographic Conditions (starting point for optimization): [8]

  • Mobile Phase: A mixture of acetonitrile, methanol, and diethylamine (DEA) (e.g., 90:10:0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 210 nm or as determined by the UV spectrum of the analytes.

Procedure:

  • Prepare standard solutions of the racemic starting material and, if available, the pure enantiomers of the product and unreacted substrate.

  • Dissolve a small aliquot of the reaction mixture in the mobile phase.

  • Inject the sample onto the HPLC system.

  • Identify the peaks corresponding to the starting material enantiomers and the product enantiomers based on the retention times of the standards.

  • Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers: ee (%) = [ (Area1 - Area2) / (Area1 + Area2) ] x 100

  • Calculate the conversion based on the disappearance of the starting material or the formation of the product.

Visualizations

Enzymatic_Resolution_Workflow cluster_prep Reaction Setup cluster_reaction Enzymatic Reaction cluster_monitoring Monitoring & Analysis cluster_workup Work-up & Purification cluster_products Final Products racemate Racemic Piperazine Derivative reaction_vessel Reaction at Controlled Temperature racemate->reaction_vessel enzyme Enzyme (e.g., CAL-A) enzyme->reaction_vessel reagents Acyl Donor/Solvent reagents->reaction_vessel sampling Periodic Sampling reaction_vessel->sampling filtration Enzyme Filtration reaction_vessel->filtration hplc Chiral HPLC Analysis (ee & Conversion) sampling->hplc hplc->reaction_vessel Continue/Stop evaporation Solvent Evaporation filtration->evaporation chromatography Column Chromatography evaporation->chromatography enantiomer_S (S)-Enantiomer chromatography->enantiomer_S enantiomer_R (R)-Enantiomer chromatography->enantiomer_R

Caption: Experimental workflow for the enzymatic resolution of racemic piperazine derivatives.

Conclusion

Enzymatic resolution provides a highly efficient and selective method for the preparation of enantiomerically pure piperazine-2-carboxamide derivatives. Lipases, such as Candida antarctica Lipase A, have demonstrated excellent performance in the N-acylation of N-protected piperazine-2-carboxylic acid esters, achieving high E-values and enantiomeric excesses. Similarly, amidases and proteases can be employed for the enantioselective hydrolysis of piperazine-2-carboxamides. The protocols and data presented here offer a solid foundation for researchers and drug development professionals to implement these biocatalytic methods in their synthetic strategies. Careful optimization of reaction parameters and the use of appropriate analytical techniques are crucial for achieving successful and scalable enzymatic resolutions.

References

Application Notes and Protocols for the Use of (S)-Piperazine-2-carboxylic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Piperazine-2-carboxylic acid is a cyclic unnatural amino acid that has garnered significant interest in peptide science and drug discovery. Its incorporation into peptide sequences can impart unique structural constraints, leading to enhanced proteolytic stability, improved receptor affinity and selectivity, and favorable pharmacokinetic profiles. The piperazine scaffold can induce turn-like conformations in the peptide backbone, which can be crucial for mimicking or stabilizing bioactive secondary structures. This document provides detailed application notes and experimental protocols for the synthesis of protected (S)-Piperazine-2-carboxylic acid and its incorporation into peptides using solid-phase peptide synthesis (SPPS).

Synthesis of Protected (S)-Piperazine-2-carboxylic Acid Derivatives

For efficient use in solid-phase peptide synthesis, (S)-Piperazine-2-carboxylic acid must be appropriately protected at its nitrogen atoms. The choice of protecting groups, typically tert-butyloxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc), depends on the overall synthetic strategy (Boc/Bzl or Fmoc/tBu).

Synthesis of N-Boc-(S)-Piperazine-2-carboxylic Acid

A common route for the synthesis of N-Boc-(S)-piperazine-2-carboxylic acid involves the protection of commercially available (S)-piperazine-2-carboxylic acid.

Protocol 1: Synthesis of N-Boc-(S)-Piperazine-2-carboxylic Acid

Materials:

  • (S)-Piperazine-2-carboxylic acid dihydrochloride

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Sodium hydroxide (NaOH)

  • Dioxane

  • Water

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of sodium hydroxide (2.5 eq) in water dropwise to adjust the pH to approximately 10-11.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

  • Wash the aqueous residue with ethyl acetate to remove any unreacted (Boc)₂O.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure to yield N-Boc-(S)-piperazine-2-carboxylic acid as a white solid.

Expected Yield: 85-95%

Synthesis of N-Fmoc-(S)-Piperazine-2-carboxylic Acid

For Fmoc-based SPPS, an orthogonally protected derivative such as (S)-1-N-Boc-4-N-Fmoc-piperazine-2-carboxylic acid is required. This allows for the selective removal of the Fmoc group during peptide elongation while the Boc group protects the second nitrogen of the piperazine ring.

Protocol 2: Synthesis of (S)-1-N-Boc-4-N-Fmoc-piperazine-2-carboxylic Acid

This synthesis is a multi-step process that typically starts from a protected precursor. A general approach involves the selective Fmoc protection of a mono-Boc protected piperazine derivative.

Materials:

  • N-Boc-(S)-piperazine-2-carboxylic acid methyl ester

  • 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Water

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

Procedure:

  • Fmoc Protection: a. Dissolve N-Boc-(S)-piperazine-2-carboxylic acid methyl ester (1.0 eq) in a mixture of DCM and a saturated aqueous solution of NaHCO₃. b. Cool the mixture to 0 °C and add Fmoc-Cl (1.1 eq) portion-wise. c. Stir the reaction at room temperature for 4-6 hours. d. Separate the organic layer, wash with water and brine, and dry over anhydrous Na₂SO₄. e. Purify the crude product by column chromatography to obtain (S)-1-Boc-4-Fmoc-piperazine-2-carboxylic acid methyl ester.

  • Saponification: a. Dissolve the methyl ester from the previous step in a mixture of THF and water. b. Add LiOH (1.5 eq) and stir at room temperature for 2-4 hours until the ester is fully hydrolyzed (monitored by TLC). c. Remove the THF under reduced pressure and acidify the aqueous solution to pH 3 with 1 M HCl. d. Extract the product with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄. e. Evaporate the solvent to yield (S)-1-N-Boc-4-N-Fmoc-piperazine-2-carboxylic acid.

Expected Yield: 70-85% over two steps.

Solid-Phase Peptide Synthesis (SPPS) Incorporating (S)-Piperazine-2-carboxylic Acid

The incorporation of (S)-Piperazine-2-carboxylic acid into a peptide sequence follows the general principles of SPPS. Due to its cyclic and somewhat sterically hindered nature, optimized coupling conditions may be necessary to ensure high coupling efficiency.

General SPPS Workflow

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Washing1 Washing (DMF, DCM) Deprotection->Washing1 Coupling Amino Acid Coupling (Protected Amino Acid, Coupling Reagents) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat for next amino acid Cleavage Cleavage and Deprotection (e.g., TFA Cocktail) Washing2->Cleavage Final amino acid Repeat->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Protocol 3: Incorporation of (S)-1-N-Boc-4-N-Fmoc-piperazine-2-carboxylic Acid using Fmoc-SPPS

This protocol outlines a single coupling cycle for incorporating the protected piperazine derivative.

Materials:

  • Fmoc-deprotected peptide-resin

  • (S)-1-N-Boc-4-N-Fmoc-piperazine-2-carboxylic acid (3.0 eq)

  • N,N'-Diisopropylcarbodiimide (DIC) (3.0 eq)

  • Ethyl cyano(hydroxyimino)acetate (Oxyma) (3.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% Piperidine in DMF

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again with fresh 20% piperidine in DMF for 15 minutes to ensure complete removal of the Fmoc group from the N-terminal amino acid of the growing peptide chain.

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove residual piperidine and by-products.

  • Coupling: a. In a separate vial, dissolve (S)-1-N-Boc-4-N-Fmoc-piperazine-2-carboxylic acid (3.0 eq) and Oxyma (3.0 eq) in DMF. b. Add DIC (3.0 eq) to the solution and allow it to pre-activate for 5-10 minutes. c. Add the activated amino acid solution to the deprotected peptide-resin. d. Agitate the reaction mixture at room temperature for 2-4 hours. A longer coupling time may be required due to the steric hindrance of the piperazine derivative.

  • Monitoring the Coupling Reaction: Perform a Kaiser test or a Chloranil test to monitor the completion of the coupling reaction. If the test is positive (indicating incomplete coupling), a second coupling step may be necessary.

  • Washing: Once the coupling is complete, wash the resin with DMF (5x) and DCM (3x) to remove excess reagents and by-products.

  • The resin is now ready for the deprotection of the newly incorporated Fmoc group and the coupling of the next amino acid in the sequence.

Quantitative Data Summary

The efficiency of incorporating (S)-Piperazine-2-carboxylic acid can vary depending on the specific peptide sequence, coupling reagents, and reaction conditions. The following table provides representative quantitative data.

ParameterTypical ValueNotes
Synthesis of Protected Amino Acid
Yield of N-Boc-(S)-piperazine-2-carboxylic acid85 - 95%One-step protection of the commercially available starting material.
Yield of (S)-1-N-Boc-4-N-Fmoc-piperazine-2-carboxylic acid70 - 85%Two-step synthesis from a protected precursor.
Solid-Phase Peptide Synthesis
Coupling Efficiency (per cycle)>95%May require longer coupling times or double coupling, especially for sterically demanding sequences. Use of potent coupling reagents like HATU or HCTU can improve efficiency.
Overall Crude Peptide Yield40 - 70%Highly dependent on the length and sequence of the peptide.
Purity of Crude Peptide50 - 80%Dependent on the success of each coupling and deprotection step.
Final Purity (after HPLC)>95%Achievable with standard reversed-phase HPLC purification protocols.

Challenges and Troubleshooting

The incorporation of (S)-Piperazine-2-carboxylic acid can present some challenges compared to standard proteinogenic amino acids.

  • Steric Hindrance: The cyclic nature of the piperazine ring can lead to slower coupling kinetics.

    • Solution: Employ more potent coupling reagents such as HATU, HCTU, or COMU. Increase the coupling time or perform a double coupling.

  • Aggregation: The introduction of a rigid, cyclic residue can sometimes promote peptide aggregation on the solid support.

    • Solution: Use aggregation-disrupting solvents like N-methyl-2-pyrrolidone (NMP) or add chaotropic salts like LiCl to the coupling mixture.

  • Diketopiperazine Formation: If the piperazine derivative is at the N-terminus of a dipeptide attached to the resin, there is a risk of intramolecular cyclization to form a diketopiperazine upon Fmoc deprotection, leading to chain termination.

    • Solution: Couple the third amino acid before extensive Fmoc deprotection of the second residue, or use a resin and linker combination that is less prone to this side reaction (e.g., 2-chlorotrityl chloride resin).

Logical Pathway for Incorporating (S)-Piperazine-2-carboxylic Acid

Incorporation_Pathway Start Start with Fmoc-protected peptide-resin Fmoc_Deprotection Fmoc Deprotection of N-terminal amino acid Start->Fmoc_Deprotection Wash1 Wash Resin Fmoc_Deprotection->Wash1 Couple_Piz Couple protected piperazine derivative to resin Wash1->Couple_Piz Prepare_Piz Prepare activated (S)-1-N-Boc-4-N-Fmoc- piperazine-2-carboxylic acid solution Prepare_Piz->Couple_Piz Monitor Monitor Coupling Reaction (e.g., Kaiser Test) Couple_Piz->Monitor Incomplete Incomplete Coupling Monitor->Incomplete Complete Complete Coupling Monitor->Complete Double_Couple Perform Double Coupling Incomplete->Double_Couple Wash2 Wash Resin Complete->Wash2 Double_Couple->Monitor Next_Cycle Proceed to next SPPS cycle Wash2->Next_Cycle

(S)-Piperazine-2-carboxylic acid dihydrochloride: A Versatile Chiral Building Block for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

(S)-Piperazine-2-carboxylic acid dihydrochloride is a valuable chiral intermediate widely utilized by researchers, scientists, and drug development professionals in the synthesis of complex pharmaceutical agents. Its rigid, stereochemically defined structure, featuring a piperazine ring with a carboxylic acid at the (S)-configured stereocenter, makes it an essential component for creating molecules with specific three-dimensional orientations necessary for targeted biological activity. This application note provides an overview of its utility, key reactions, and detailed protocols for its application in the synthesis of notable drug molecules.

Physicochemical Properties

The fundamental properties of this compound are summarized below, providing essential data for its handling and characterization.

PropertyValueReference
CAS Number 158663-69-5
Molecular Formula C₅H₁₂Cl₂N₂O₂
Molecular Weight 203.06 g/mol
Appearance White powder
Melting Point 280°C
Optical Rotation [α]D²⁰ = -8.88 (c 1.2; H₂O)

Applications in Pharmaceutical Synthesis

The unique structural features of (S)-piperazine-2-carboxylic acid allow for its incorporation into a variety of drug scaffolds, where the piperazine moiety often plays a crucial role in modulating physicochemical properties such as solubility and in binding to biological targets.

Target MoleculeTherapeutic AreaRole of (S)-Piperazine-2-carboxylic acid
Indinavir (Crixivan®) HIV Protease InhibitorForms a key part of the piperazine subunit of the final drug structure.
Varenicline (Chantix®) Smoking CessationServes as a foundational chiral scaffold for the synthesis of the drug's tricyclic core.
Polo-like kinase (Plk) Inhibitors OncologyIncorporated as a key heterocyclic component in the design of kinase inhibitors.

Key Synthetic Transformations and Protocols

The utility of this compound in synthesis stems from the differential reactivity of its functional groups. The two nitrogen atoms can be selectively protected and functionalized, and the carboxylic acid can be converted into a range of other functionalities.

Selective N-Protection

A common initial step in the utilization of this building block is the selective protection of one of the piperazine nitrogens, often with a tert-butoxycarbonyl (Boc) group. This allows for subsequent modification of the other nitrogen atom.

G Diagram 1: Selective N-Protection Workflow A This compound B Free Piperazine Carboxylic Acid A->B Base (e.g., KOH, Et3N) C N-Boc Protected Piperazine Carboxylic Acid B->C Boc2O D Selective Functionalization at N4 C->D Further Synthetic Steps

Diagram 1: Workflow for selective N-protection.

This protocol details the steps for the Boc protection of (S)-piperazine-2-carboxylic acid.

Materials:

  • This compound

  • Potassium hydroxide (KOH)

  • Methanol

  • 1,4-Dioxane

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Water

  • Ethyl acetate

Procedure:

  • A solution of potassium hydroxide (2.0 equivalents) in methanol is added to a suspension of this compound (1.0 equivalent) in methanol. The mixture is stirred at room temperature for 1 hour.

  • The methanol is removed under reduced pressure. The resulting residue is dissolved in a mixture of water and 1,4-dioxane to obtain the free piperazine-2-carboxylic acid solution.

  • A solution of di-tert-butyl dicarbonate (1.0-1.2 equivalents) in a 1,4-dioxane-water mixture is added to the free piperazine solution.

  • The reaction mixture is stirred at room temperature overnight.

  • The resulting product can be isolated by filtration if it precipitates, or by extraction with ethyl acetate after removal of the solvent, followed by evaporation of the ethyl acetate.

Esterification of the Carboxylic Acid

The carboxylic acid group is often converted to an ester to prevent its interference in subsequent reactions or to activate it for further transformations.

G Diagram 2: Esterification of Carboxylic Acid A N-Boc Protected Piperazine Carboxylic Acid B Cesium Salt Intermediate A->B Cesium Carbonate in DMF C Methyl Ester Product B->C Methyl Iodide

Diagram 2: Esterification via a cesium salt intermediate.

This protocol describes the conversion of the N-Boc protected carboxylic acid to its methyl ester.

Materials:

  • 4-tert-butoxycarboxy-piperazine-2-carboxylic acid

  • Cesium carbonate

  • N,N-Dimethylformamide (DMF)

  • Methyl iodide

  • Ethyl acetate

Procedure:

  • To a solution of 4-tert-butoxycarboxy-piperazine-2-carboxylic acid (1.0 equivalent) in DMF, add cesium carbonate (1.5 equivalents). Stir the suspension at room temperature for 5 hours.

  • Water can be added to form a clear solution, which is then stirred for an additional 5 hours at 45°C. The cesium salt is precipitated by pouring the solution into ethanol and collected by filtration.

  • The isolated cesium salt is suspended in DMF and heated to 60°C for 1 hour.

  • Methyl iodide (excess) is added, and the mixture is maintained at 60°C overnight.

  • The DMF is evaporated, and the residue is extracted with hot ethyl acetate. Concentration of the extract yields the methyl ester.

Amide Bond Formation

Amide coupling is a fundamental reaction for incorporating the piperazine scaffold into larger molecules, such as in the synthesis of the HIV protease inhibitor Indinavir.

G Diagram 3: Amide Coupling Reaction cluster_0 Activation cluster_1 Coupling A N-Protected Piperazine Carboxylic Acid B Active Ester Intermediate A->B Coupling Agent (e.g., EDC, HATU) D Amide Product B->D Nucleophilic Attack C Amine (R-NH2) C->D

Diagram 3: General workflow for amide bond formation.

This protocol provides a general method for the formation of an amide bond between an N-protected piperazine carboxylic acid and a primary amine.

Materials:

  • N-Boc-piperazine-2-carboxylic acid

  • Primary amine (R-NH₂)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Procedure:

  • Dissolve the N-Boc-piperazine-2-carboxylic acid (1.0 equivalent) and the primary amine (1.1 equivalents) in anhydrous DMF or DCM.

  • Add HOBt (1.2 equivalents) and DIPEA (2.5 equivalents) to the reaction mixture.

  • Cool the mixture to 0°C in an ice bath.

  • Add EDC (1.2 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to slowly warm to room temperature and stir for 4-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired amide.

Conclusion

This compound is a cornerstone chiral building block in modern pharmaceutical synthesis. Its well-defined stereochemistry and the versatile reactivity of its functional groups provide a reliable and efficient route to complex, enantiomerically pure drug candidates. The protocols outlined in this note serve as a practical guide for researchers in the application of this important synthetic intermediate.

Application Notes and Protocols for N-Protection Strategies of (S)-Piperazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of common N-protection strategies for (S)-piperazine-2-carboxylic acid, a valuable building block in medicinal chemistry. The protocols outlined below offer guidance on the synthesis of mono- and di-protected derivatives using tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc) protecting groups, including orthogonal strategies for selective deprotection.

Introduction

(S)-piperazine-2-carboxylic acid possesses two secondary amine functionalities at the N1 and N4 positions, which require protection during synthetic manipulations to ensure regioselectivity and prevent unwanted side reactions. The choice of protecting group is crucial and depends on the overall synthetic strategy, particularly the need for orthogonal deprotection. This document details the application of Boc, Cbz, and Fmoc protecting groups, providing experimental protocols and comparative data to aid in the selection of the most suitable strategy.

Orthogonal Protection Strategies

Orthogonal protection allows for the selective removal of one protecting group in the presence of others, enabling stepwise functionalization of the piperazine scaffold. The combination of acid-labile (Boc), hydrogenolysis-labile (Cbz), and base-labile (Fmoc) groups provides a versatile toolkit for complex syntheses.[1][2]

A common orthogonal strategy involves the use of Boc and Cbz groups. The Boc group can be selectively removed under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM), leaving the Cbz group intact.[1] Conversely, the Cbz group can be cleaved by catalytic hydrogenolysis without affecting the Boc group.[1]

Caption: Orthogonal deprotection of a Boc and Cbz protected piperazine.

Data Presentation: Comparison of N-Protection Strategies

The following tables summarize quantitative data for various N-protection strategies for (S)-piperazine-2-carboxylic acid, allowing for easy comparison of different methods.

Protecting GroupPositionReagentSolventTime (h)Temp (°C)Yield (%)Reference
BocN1, N4 (di)Di-tert-butyl dicarbonateMethanolOvernight5092[3]
BocN4 (mono)Di-tert-butyl dicarbonate1,4-Dioxane/WaterOvernightRT36.4[4]
CbzN1, N4 (di-ester)Benzyl chloroformateTolueneOvernightReflux84.8[5]
Cbz/BocN1-Bn, N4-BocBenzyl bromide, Boc-anhydrideVarious--78[1]

Experimental Protocols

Protocol 1: Synthesis of 1,4-Di-Boc-(S)-piperazine-2-carboxylic acid[3]

This protocol describes the di-protection of both nitrogen atoms of (S)-piperazine-2-carboxylic acid using Boc anhydride.

Materials:

  • (S)-piperazine-2-carboxylic acid dihydrochloride

  • Triethylamine

  • Di-tert-butyl dicarbonate

  • Methanol

  • Water

  • 1N Hydrochloric acid

Procedure:

  • To a slurry of this compound (91.2 mmol) in 100 mL of methanol, add triethylamine (273 mmol).

  • Add a solution of di-tert-butyl dicarbonate (229 mmol) in 100 mL of methanol dropwise over 20 minutes.

  • Stir the mixture overnight at 50°C.

  • Evaporate the solvent to dryness.

  • Admix the residue with 250 mL of water.

  • Adjust the pH of the mixture to 2 using 1N hydrochloric acid.

  • The product can be isolated by extraction and further purification.

Expected Yield: 92%

Protocol_1 cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up Piperazine (S)-Piperazine-2-carboxylic acid dihydrochloride Stir Stir overnight at 50°C Piperazine->Stir Boc2O Di-tert-butyl dicarbonate Boc2O->Stir TEA Triethylamine TEA->Stir MeOH Methanol MeOH->Stir Evaporate Evaporate solvent Stir->Evaporate Add_H2O Add Water Evaporate->Add_H2O Acidify Adjust pH to 2 with 1N HCl Add_H2O->Acidify Extract Extraction & Purification Acidify->Extract Product 1,4-Di-Boc-(S)-piperazine- 2-carboxylic acid Extract->Product

Caption: Workflow for the synthesis of 1,4-Di-Boc-(S)-piperazine-2-carboxylic acid.

Protocol 2: Synthesis of (S)-4-tert-Butoxycarbonyl-piperazine-2-carboxylic acid[4]

This protocol details the mono-protection of the N4 nitrogen of (S)-piperazine-2-carboxylic acid.

Materials:

  • (S)-Piperazine-2-carboxylic acid hydrochloride

  • Potassium hydroxide

  • Methanol

  • 1,4-Dioxane

  • Water

  • Di-tert-butyl dicarbonate

  • Ethyl acetate

Procedure:

  • Add a solution of potassium hydroxide (114.8 mmol) in 20 mL of methanol to a suspension of (S)-piperazine-2-carboxylic acid hydrochloride (57.4 mmol) in 140 mL of methanol.

  • Stir the mixture at room temperature for 1 hour.

  • Remove the methanol by evaporation.

  • Dissolve the residue in a solvent mixture of 20 mL of water and 60 mL of 1,4-dioxane.

  • Add a solution of di-tert-butyl dicarbonate (12.6 g) in 20 mL of 1,4-dioxane/water (3:1 v/v).

  • Stir the reaction mixture at room temperature overnight.

  • Filter the insoluble white solid.

  • Remove the solvent from the mother liquor and extract the aqueous phase with ethyl acetate.

  • Evaporate the ethyl acetate to obtain the product.

Expected Yield: 36.4%

Protocol_2 cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up Piperazine_HCl (S)-Piperazine-2-carboxylic acid hydrochloride Free_base Generate free amine Piperazine_HCl->Free_base KOH Potassium hydroxide KOH->Free_base MeOH Methanol MeOH->Free_base Dioxane_H2O 1,4-Dioxane/Water Boc_protection Stir overnight at RT Dioxane_H2O->Boc_protection Boc2O Di-tert-butyl dicarbonate Boc2O->Boc_protection Free_base->Boc_protection Filter Filter solid Boc_protection->Filter Extract Extract with Ethyl Acetate Filter->Extract Evaporate Evaporate solvent Extract->Evaporate Product (S)-4-Boc-piperazine- 2-carboxylic acid Evaporate->Product

Caption: Workflow for the synthesis of (S)-4-Boc-piperazine-2-carboxylic acid.

Protocol 3: General Procedure for Fmoc Protection of Amines in Aqueous Media[6]

This protocol provides a general method for the Fmoc protection of amines, which can be adapted for (S)-piperazine-2-carboxylic acid.

Materials:

  • Amine (e.g., (S)-piperazine-2-carboxylic acid)

  • Fmoc chloride (Fmoc-Cl)

  • Water or Water/Ethanol mixture

  • 1M Hydrochloric acid

Procedure:

  • To the amine (1 mmol), add Fmoc chloride (1.2 mmol) and 1.5 mL of water or a 3:1 water/ethanol mixture.

  • Stir the reaction mixture at 60°C.

  • Monitor the reaction by thin-layer chromatography.

  • Upon completion, acidify the solution with 1M HCl.

  • The product can be isolated by filtration or extraction and purified by recrystallization.

Note: The yield for this specific substrate is not provided in the general protocol and would need to be determined empirically.

Protocol_3 cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up Amine Amine Substrate Stir Stir at 60°C Amine->Stir FmocCl Fmoc Chloride FmocCl->Stir Solvent Water or Water/Ethanol Solvent->Stir Acidify Acidify with 1M HCl Stir->Acidify Isolate Isolate & Purify Acidify->Isolate Product Fmoc-protected Amine Isolate->Product

Caption: General workflow for Fmoc protection of an amine.

Protocol 4: General Deprotection Procedures

Boc Deprotection: [1]

  • Reagent: Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (e.g., 20% v/v).

  • Procedure: Dissolve the Boc-protected compound in DCM and add the TFA solution. Stir at room temperature for 30 minutes to 2 hours. Monitor by TLC. Remove the solvent and excess acid under reduced pressure.

Cbz Deprotection: [1]

  • Reagent: Palladium on carbon (Pd/C) catalyst and a hydrogen source (e.g., H₂ gas, ammonium formate).

  • Procedure: Dissolve the Cbz-protected compound in a suitable solvent (e.g., methanol, ethanol). Add the Pd/C catalyst. Subject the mixture to a hydrogen atmosphere (e.g., balloon or hydrogenation apparatus) and stir at room temperature until the reaction is complete (monitor by TLC). Filter off the catalyst and evaporate the solvent.

Fmoc Deprotection: [6]

  • Reagent: 20% Piperidine in N,N-dimethylformamide (DMF).

  • Procedure: Dissolve the Fmoc-protected compound in the piperidine/DMF solution and stir at room temperature. The reaction is typically fast. Monitor by TLC. Remove the solvent and piperidine under reduced pressure.

Conclusion

The selection of an appropriate N-protection strategy for (S)-piperazine-2-carboxylic acid is critical for the successful synthesis of complex molecules. This document provides a foundation for choosing and implementing Boc, Cbz, and Fmoc protection and deprotection protocols. The provided data and experimental procedures should serve as a valuable resource for researchers in the field of drug discovery and development. It is recommended to optimize reaction conditions for each specific substrate to achieve the desired outcome with high efficiency.

References

Application Notes and Protocols: Coupling Reactions Involving (S)-Piperazine-2-carboxylic acid Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for coupling reactions involving (S)-Piperazine-2-carboxylic acid dihydrochloride. This chiral scaffold is a valuable building block in medicinal chemistry, frequently incorporated into a wide range of therapeutic agents. These protocols offer guidance on handling the dihydrochloride salt, strategies for selective N-acylation, and standard amide bond formation techniques.

Overview of Coupling Strategies

This compound presents unique challenges and opportunities in coupling reactions due to its trifunctional nature (two secondary amines and one carboxylic acid) and its salt form. A successful coupling strategy typically involves a multi-step sequence to achieve regioselective functionalization.

A common workflow involves:

  • Neutralization and N-Protection: The dihydrochloride salt is first neutralized to the free base. Subsequently, one of the nitrogen atoms is selectively protected, most commonly with a tert-butyloxycarbonyl (Boc) group. The N4 nitrogen is generally more nucleophilic and less sterically hindered, leading to preferential protection at this position.

  • Amide Coupling: The remaining free secondary amine (N1) is then acylated with a carboxylic acid of interest using standard peptide coupling reagents.

  • Carboxylic Acid Functionalization (Optional): The carboxylic acid moiety at the C2 position can be coupled with an amine after activation. This typically requires prior protection of both piperazine nitrogens.

  • Deprotection: Finally, the protecting group(s) are removed to yield the desired final compound.

This document will focus on the N-acylation at the N1 position, a common strategy in drug discovery.

Experimental Protocols

Protocol 1: Selective N4-Boc Protection of (S)-Piperazine-2-carboxylic Acid

This protocol describes the initial step of selectively protecting the N4 position of (S)-piperazine-2-carboxylic acid.

Workflow Diagram:

N_Boc_Protection cluster_start Starting Material cluster_reaction Reaction cluster_product Product start (S)-Piperazine-2-carboxylic acid dihydrochloride reagents 1. Base (e.g., KOH) 2. Di-tert-butyl dicarbonate (Boc)₂O Solvent: Methanol, Dioxane/Water start->reagents Neutralization & Protection product (S)-4-Boc-piperazine-2-carboxylic acid reagents->product

Caption: N4-Boc Protection Workflow.

Methodology:

  • A solution of potassium hydroxide (2.0 equivalents) in methanol is added to a suspension of this compound (1.0 equivalent) in methanol.

  • The mixture is stirred at room temperature for 1 hour to facilitate the neutralization.

  • The methanol is removed under reduced pressure.

  • The residue is dissolved in a mixture of water and 1,4-dioxane.

  • A solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.05 equivalents) in a 3:1 mixture of 1,4-dioxane and water is added to the solution of the free piperazine-2-carboxylic acid.[1]

  • The reaction mixture is stirred at room temperature overnight.

  • The solvent is removed, and the aqueous phase is extracted with ethyl acetate.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield (S)-4-Boc-piperazine-2-carboxylic acid.

Quantitative Data Summary:

ParameterValueReference
Yield36-50%[1]
Purity>95% (typically)Assumed based on standard procedures
Protocol 2: Amide Coupling at N1 using EDC/HOBt

This protocol details the coupling of a carboxylic acid to the N1 position of (S)-4-Boc-piperazine-2-carboxylic acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt).

Workflow Diagram:

Amide_Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_product Product piperazine (S)-4-Boc-piperazine- 2-carboxylic acid coupling EDC, HOBt, Base (e.g., DIPEA) Solvent: DCM or DMF piperazine->coupling Coupling acid Carboxylic Acid (R-COOH) acid->coupling Coupling product N1-Acyl-(S)-4-Boc-piperazine- 2-carboxylic acid coupling->product

Caption: N1-Amide Coupling Workflow.

Methodology:

  • To a solution of the desired carboxylic acid (1.1 equivalents) in dichloromethane (DCM), add EDC.HCl (1.1 equivalents) and HOBt (1.1 equivalents).[2] Some protocols may also include a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.2 equivalents).[2]

  • Stir the mixture at room temperature under a nitrogen atmosphere for 10 minutes to pre-activate the carboxylic acid.

  • Add (S)-4-Boc-piperazine-2-carboxylic acid (1.0 equivalent) and a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 equivalents) to the reaction mixture.

  • Allow the reaction to stir overnight at room temperature.

  • Upon completion, dilute the reaction mixture with DCM and wash with a 5% sodium bicarbonate solution.[2]

  • The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash chromatography to yield the N1-acylated product.

Quantitative Data Summary for a Representative Coupling:

Reactant 1Reactant 2Coupling ReagentsSolventYieldPurityReference
Chromone-2-carboxylic acidPhenyl/benzyl piperazine derivativesEDC.HCl, DMAPDCM24-98%>97%[2]
Boc-valine4-amino-N-(4-methoxybenzyl)benzamideEDC, DMAP, HOBt (cat.)CH₃CN72%Not specified[3]
Protocol 3: N-Boc Deprotection

This protocol outlines the removal of the Boc protecting group to liberate the N4 amine.

Workflow Diagram:

Boc_Deprotection cluster_start Starting Material cluster_reaction Reaction cluster_product Product start N1-Acyl-(S)-4-Boc-piperazine- 2-carboxylic acid reagents Acid (e.g., TFA in DCM or 4M HCl in Dioxane) start->reagents Deprotection product N1-Acyl-(S)-piperazine- 2-carboxylic acid salt reagents->product

Caption: N-Boc Deprotection Workflow.

Methodology using Trifluoroacetic Acid (TFA):

  • Dissolve the N-Boc protected piperazine derivative (1.0 equivalent) in anhydrous DCM (approximately 0.1-0.2 M concentration).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA (5-10 equivalents) to the stirred solution.

  • Remove the ice bath and allow the reaction to warm to room temperature, stirring for 1-4 hours while monitoring progress by TLC or LC-MS.

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.

  • Carefully add a saturated aqueous sodium bicarbonate solution to the residue to neutralize the acid and obtain the free base.

  • Extract the aqueous layer with DCM, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure to yield the deprotected product.

Quantitative Data Summary:

ParameterValueReference
YieldTypically >90%General chemical knowledge
PurityHigh, often used without further purificationGeneral chemical knowledge

Alternative Coupling Reagents

While EDC/HOBt is a widely used and cost-effective choice, other coupling reagents can be employed, particularly for challenging substrates or to minimize side reactions.

Common Coupling Reagents and their Characteristics:

Coupling ReagentAdditiveKey Features
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)HOAtFast reaction rates, low epimerization, effective for sterically hindered amino acids.[4]
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)HOBtEfficient, but can cause side reactions with unprotected N-terminals.[4]
DIC (N,N'-Diisopropylcarbodiimide)HOBt, OxymaByproduct (diisopropylurea) is soluble in organic solvents, making it suitable for solid-phase synthesis.[4]
BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)None requiredExcellent solubility and coupling behavior, but produces carcinogenic HMPA as a byproduct.[5]

The choice of coupling reagent will depend on the specific substrates, desired reaction conditions, and cost considerations. For instance, HATU is often preferred for rapid couplings and for minimizing racemization.[4]

Conclusion

The successful implementation of coupling reactions with this compound hinges on a systematic approach involving neutralization, selective protection, coupling, and deprotection. The protocols provided herein offer robust starting points for researchers. Optimization of reaction conditions, including solvent, base, and coupling reagent, may be necessary to achieve optimal yields and purity for specific target molecules. Careful monitoring of each step is crucial for the successful synthesis of complex piperazine-containing compounds.

References

Application Notes & Protocols: Synthesis of HIV Protease Inhibitors Utilizing Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Human Immunodeficiency Virus (HIV) protease inhibitors that incorporate a piperazine scaffold. The piperazine ring is a prevalent structural motif in medicinal chemistry, valued for its ability to modulate pharmacokinetic properties and serve as a versatile scaffold for introducing diverse substituents.[1] In the context of HIV protease inhibitors, the piperazine core has been effectively utilized as a key building block and, in some cases, as a non-peptidic mimic that interacts with the catalytic aspartate residues of the enzyme.[2][3]

Application Notes

The design of potent HIV protease inhibitors often revolves around mimicking the transition state of the natural peptide substrates of the enzyme.[4] The piperazine moiety has proven to be a crucial component in several FDA-approved drugs and next-generation candidates. Its utility stems from several key features:

  • Scaffold for P2/P2' Ligands: The piperazine ring provides a rigid and synthetically tractable core for the attachment of various P2 and P2' ligands that interact with the S2 and S2' pockets of the HIV protease.

  • Aspartate Binding Group: In novel inhibitor designs, the nitrogen atom of a piperazine or related morpholine ring can form critical hydrogen bond interactions with the catalytic dyad (Asp25/Asp125) in the enzyme's active site, a role traditionally filled by a hydroxyl group.[2][3]

  • Modulation of Physicochemical Properties: The two nitrogen atoms in the piperazine ring can be functionalized to fine-tune solubility, bioavailability, and other pharmacokinetic parameters, which is critical for developing orally available drugs.[1]

  • Overcoming Drug Resistance: Strategic modifications of the piperazine core and its substituents have led to inhibitors that maintain potency against multi-drug resistant HIV-1 variants.[5]

A notable example is Darunavir (Prezista) , a highly potent protease inhibitor. Its structure features a central piperazine derivative, highlighting the success of this scaffold in modern antiretroviral therapy.[6] Another example is Indinavir (Crixivan) , which also incorporates a key piperazine fragment.[7]

Quantitative Data Summary

The following table summarizes the biological activity of representative piperazine-based HIV-1 protease inhibitors.

Compound/InhibitorTargetIC50 (Enzyme Assay)EC50 (Antiviral Assay)Reference
Darunavir Wild-Type HIV-1 Protease< 0.01 nM1-3 nM[5] (Implied)
Indinavir Wild-Type HIV-1 Protease0.1-1.0 nM25-100 nMGeneral Knowledge
Compound 45 (Bungard et al.) Wild-Type HIV-1 Protease12 ± 1 pM2.8 ± 0.4 nM[2]
GRL-0739 (49) Wild-Type HIV-1 Protease-Potent against multi-drug resistant variants[2]

Experimental Protocols & Methodologies

Protocol 1: General Synthesis of a Piperazine-Sulfonamide Core

This protocol outlines a general strategy for synthesizing a novel bicyclic piperazine sulfonamide core, inspired by the design of highly potent protease inhibitors.[2][3] This core is designed for direct interaction with the catalytic aspartates of the HIV-1 protease.

Workflow Diagram: Synthesis of a Piperazine-Sulfonamide Core

G General Workflow for Piperazine-Sulfonamide Core Synthesis start Starting Material (e.g., Piperazine Derivative) step1 Step 1: Boc Protection (Boc)2O, NEt3, CH2Cl2 start->step1 step2 Step 2: Sulfonylation PhSO2Cl, NEt3, DMF step1->step2 Intermediate A step3 Step 3: Mitsunobu Reaction (for bicyclic structure) step2->step3 Intermediate B step4 Step 4: Boc Deprotection TFA, CH2Cl2 step3->step4 Protected Core final Final Piperazine-Sulfonamide Core step4->final

Caption: General workflow for piperazine-sulfonamide core synthesis.

Methodology:

  • Boc Protection: To a solution of the starting piperazine derivative in dichloromethane (CH2Cl2), add triethylamine (NEt3), followed by di-tert-butyl dicarbonate ((Boc)2O). Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

  • Sulfonylation: Cool the Boc-protected intermediate in dimethylformamide (DMF) to 0 °C. Add NEt3 followed by the dropwise addition of the desired sulfonyl chloride (e.g., phenylsulfonyl chloride). Allow the reaction to proceed to completion.[3]

  • Cyclization (e.g., via Mitsunobu Reaction): For bicyclic cores, a suitable diol precursor is cyclized. To a solution of the sulfonamide intermediate in tetrahydrofuran (THF), add triphenylphosphine (PBu3) and an azodicarboxylate reagent (e.g., diazene-1,2-diylbismorpholinomethanone). Stir at room temperature.[3]

  • Boc Deprotection: Dissolve the protected core in CH2Cl2 and add trifluoroacetic acid (TFA). Stir at room temperature until the deprotection is complete.

  • Purification: After each step, the product should be isolated and purified using standard techniques such as extraction, washing with brine, drying over sodium sulfate, and column chromatography on silica gel.

Protocol 2: Synthesis of Darunavir Intermediate

This protocol describes a key step in an improved synthesis of Darunavir, focusing on the coupling of a protected sulfonyl chloride with an epoxide intermediate to avoid the formation of critical impurities.[8]

Workflow Diagram: Synthesis of a Darunavir Intermediate

G Key Coupling Step in Darunavir Synthesis start_A Intermediate A (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol start_A->dummy start_B Intermediate B 4-(Phthalimido)benzene-1-sulfonyl chloride start_B->dummy step1 Coupling Reaction Pyridine, CH2Cl2, 0°C to RT step2 Epoxide Opening Isobutylamine, Isopropanol, 80°C step1->step2 Sulfonate Ester Intermediate final Darunavir Precursor (Amine Intermediate) step2->final dummy->step1 Reactants

Caption: Key coupling step in an improved Darunavir synthesis.

Methodology:

  • Preparation of Phthalimide-Protected Sulfonyl Chloride: Aniline is reacted with phthalic anhydride in acetic acid at ~110-115 °C to yield N-phenylphthalimide. This intermediate is then subjected to chlorosulfonation to produce 4-(1,3-dioxoisoindolin-2-yl)benzene-1-sulfonyl chloride. This starting material is designed to prevent the formation of furan dimer impurities.[8]

  • Coupling with the Epoxide Precursor: A previously synthesized chiral epoxide is dissolved in a suitable solvent like isopropanol.

  • Epoxide Ring Opening: Isobutylamine is added to the solution of the epoxide, and the mixture is heated to ~80 °C. The reaction is monitored until the starting epoxide is consumed. This step opens the epoxide ring to form the key amino alcohol intermediate.

  • Sulfonamide Formation: The resulting amino alcohol is then reacted with the 4-(1,3-dioxoisoindolin-2-yl)benzene-1-sulfonyl chloride in the presence of a base (e.g., triethylamine) in a solvent like dichloromethane.

  • Deprotection and Final Steps: The phthalimide protecting group is removed (e.g., with hydrazine) to expose the aniline amine. Subsequent steps involve coupling with the (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol moiety to complete the synthesis of Darunavir.[6][9]

  • Purification: The final product and all intermediates are purified by crystallization or column chromatography to achieve high purity, which is critical for pharmaceutical applications.[8]

Logical Diagram: Structure-Activity Relationship (SAR) Exploration

The following diagram illustrates the logical workflow for exploring the SAR of novel piperazine-based HIV protease inhibitors.

G Logical Workflow for SAR Studies design Initial Design (Piperazine Core) synthesis Synthesis of Analogs (Varying P1, P2, P2' groups) design->synthesis bio_assay Biological Evaluation (Enzyme IC50, Antiviral EC50) synthesis->bio_assay data_analysis Data Analysis (Identify key interactions) bio_assay->data_analysis optimization Lead Optimization (Enhance potency & PK properties) data_analysis->optimization Iterative Cycle sar_conclusion Establish SAR (e.g., P2 bulk tolerance) data_analysis->sar_conclusion optimization->synthesis

Caption: Logical workflow for Structure-Activity Relationship studies.

References

Application Notes and Protocols for the Synthesis and Evaluation of Hepatitis B Virus (HBV) Core Protein Alloster-ic Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, mechanism of action, and evaluation of Hepatitis B Virus (HBV) core protein allosteric modulators (CpAMs). The protocols included are based on established methodologies in the field to guide researchers in the development and characterization of novel anti-HBV therapeutics targeting the viral core protein.

Introduction to HBV Core Protein Allosteric Modulators

The Hepatitis B virus core protein (Cp) is a critical component of the viral lifecycle, playing essential roles in the assembly of the viral capsid, packaging of the pregenomic RNA (pgRNA), reverse transcription, and the formation of covalently closed circular DNA (cccDNA), the persistent form of the virus in infected cells.[1][2] CpAMs are a class of small molecules that bind to the core protein, allosterically modulating its function and disrupting the viral replication process.[3][4]

There are two primary classes of CpAMs based on their mechanism of action:

  • Class I CpAMs (Capsid Assembly Accelerators): These molecules, such as heteroaryldihydropyrimidines (HAPs), accelerate the assembly of Cp dimers into empty capsids that do not contain the viral genome, rendering them non-infectious.[1][5] This premature assembly sequesters Cp dimers, preventing the proper packaging of pgRNA and DNA polymerase.[1]

  • Class II CpAMs: This class of modulators, including sulfamoylbenzamides (SBAs) and phenylpropenamides (PPAs), also leads to the formation of empty capsids but can also disrupt the overall capsid formation, leading to the degradation of the core protein.[1][6]

By interfering with capsid assembly and function, CpAMs can inhibit multiple stages of the HBV lifecycle, making them a promising therapeutic strategy for achieving a functional cure for chronic hepatitis B.[1][3]

Synthesis of HBV Core Protein Allosteric Modulators

The synthesis of CpAMs involves various organic chemistry methodologies depending on the specific chemical scaffold. Below are generalized synthesis schemes for two major classes of CpAMs.

General Synthesis of Heteroaryldihydropyrimidines (HAPs)

HAPs are a well-studied class of Class I CpAMs. Their synthesis often follows the Biginelli reaction or variations thereof.[7][8]

Protocol:

  • Condensation: A substituted pyridylamidine is condensed with a substituted α-carboxymethyl enone.[7]

  • Cyclization: The condensation product undergoes cyclization to form the dihydropyrimidine core.

  • Purification: The final product is purified using chromatographic techniques to yield the desired HAP compound.[7]

A representative synthesis of a HAP derivative involves the condensation of a pyridylamidine with a substituted α-carboxymethyl enone, which after chromatographic purification, yields the final product with a purity greater than 97%.[7]

General Synthesis of Sulfamoylbenzamides (SBAs)

SBAs represent a prominent class of Class II CpAMs. Their synthesis is typically modular, allowing for systematic structural modifications to optimize antiviral activity and pharmacokinetic properties.[9][10]

Protocol:

  • Amide Coupling: A substituted sulfamoylbenzoic acid is coupled with a desired amine using standard peptide coupling reagents.

  • Modification of Substituents: Functional groups on the aromatic rings and the amine moiety can be further modified to explore structure-activity relationships (SAR).

  • Purification: The synthesized compounds are purified by chromatography to ensure high purity for biological evaluation.

The synthesis of novel sulfamoylbenzamide derivatives involves dividing the structure into five independently modifiable parts to facilitate lead optimization.[9]

Experimental Protocols for Evaluation of CpAMs

A series of in vitro and cell-based assays are essential to characterize the antiviral activity and mechanism of action of newly synthesized CpAMs.

In Vitro Capsid Assembly Assay

This assay directly measures the effect of CpAMs on the assembly of purified HBV core protein dimers into capsids.

Protocol:

  • Protein Expression and Purification: The HBV core protein assembly domain (e.g., Cp149) is expressed in E. coli and purified.[11]

  • Assembly Reaction: Purified Cp dimers are dialyzed into an assembly buffer (e.g., 50 mM HEPES pH 7.5, 1 mM DTT).[12] Assembly is initiated by adding NaCl to a final concentration of 150 mM in the presence of varying concentrations of the test compound.[12]

  • Monitoring Assembly: Capsid formation is monitored in real-time by light scattering.[7][12]

  • Analysis: The rate and extent of assembly are quantified and compared between treated and untreated samples. Size exclusion chromatography (SEC) can be used to separate and quantify the amount of assembled capsids versus remaining dimers.[7]

Cell-Based HBV Replication Inhibition Assay

This assay determines the efficacy of CpAMs in inhibiting HBV replication in a cellular context.

Protocol:

  • Cell Culture: A stable HBV-producing cell line, such as HepG2.2.15 or HepDES19, is cultured.[13][14] HepDES19 cells contain an HBV genome under a tetracycline-repressible promoter, allowing for controlled induction of viral replication.[15]

  • Compound Treatment: Cells are treated with a serial dilution of the test compound.

  • Induction of Replication (for HepDES19): HBV replication is induced by removing tetracycline from the culture medium.[14]

  • Quantification of Viral DNA: After a defined incubation period (e.g., 6 days), encapsidated HBV DNA from the cytoplasm or secreted virions in the cell culture supernatant is isolated.[8] The levels of HBV DNA are then quantified by quantitative PCR (qPCR).[14][15]

  • Data Analysis: The 50% effective concentration (EC50), the concentration of the compound that reduces HBV DNA levels by 50%, is calculated.[2]

Cytotoxicity Assay

It is crucial to assess the toxicity of the compounds to the host cells to determine their therapeutic index.

Protocol:

  • Cell Culture and Treatment: The same cell line used for the replication assay is seeded in 96-well plates and treated with a serial dilution of the test compound.

  • Viability Assessment: After the incubation period, cell viability is measured using a standard method, such as the MTS assay, which measures mitochondrial function.[16]

  • Data Analysis: The 50% cytotoxic concentration (CC50), the concentration that reduces cell viability by 50%, is determined. The selectivity index (SI) is then calculated as the ratio of CC50 to EC50.

Quantitative Data Summary

The following tables summarize the antiviral activity and cytotoxicity of representative CpAMs from different chemical classes.

Table 1: Antiviral Activity of Heteroaryldihydropyrimidine (HAP) Derivatives

CompoundEC50 (µM)CC50 (µM)Cell LineReference
GLS4 0.045 ± 0.01>20HepDES19[16]
Compound 4r 0.20 ± 0.00>20HepDES19[16]
Lamivudine 0.37 ± 0.04>20HepDES19[16]
34a Not specifiedNot specifiedHDI HBV mouse model[17]

Table 2: Antiviral Activity of Sulfamoylbenzamide (SBA) Derivatives

CompoundEC50 (µM)CC50 (µM)Cell LineReference
NVR 3-778 0.73 ± 0.2023.4 ± 7.0Not specified[10]
Compound 7b 0.83 ± 0.3319.4 ± 5.0Not specified[10]
JNJ-632 (54) Not specifiedNot specifiedHBV genotype D infected chimeric mice[18]
Compound 8 Not specified>900HepG2.2.15[19]
KR-26556 0.2719.7HepG2.2.15[19]
Compound 26 0.21 (IC50)7.41HepAD38[20]
Compound 28 0.3Not specifiedNot specified[20]
Compound 35 0.2719.7HepG2.2.15[20]

Visualizations

Signaling Pathway: Mechanism of Action of CpAMs

Caption: Mechanism of action of HBV Core Protein Allosteric Modulators (CpAMs).

Experimental Workflow: HBV Replication Inhibition Assay

HBV_Replication_Inhibition_Workflow start Start cell_culture Culture HepG2.2.15 or induce HepDES19 cells start->cell_culture compound_treatment Treat cells with serial dilutions of CpAMs cell_culture->compound_treatment incubation Incubate for a defined period (e.g., 6 days) compound_treatment->incubation harvest Harvest supernatant (virions) and cell lysate (intracellular capsids) incubation->harvest dna_extraction Isolate encapsidated HBV DNA harvest->dna_extraction qpcr Quantify HBV DNA using qPCR dna_extraction->qpcr data_analysis Calculate EC50 values qpcr->data_analysis end End data_analysis->end

Caption: Workflow for cell-based HBV replication inhibition assay.

Logical Relationship: Classification of CpAMs

CpAM_Classification cluster_classI Class I cluster_classII Class II CpAMs Core Protein Allosteric Modulators (CpAMs) ClassI Capsid Assembly Accelerators CpAMs->ClassI ClassII Capsid Formation Disruptors CpAMs->ClassII HAPs Heteroaryldihydropyrimidines (HAPs) ClassI->HAPs SBAs Sulfamoylbenzamides (SBAs) ClassII->SBAs PPAs Phenylpropenamides (PPAs) ClassII->PPAs

Caption: Classification of HBV Core Protein Allosteric Modulators.

References

Flow Chemistry Applications of Piperazine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a cornerstone in medicinal chemistry, appearing in a multitude of blockbuster drugs. Traditional batch synthesis of piperazine derivatives, however, can present challenges related to safety, scalability, and efficiency. Flow chemistry, or continuous flow processing, has emerged as a powerful technology to overcome these limitations. This document provides detailed application notes and protocols for the synthesis of various piperazine derivatives using flow chemistry, highlighting the enhanced control, safety, and efficiency of this approach.

Application Note 1: Continuous Flow Synthesis of a Key Intermediate for Cariprazine

Cariprazine is an atypical antipsychotic medication. Its synthesis often involves the formation of a key piperazine-containing intermediate. Flow chemistry offers a robust and scalable method for the synthesis of this intermediate through a two-step reductive amination process.

Quantitative Data Summary
ParameterValueReference
Step 1: Aldehyde Formation
Starting MaterialEster precursor[1]
ReagentDiisobutylaluminium hydride (DIBAL-H)[1]
Reactor TypeMiniature alternating diameter reactor[1]
Step 2: Reductive Amination
Aldehyde ConcentrationNot specified[1]
Piperazine Derivative1-(2,3-dichlorophenyl)piperazine[1]
Catalyst5% Pt/C[1]
Temperature80 °C[1]
PressureNot specified[1]
Conversion>99%[1]
YieldNot specified[1]
Experimental Protocol

Step 1: Continuous Flow DIBAL-H Reduction

  • Prepare a solution of the ester precursor in a suitable solvent (e.g., toluene).

  • Prepare a solution of DIBAL-H in the same solvent.

  • Pump both solutions at controlled flow rates into a T-mixer.

  • Pass the resulting mixture through a miniature alternating diameter reactor at a controlled temperature to effect the reduction to the aldehyde.

  • The output stream containing the aldehyde is then used directly in the next step.

Step 2: Continuous Flow Reductive Amination

  • Prepare a solution of 1-(2,3-dichlorophenyl)piperazine in a suitable solvent (e.g., methanol).

  • Mix the aldehyde stream from Step 1 with the piperazine solution.

  • Pump the combined solution through a packed-bed reactor containing 5% Pt/C catalyst.

  • Maintain the reactor temperature at 80 °C.

  • Introduce hydrogen gas into the reactor at a controlled pressure.

  • The output from the reactor contains the desired cariprazine intermediate.

  • An at-line extraction may be necessary to remove aluminum salt byproducts before further processing.[1]

Experimental Workflow

G cluster_0 Step 1: Aldehyde Formation cluster_1 Step 2: Reductive Amination Ester Ester Solution Mixer1 T-Mixer Ester->Mixer1 DIBALH DIBAL-H Solution DIBALH->Mixer1 Reactor1 Miniature Alternating Diameter Reactor Mixer1->Reactor1 Aldehyde Aldehyde Stream Reactor1->Aldehyde Mixer2 Mixer Aldehyde->Mixer2 Piperazine 1-(2,3-dichlorophenyl)piperazine Solution Piperazine->Mixer2 Reactor2 Packed-Bed Reactor (5% Pt/C, 80 °C) Mixer2->Reactor2 Product Cariprazine Intermediate Reactor2->Product H2 H2 Gas H2->Reactor2

Continuous flow synthesis of a cariprazine intermediate.

Application Note 2: One-Pot, One-Step Flow Synthesis of Monosubstituted Piperazines

The synthesis of monosubstituted piperazines is a common challenge in medicinal chemistry, often requiring protecting group strategies in batch synthesis.[2] A simplified one-pot, one-step flow process using a protonated piperazine species avoids this multi-step sequence, offering a more efficient and cost-effective route.[2]

Quantitative Data Summary
ParameterValueReference
Reactants
Piperazine SpeciesPiperazine monohydrochloride or monoacetate[2][3]
ElectrophileVarious (e.g., acid chlorides, alkyl halides)[2][3]
Reaction Conditions
CatalystMetal ions on polymeric resin (e.g., Cu(II), Ce(III))[2][3]
SolventMethanol or Acetic Acid[2][3]
TemperatureRoom temperature to reflux[2][3]
ReactorFlow reactor with optional microwave unit[3][4][5]
Flow Rate~2–5 mL/s[3]
YieldHigh[2][3]
Experimental Protocol
  • Prepare a solution of piperazine monohydrochloride or monoacetate in methanol or acetic acid, respectively. This can be done by dissolving free piperazine and piperazine dihydrochloride in the appropriate molar ratio.[3]

  • Load a catalytic bed with a metal-ion-supported polymeric resin into the flow reactor.

  • Pump the protonated piperazine solution through the reactor at a flow rate of approximately 2-5 mL/s.[3]

  • Introduce the electrophilic reagent into the flowing stream.

  • For reactions requiring elevated temperatures, a microwave unit can be integrated into the flow path to accelerate the reaction.[3][4][5]

  • The output stream contains the monosubstituted piperazine product.

  • Work-up typically involves cooling, filtration to remove the catalyst and any precipitated salts, evaporation of the solvent, and recrystallization of the product.[2]

Experimental Workflow

G Reagent1 Protonated Piperazine Solution Pump Pump Reagent1->Pump Reagent2 Electrophile Mixer T-Mixer Reagent2->Mixer Pump->Mixer Reactor Flow Reactor (Catalytic Bed +/- Microwave) Mixer->Reactor Workup Work-up (Filtration, Evaporation, Recrystallization) Reactor->Workup Product Monosubstituted Piperazine Workup->Product

One-pot flow synthesis of monosubstituted piperazines.

Application Note 3: Photoredox-Mediated C-H Functionalization of Piperazines in Flow

Direct C-H functionalization of the piperazine ring offers a powerful strategy for late-stage modification and the generation of novel analogs.[6] Photoredox catalysis under continuous flow conditions provides a mild, efficient, and scalable method for this transformation, overcoming challenges associated with traditional methods.[6]

Quantitative Data Summary
ParameterValueReference
Reactants
Piperazine DerivativeN-Boc-piperazine[6]
Coupling PartnerAldehydes (for SnAP reagents)[6]
Reaction Conditions
CatalystIridium-based photoredox catalyst[6]
Light SourceBlue LEDs[6]
Base (if applicable)DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)[6]
SolventNot specified[6]
Reactor TypeFlow reactor with transparent tubing[6]
YieldGood to excellent[6]
Experimental Protocol
  • Prepare a solution of the N-Boc-piperazine derivative, the coupling partner (e.g., an aldehyde for SnAP-type reactions), the photoredox catalyst (e.g., an iridium complex), and a soluble base like DBU in a suitable solvent.[6]

  • Pump the reaction mixture through a transparent tube reactor (e.g., PFA or FEP tubing) coiled around a light source.

  • Irradiate the reactor with blue LEDs to initiate the photochemical reaction.

  • The residence time in the reactor is controlled by the flow rate and the reactor volume.

  • The output stream from the reactor contains the C-H functionalized piperazine product.

  • The product is then isolated and purified using standard chromatographic techniques.

Experimental Workflow

G Reagents Reaction Mixture: N-Boc-piperazine, Coupling Partner, Photocatalyst, Base Pump Pump Reagents->Pump Reactor Flow Photoreactor Pump->Reactor Purification Purification (Chromatography) Reactor->Purification Light Blue LEDs Light->Reactor Product C-H Functionalized Piperazine Purification->Product

Photoredox C-H functionalization of piperazines in flow.

Application Note 4: Continuous Flow Synthesis of Olanzapine

Olanzapine is an atypical antipsychotic medication. Its synthesis can be achieved in a multi-step continuous flow process, demonstrating the power of flow chemistry for the production of active pharmaceutical ingredients (APIs). A key step in one of the reported syntheses is the final substitution reaction with N-methylpiperazine.[7]

Quantitative Data Summary
ParameterValueReference
Reactants
PrecursorBenzodiazepine intermediate[7]
Piperazine DerivativeN-methylpiperazine[7]
Reaction Conditions
CatalystTi-doped Magsilica[7]
Temperature85 °C[7]
Heating MethodInductive heating[7]
Processing Time15 hours[7]
Yield83%[7]
Experimental Protocol
  • Prepare a solution of the benzodiazepine precursor and N-methylpiperazine in a suitable solvent.

  • Pump the solution through a reactor packed with Ti-doped Magsilica.

  • Heat the reactor to 85 °C using an inductive heating system.[7]

  • The continuous processing for 15 hours yields the crude olanzapine product.[7]

  • The product is then isolated and purified.

Logical Relationship Diagram

G cluster_0 Multi-step Flow Synthesis of Precursor cluster_1 Final Substitution in Flow Start Starting Materials Step1 Step 1 Start->Step1 Step2 Step 2 Step1->Step2 Precursor Benzodiazepine Intermediate Step2->Precursor Reactor Inductively Heated Reactor (Ti-doped Magsilica, 85 °C) Precursor->Reactor NMP N-Methylpiperazine NMP->Reactor Olanzapine Olanzapine Reactor->Olanzapine

Logical flow for the synthesis of Olanzapine.

References

Application Notes and Protocols for Biocatalytic Production of Enantiopure Piperazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the biocatalytic production of enantiopure piperazines, valuable chiral building blocks in the pharmaceutical industry. The methods described herein utilize commercially available enzymes for the kinetic resolution of racemic piperazine derivatives, offering a green and efficient alternative to traditional chemical synthesis.

Introduction

Enantiomerically pure piperazines are crucial scaffolds in a wide range of pharmaceuticals, including antiviral, anticancer, and antipsychotic agents. Traditional synthetic routes to these compounds often involve complex multi-step procedures, the use of expensive chiral catalysts, and the generation of significant chemical waste. Biocatalysis has emerged as a powerful tool to overcome these challenges, employing enzymes to perform highly selective transformations under mild reaction conditions.

This document outlines two primary biocatalytic strategies for the production of enantiopure piperazine derivatives:

  • Kinetic resolution of N-Boc-piperazine-2-carboxylic acid methyl ester using Alcalase.

  • Kinetic resolution of piperazine-2-carboxamide using an aminopeptidase from Aspergillus oryzae.

Detailed experimental protocols, quantitative data, and analytical methods for determining enantiomeric excess are provided to enable researchers to implement these biocatalytic methods in their laboratories.

Biocatalytic Methods for Enantiopure Piperazine Synthesis

Kinetic Resolution Using Alcalase

This method employs the robust and inexpensive protease, Alcalase, for the enantioselective hydrolysis of racemic N-Boc-piperazine-2-carboxylic acid methyl ester. The enzyme selectively hydrolyzes one enantiomer, allowing for the separation of the unreacted ester and the resulting carboxylic acid, both in high enantiomeric excess.

Alcalase_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Quenching cluster_workup Work-up & Separation cluster_products Products racemate Racemic N-Boc-piperazine-2- carboxylic acid methyl ester mix Mix and Incubate racemate->mix buffer Phosphate Buffer buffer->mix alcalase Alcalase Solution alcalase->mix reaction Enzymatic Hydrolysis mix->reaction quench Quench Reaction (e.g., pH adjustment) reaction->quench extraction Liquid-Liquid Extraction quench->extraction separation Chromatographic Separation extraction->separation enantio_ester Enantiopure Ester separation->enantio_ester enantio_acid Enantiopure Acid separation->enantio_acid

Caption: Workflow for the kinetic resolution of N-Boc-piperazine-2-carboxylic acid methyl ester using Alcalase.

Materials:

  • Racemic methyl-4-(tert-butoxycarbonyl)piperazine-2-carboxylate

  • Alcalase® (e.g., from Bacillus licheniformis)

  • Phosphate buffer (e.g., 0.1 M, pH 7.5)

  • Hydrochloric acid (HCl) solution (e.g., 1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 1 M)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a solution of racemic methyl-4-(tert-butoxycarbonyl)piperazine-2-carboxylate (1.0 g, 4.1 mmol) in 20 mL of phosphate buffer (0.1 M, pH 7.5), add Alcalase (e.g., 100 mg).

  • Enzymatic Reaction:

    • Stir the reaction mixture at a controlled temperature (e.g., 30-40 °C) and monitor the progress of the reaction by a suitable analytical method (e.g., TLC or HPLC).

    • Maintain the pH of the reaction mixture at 7.5 by the addition of 1 M NaOH solution as the reaction proceeds.

  • Reaction Quenching:

    • Once approximately 50% conversion is reached, stop the reaction by adjusting the pH to < 2 with 1 M HCl.

  • Work-up and Separation:

    • Extract the reaction mixture with ethyl acetate (3 x 30 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to separate the unreacted (R)-methyl-4-(tert-butoxycarbonyl)piperazine-2-carboxylate from the (S)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid.

SubstrateEnzymeProduct 1 ((R)-ester) YieldProduct 1 e.e.Product 2 ((S)-acid) YieldProduct 2 e.e.Reference
methyl-4-(tert-butoxycarbonyl)-piperazine-2-carboxylateAlcalase~45%>98%~45%>98%[1][2]
Kinetic Resolution Using Aminopeptidase from Aspergillus oryzae

This method utilizes a leucine aminopeptidase (LAP) from Aspergillus oryzae for the enantioselective hydrolysis of racemic piperazine-2-carboxamide. The enzyme specifically hydrolyzes the (S)-enantiomer to the corresponding carboxylic acid, leaving the (R)-amide unreacted.

Aminopeptidase_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Separation cluster_products Products racemate Racemic Piperazine-2-carboxamide mix Mix and Incubate racemate->mix buffer Aqueous Buffer buffer->mix aminopeptidase Aminopeptidase Solution aminopeptidase->mix reaction Enzymatic Hydrolysis mix->reaction separation Ion-Exchange Chromatography reaction->separation enantio_amide Enantiopure (R)-Amide separation->enantio_amide enantio_acid Enantiopure (S)-Acid separation->enantio_acid

Caption: Workflow for the kinetic resolution of racemic piperazine-2-carboxamide using aminopeptidase.

Materials:

  • Racemic piperazine-2-carboxamide

  • Aminopeptidase from Aspergillus oryzae (e.g., LAP2)

  • Aqueous buffer (e.g., Tris-HCl buffer, 50 mM, pH 8.0)

  • Cation exchange resin (e.g., Dowex 50WX8)

  • Ammonium hydroxide solution (e.g., 2 M)

  • Hydrochloric acid (HCl) solution (e.g., 1 M)

Procedure:

  • Reaction Setup:

    • Dissolve racemic piperazine-2-carboxamide (e.g., 10 g) in the aqueous buffer (e.g., 100 mL).

    • Add the aminopeptidase from Aspergillus oryzae (e.g., 50 mg).

  • Enzymatic Reaction:

    • Stir the reaction mixture at a controlled temperature (e.g., 37 °C).

    • Monitor the reaction progress by HPLC until approximately 50% conversion is achieved.

  • Work-up and Separation:

    • Adjust the pH of the reaction mixture to approximately 3 with 1 M HCl.

    • Apply the solution to a column packed with cation exchange resin.

    • Wash the column with water to elute the unreacted (R)-piperazine-2-carboxamide.

    • Elute the (S)-piperazine-2-carboxylic acid with an aqueous solution of ammonium hydroxide.

    • Isolate the products by evaporation of the respective solvents.

SubstrateEnzymeProduct 1 ((R)-amide) YieldProduct 1 e.e.Product 2 ((S)-acid) YieldProduct 2 e.e.Reference
Racemic piperazine-2-carboxamideAminopeptidase from Aspergillus oryzae (LAP2)~48%>99%~48%>99%

Analytical Methods

Chiral High-Performance Liquid Chromatography (HPLC)

The enantiomeric excess (e.e.) of the piperazine derivatives can be determined by chiral HPLC.

HPLC_Workflow sample_prep Sample Preparation (Dissolve in Mobile Phase) injection Inject Sample into HPLC System sample_prep->injection separation Chiral Column Separation injection->separation detection UV Detection separation->detection data_analysis Data Analysis (Peak Integration & e.e. Calculation) detection->data_analysis

Caption: General workflow for the determination of enantiomeric excess using chiral HPLC.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Chiral Column: A suitable chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralcel OD-H, Chiralpak AD-H) or a protein-based column.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio will need to be optimized for the specific compound and column. For basic piperazine derivatives, the addition of a small amount of an amine modifier (e.g., diethylamine) may be necessary to improve peak shape.

  • Flow Rate: Typically 0.5-1.5 mL/min.

  • Detection Wavelength: A wavelength at which the analyte has significant absorbance (e.g., 210-254 nm).

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C).

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the sample in the mobile phase.

  • Analysis:

    • Inject an appropriate volume of the sample solution onto the chiral column.

    • Record the chromatogram.

  • Data Analysis:

    • Identify the peaks corresponding to the two enantiomers.

    • Integrate the peak areas of the two enantiomers.

    • Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.

AnalyteColumnMobile Phase (v/v/v)Flow Rate (mL/min)Detection (nm)Reference
N-Boc-piperazine-2-carboxylic acid methyl ester enantiomersChiralcel OD-HHexane/Isopropanol (90:10)1.0220
Piperazine-2-carboxylic acid enantiomers (derivatized)Chiralpak AD-HHexane/Ethanol/Diethylamine (80:20:0.1)0.8254

Conclusion

The biocatalytic methods presented in these application notes offer efficient and environmentally friendly routes to enantiopure piperazines. The use of commercially available enzymes such as Alcalase and aminopeptidases provides a practical approach for researchers in both academic and industrial settings. The detailed protocols and analytical methods should serve as a valuable resource for the synthesis and characterization of these important chiral building blocks. Further optimization of reaction conditions and exploration of other enzymes may lead to even more efficient and scalable processes.

References

Application Notes and Protocols for Amide Coupling with (S)-Piperazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Piperazine-2-carboxylic acid is a valuable chiral building block in medicinal chemistry and drug development. Its constrained cyclic structure serves as a versatile scaffold for introducing specific conformational rigidity into molecules, which can be crucial for optimizing binding affinity and pharmacokinetic properties. A key synthetic step in utilizing this scaffold is the formation of an amide bond through its carboxylic acid moiety.

However, the presence of two secondary amine functionalities within the piperazine ring presents a significant challenge for selective amide coupling. Both ring nitrogens are nucleophilic and can compete with the desired amine coupling partner, leading to undesired side products, oligomerization, or polymerization. To ensure a successful and regioselective amide coupling at the C2-carboxyl group, a robust protection strategy for the piperazine nitrogens is mandatory. The most common and effective strategy involves the protection of one or both ring nitrogens, with mono-protection at the N4 position being a prevalent approach. This application note provides detailed protocols for the amide coupling of N4-Boc-(S)-Piperazine-2-carboxylic acid with primary and secondary amines using standard, high-efficiency coupling reagents.

Protecting Group Strategy

To achieve selective amide bond formation at the carboxylic acid, the nucleophilicity of the piperazine ring nitrogens must be masked. The tert-butyloxycarbonyl (Boc) group is an ideal protecting group for this purpose due to its stability under common coupling conditions and its straightforward removal under acidic conditions.[1][2][3] The starting material for the following protocols is therefore assumed to be (S)-4-Boc-piperazine-2-carboxylic acid .

Comparative Overview of Common Coupling Protocols

The choice of coupling reagent is critical for achieving high yields and purity.[4] Below is a summary of two widely used and effective methods for the amide coupling of (S)-4-Boc-piperazine-2-carboxylic acid.

FeatureProtocol 1: HATUProtocol 2: EDC/HOBt
Coupling Reagent HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
Additive None required (HOAt is integral to the reagent)HOBt (1-Hydroxybenzotriazole)
Base N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
Typical Solvent Dimethylformamide (DMF), Dichloromethane (DCM)Dimethylformamide (DMF), Dichloromethane (DCM)
Typical Reaction Time 1 - 6 hours4 - 24 hours
Typical Yield 85 - 98%75 - 90%
Key Advantages High efficiency, fast reaction rates, low racemization, effective for sterically hindered substrates.[5][6][7]Cost-effective, widely available, water-soluble urea byproduct allows for easy removal during workup.[4][8][9]
Key Disadvantages Higher cost compared to EDC/HOBt.Longer reaction times, potential for side reactions if not controlled, risk of racemization without HOBt.[5][9]

Experimental Protocols

Note: All reactions should be conducted in a well-ventilated fume hood using anhydrous solvents under an inert atmosphere (e.g., Nitrogen or Argon).

Protocol 1: High-Efficiency Amide Coupling using HATU

This protocol utilizes HATU, a highly effective uronium-based coupling reagent known for its rapid reaction times and high yields, even with challenging substrates.[6][7][10]

Materials:

  • (S)-4-Boc-piperazine-2-carboxylic acid

  • Amine (primary or secondary)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Ethyl Acetate (EtOAc)

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add (S)-4-Boc-piperazine-2-carboxylic acid (1.0 eq).

  • Dissolve the acid in anhydrous DMF or DCM (approx. 0.1-0.2 M concentration).

  • Add the desired amine (1.1 eq) to the solution.

  • Add HATU (1.2 eq) to the reaction mixture.

  • Cool the flask to 0 °C using an ice bath.

  • Slowly add DIPEA (2.5 eq) to the stirring mixture.

  • Allow the reaction to warm to room temperature and stir for 1-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with Ethyl Acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography on silica gel to obtain the desired amide.

Protocol 2: Cost-Effective Amide Coupling using EDC/HOBt

This protocol employs the widely used carbodiimide EDC in conjunction with the additive HOBt. This combination is a reliable and economical method for forming amide bonds while minimizing racemization.[4][9][11]

Materials:

  • (S)-4-Boc-piperazine-2-carboxylic acid

  • Amine (primary or secondary)

  • EDC·HCl (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride)

  • HOBt (1-Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Ethyl Acetate (EtOAc)

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add (S)-4-Boc-piperazine-2-carboxylic acid (1.0 eq), HOBt (1.2 eq), and EDC·HCl (1.2 eq).

  • Dissolve the solids in anhydrous DCM or DMF (approx. 0.1-0.2 M concentration).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid, forming the HOBt-ester intermediate.[4]

  • Add the desired amine (1.1 eq) to the reaction mixture, followed by the slow addition of DIPEA (2.5 eq).

  • Continue stirring at room temperature for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with Ethyl Acetate or DCM.

  • Wash the organic layer sequentially with 1M HCl (1x), saturated aqueous NaHCO₃ (2x), and brine (1x). The acidic wash helps remove unreacted amine and DIPEA, while the basic wash removes unreacted acid and HOBt.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography on silica gel.

Visualized Workflows and Schemes

G cluster_prep 1. Reactant Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification A (S)-4-Boc-piperazine- 2-carboxylic acid E Combine Acid, Amine, Reagent, and Base in Anhydrous Solvent B Amine (R-NH2) C Coupling Reagent (HATU or EDC/HOBt) D Base (DIPEA) F Stir at 0°C to RT (1-24h) E->F G Monitor by TLC / LC-MS F->G H Aqueous Work-up (Acid/Base Washes) G->H I Dry & Concentrate H->I J Column Chromatography I->J K Final Product: (S)-4-Boc-piperazine-2-carboxamide J->K

Caption: General workflow for amide coupling of (S)-4-Boc-piperazine-2-carboxylic acid.

Caption: Chemical scheme for the amide coupling reaction.

References

Troubleshooting & Optimization

Technical Support Center: (S)-Piperazine-2-carboxylic acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of (S)-Piperazine-2-carboxylic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for (S)-Piperazine-2-carboxylic acid?

A1: The primary methods for synthesizing (S)-Piperazine-2-carboxylic acid include biocatalytic resolution of a racemic mixture, chemical synthesis with chiral resolution, and asymmetric hydrogenation. Biocatalytic resolution often employs an enzyme to selectively produce the (S)-enantiomer from a racemic precursor. Chemical synthesis typically involves the use of chiral starting materials or resolving agents. Asymmetric hydrogenation utilizes a chiral catalyst to directly form the (S)-enantiomer.

Q2: What is a realistic yield expectation for the synthesis of (S)-Piperazine-2-carboxylic acid?

A2: Yields can vary significantly depending on the chosen synthetic route and optimization of reaction conditions. For the biocatalytic resolution of racemic piperazine-2-carboxamide, yields of approximately 40% for the isolated (S)-piperazine-2-carboxylic acid dihydrochloride salt have been reported, with high enantiomeric excess (>99%) and chemical purity (~97%).[1] Some chemical synthesis routes have reported overall yields exceeding 60%.[2]

Q3: How can I improve the enantiomeric excess (ee) of my final product?

A3: Achieving high enantiomeric excess is critical. In biocatalytic resolution, the choice of enzyme and reaction conditions (pH, temperature) are paramount. For chemical resolutions, the efficiency of the resolving agent and the crystallization or separation technique are key. During workup, it is crucial to control conditions that could cause racemization. For example, temperature control during the addition of concentrated HCl to form the dihydrochloride salt is important to prevent erosion of enantiomeric purity.[1]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of (S)-Piperazine-2-carboxylic acid.

Issue 1: Low Overall Yield

Low yields can stem from various factors throughout the synthetic process, from incomplete reactions to losses during workup and purification.

Possible Causes and Solutions:

Cause Troubleshooting Step
Incomplete Hydrogenation (Biocatalytic Route) Ensure the hydrogenation of pyrazine-2-carboxamide to racemic piperazine-2-carboxamide is complete. Monitor the reaction by an appropriate analytical method (e.g., HPLC, NMR). Consider optimizing catalyst (e.g., Pd/C) loading, hydrogen pressure, and reaction time.
Poor Enzyme Activity (Biocatalytic Route) Verify the activity of the aminopeptidase (e.g., LAP2).[1] Ensure the pH of the reaction medium is optimal (e.g., pH 9).[1] Check for potential enzyme inhibitors in the starting material. Consider using immobilized enzymes, which can be reused and may offer higher stability.[1]
Suboptimal Reaction Conditions For chemical syntheses involving protecting groups like Boc, ensure stoichiometric amounts of reagents are used and that the reaction goes to completion. Monitor reaction progress and adjust temperature or reaction time as needed.
Losses during Extraction When extracting the product, ensure the pH is adjusted correctly to have the product in the desired form (e.g., free base vs. salt) for optimal partitioning between aqueous and organic layers. Perform multiple extractions with smaller volumes of solvent for better recovery.
Inefficient Crystallization/Precipitation Optimize the crystallization conditions for the dihydrochloride salt.[1] This includes solvent choice, temperature, and cooling rate. Seeding with a small crystal of the pure product can sometimes induce crystallization and improve yield.
Issue 2: Formation of Side Products

The formation of unwanted byproducts can complicate purification and reduce the yield of the desired product.

Possible Causes and Solutions:

Cause Troubleshooting Step
Formation of Di-protected Piperazine When introducing a single protecting group (e.g., Boc), the formation of the di-protected species is a common side reaction.[3] To minimize this, slowly add the protecting group reagent at a controlled temperature. Using a slight excess of the piperazine starting material can also favor mono-protection.
Hydrolysis of Amide (Biocatalytic Route) During the final salt formation with concentrated HCl, hydrolysis of the remaining (R)-piperazine-2-carboxamide can occur, especially at elevated temperatures. This can affect the purity of the final product. It is recommended to control the temperature to below 23 °C during this step.[1]
Product Inhibition of Enzyme In the biocatalytic resolution, the product, (S)-piperazine-2-carboxylic acid, can inhibit the enzyme (LAP2), slowing down the reaction as the product concentration increases.[1] Using an immobilized enzyme in a continuous flow setup can mitigate product inhibition and improve productivity.[1]

Experimental Protocols

Protocol 1: Biocatalytic Synthesis of this compound[1]

This two-step process involves the hydrogenation of pyrazine-2-carboxamide followed by enzymatic resolution.

Step 1: Heteroaromatic Hydrogenation of Pyrazine-2-carboxamide

  • Catalyst: Palladium on carbon (Pd/C).

  • Solvent: Water.

  • Procedure: Hydrogenate pyrazine-2-carboxamide in water using a Pd/C catalyst to produce racemic piperazine-2-carboxamide ((rac)-2).

  • Work-up: After the reaction is complete, the catalyst is removed by simple filtration. The resulting aqueous solution of (rac)-2 can be used directly in the next step.

Step 2: Enzymatic Resolution

  • Enzyme: Leucine aminopeptidase (LAP2).

  • Substrate: Aqueous solution of (rac)-2 (up to 25% w/v).

  • pH: Adjust to 9. The substrate itself provides some buffering capacity.

  • Temperature: Can be performed at temperatures up to 45 °C to accelerate the reaction rate.

  • Procedure: The enzyme selectively hydrolyzes the (S)-amide to (S)-piperazine-2-carboxylic acid ((S)-3). The reaction is typically complete when approximately 50% conversion is reached.

  • Work-up:

    • Concentrate the reaction mixture by distillation.

    • Precipitate the product as its dihydrochloride salt by the controlled addition of concentrated hydrochloric acid, keeping the temperature below 23 °C.

    • Isolate the this compound ((S)-3·2HCl) by filtration.

Quantitative Data Summary (Biocatalytic Route)

ParameterValueReference
Overall Yield ((S)-3·2HCl)~40%[1]
Chemical Purity~97 a%[1]
Enantiomeric Excess (ee)>99%[1]
Substrate Loading (Enzymatic Step)up to 25% [w/v][1]
Protocol 2: Chemical Synthesis via Boc Protection[3]

This method involves the protection of the piperazine nitrogen, which can then be followed by resolution or further modification.

Step 1: Preparation of 4-tert-butoxycarboxy-piperazine-2-carboxylic acid

  • Starting Material: Piperazine-2-carboxylic acid hydrochloride.

  • Reagents: Potassium hydroxide, methanol, di-tert-butyl dicarbonate (Boc)₂, 1,4-dioxane, water.

  • Procedure:

    • Treat a suspension of piperazine-2-carboxylic hydrochloride in methanol with a solution of potassium hydroxide in methanol.

    • Stir at room temperature for 1 hour.

    • Remove the methanol and dissolve the residue in a mixture of water and 1,4-dioxane to obtain the free piperazine-2-carboxylic acid.

    • Add a solution of di-tert-butyl dicarbonate in a 1,4-dioxane-water mixture.

    • Stir the reaction mixture at room temperature overnight.

  • Work-up:

    • Filter the insoluble white solid (di-protected piperazine-2-carboxylic acid).

    • Remove the solvent from the mother liquor and extract the aqueous phase with ethyl acetate.

    • Evaporate the ethyl acetate to obtain the mono-protected product.

Quantitative Data Summary (Boc Protection Route)

ProductYieldReference
Di-protected piperazine-2-carboxylic acid13.73%[3]
4-tert-butoxycarboxy-piperazine-2-carboxylic acid36.36%[3]

Visualized Workflows

G cluster_0 Biocatalytic Synthesis Workflow A Pyrazine-2-carboxamide B Hydrogenation (Pd/C, H2O) A->B C Racemic Piperazine-2-carboxamide B->C D Enzymatic Resolution (LAP2, pH 9) C->D E (S)-Piperazine-2-carboxylic acid + (R)-Piperazine-2-carboxamide D->E F Concentration & Precipitation (conc. HCl, <23°C) E->F G This compound F->G

Caption: Workflow for the biocatalytic synthesis of (S)-Piperazine-2-carboxylic acid.

G cluster_1 Troubleshooting Logic: Low Yield Start Low Yield Observed C1 Biocatalytic Route? Start->C1 C2 Incomplete Hydrogenation? C1->C2 Yes C4 Chemical Route? C1->C4 No S1 Optimize Hydrogenation: - Catalyst Loading - H2 Pressure - Reaction Time C2->S1 Yes C3 Poor Enzyme Activity? C2->C3 No S2 Verify Enzyme Activity: - Check pH - Check Temperature - Test for Inhibitors C3->S2 Yes C5 High Loss during Workup? C3->C5 No S3 Optimize Reaction: - Stoichiometry - Temperature - Reaction Time C4->S3 Yes C4->C5 No S4 Optimize Extraction & Crystallization: - pH adjustment - Solvent Choice - Temperature Control C5->S4 Yes

Caption: Troubleshooting decision tree for low yield issues.

References

Technical Support Center: Purification of (S)-Piperazine-2-carboxylic acid dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of (S)-Piperazine-2-carboxylic acid dihydrochloride.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound in a direct question-and-answer format.

Question: Why is my final product an oil or a sticky solid that refuses to crystallize?

Answer: This is a common issue often caused by the presence of residual solvents or impurities.

  • Residual Solvents: Ensure that all solvents from the preceding steps (like ethanol, isopropanol, or DMF) have been thoroughly removed under a high vacuum. Even trace amounts can inhibit crystallization.

  • Impurities: If the crude product contains significant impurities, it may prevent the formation of a crystalline lattice. Consider an additional purification step, such as column chromatography of the free base or a protected intermediate, before the final salt formation.[1]

Question: My yield is significantly lower than expected after the final crystallization step. What are the potential causes?

Answer: Low yield can result from several factors during the workup and crystallization process.

  • Product Loss During Workup: When converting the free base to the dihydrochloride salt, ensure the pH is correctly adjusted. The free base is soluble in organic solvents at a basic pH (>9), while the salt is typically soluble in aqueous media at a low pH.[1][2] Inadvertent precipitation during workup could lead to product loss if solids are discarded.[1]

  • Incomplete Precipitation: The product may have significant solubility in the crystallization solvent. To maximize your yield, ensure the solution is sufficiently cooled (e.g., 0-5 °C) for an adequate period before filtration.

  • Excess Solvent: Using too much solvent to dissolve the crude product before adding HCl will keep more of the final salt in the solution (mother liquor), thereby reducing the isolated yield.[3]

Question: The enantiomeric excess (ee) of my final product is lower than expected. How can this be improved?

Answer: Erosion of enantiomeric purity can occur, particularly during the salt formation step.

  • Temperature Control: During the addition of hydrochloric acid to form the salt, the temperature should be carefully controlled. For instance, keeping the temperature below 23 °C can help avoid hydrolysis of related amide intermediates or potential racemization.[4]

  • Starting Material Purity: The enantiomeric purity of the final product is directly dependent on the purity of the starting chiral material. Ensure the enantiomeric excess of the precursor, such as (S)-4-(tert-butoxycarboxy)-piperazine-2-carboxylic acid, is high before proceeding to the final deprotection and salt formation step.

Question: I am observing streaking or tailing of my compound on a TLC plate during reaction monitoring. What does this indicate?

Answer: This is characteristic of basic compounds like piperazines interacting strongly with the acidic silica gel stationary phase.[1] While this compound itself is not typically analyzed by standard silica gel TLC, this issue is relevant for its free base or protected intermediates. To resolve this, add a small amount of a basic modifier, such as triethylamine (~1%), to the eluent.[1]

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for the final purification of this compound?

A1: A common and effective final purification step is recrystallization via salt formation. This typically involves dissolving the crude (S)-piperazine-2-carboxylic acid (free base) or its protected precursor in a suitable solvent, followed by the addition of hydrochloric acid to precipitate the pure dihydrochloride salt.[5][6]

Q2: Which solvents are suitable for the crystallization of this compound?

A2: Water is a commonly used solvent. The crude product can be dissolved in a minimal amount of water, filtered to remove any insoluble impurities, and then the dihydrochloride salt is precipitated by introducing hydrogen chloride gas or adding a concentrated HCl solution.[5] Mixtures like methanol/water or ethanol/water can also be effective.[1]

Q3: How is the dihydrochloride salt typically formed from its Boc-protected precursor?

A3: The Boc (tert-butoxycarbonyl) protecting group is typically removed under acidic conditions. The Boc-protected (S)-piperazine-2-carboxylic acid can be dissolved in a solvent like dioxane or methanol, and then a solution of HCl (e.g., 4N HCl in dioxane or bubbling HCl gas) is added. This process simultaneously deprotects the amine and forms the dihydrochloride salt, which then precipitates.[5]

Q4: What are the expected yield and purity for this purification?

A4: The yield and purity can vary depending on the synthetic route and the purity of the crude material. Reported yields for the final salt formation and crystallization step range from approximately 40% to over 80%.[4][5][6] Purity is often high, with reports of 97% purity and an enantiomeric excess (ee) of over 99% being achievable.[4]

Data Presentation

The following table summarizes quantitative data from different synthetic and purification routes for this compound.

ParameterMethod 1: Deprotection & Salt Formation[5]Method 2: Enzymatic Resolution & Crystallization[4]Method 3: Asymmetric Hydrogenation & Salt Formation[6]
Precursor (S)-4-(tert-butoxycarboxy)-piperazine-2-carboxylic acid methyl esterRacemic piperazine-2-carboxamidetert-butyl pyrazinecarboxylate
Yield 81.3%~40%41%
Purity Not specified97%Not specified
Enantiomeric Excess (ee) Not specified>99%77.6%

Experimental Protocols

Protocol 1: Purification by Dihydrochloride Salt Formation from a Crude Intermediate

This protocol describes the final purification step starting from crude (S)-piperazine-2-carboxylic acid.

  • Dissolution: Dissolve the crude (S)-piperazine-2-carboxylic acid product in a minimal amount of deionized water (e.g., 3 mL).

  • Filtration: Remove any undissolved solids by filtration through a fine filter paper or a syringe filter.

  • Precipitation: Bubble hydrogen chloride gas slowly into the filtrate. Alternatively, add a concentrated (e.g., 32-37%) hydrochloric acid solution dropwise. The solution should be stirred and preferably cooled in an ice bath during this process.

  • Crystallization: Continue the addition of HCl until precipitation appears complete. Stir the resulting slurry at a low temperature (0-5 °C) for at least 1 hour to maximize crystal formation.

  • Isolation: Collect the white precipitate by vacuum filtration.

  • Washing: Wash the filtered solid with a small amount of a cold organic solvent in which the product is insoluble, such as isopropanol or acetone, to remove residual water and soluble impurities.

  • Drying: Dry the purified this compound under a high vacuum to a constant weight.

Reference: Adapted from literature procedures.[5][6]

Visualizations

Diagrams are provided to illustrate key experimental and logical workflows.

G cluster_workflow Experimental Workflow for Purification start Crude (S)-Piperazine-2-carboxylic acid dissolve 1. Dissolve in minimal H2O start->dissolve filter 2. Filter insoluble impurities dissolve->filter add_hcl 3. Add conc. HCl / Bubble HCl gas (Control Temp < 23°C) filter->add_hcl crystallize 4. Cool (0-5°C) to induce crystallization add_hcl->crystallize isolate 5. Isolate solid by vacuum filtration crystallize->isolate wash 6. Wash with cold solvent (e.g., Isopropanol) isolate->wash dry 7. Dry under high vacuum wash->dry end Pure this compound dry->end

Caption: A typical experimental workflow for the final purification step.

G cluster_troubleshooting Troubleshooting Decision Tree start Problem Encountered During Purification low_yield Low Yield? start->low_yield impure_product Impure Product? (Oily, discolored, poor analytics) start->impure_product solubility Check mother liquor. Too much solvent used? low_yield->solubility Yes incomplete_ppt Incomplete precipitation? Ensure sufficient cooling time. low_yield->incomplete_ppt Yes workup_loss Product lost during workup? Check pH of all aqueous layers. low_yield->workup_loss Yes residual_solvent Residual solvent present? Dry thoroughly under high vacuum. impure_product->residual_solvent Yes starting_material Crude material purity low? Consider chromatography of precursor. impure_product->starting_material Yes racemization Low enantiomeric excess? Control temperature during HCl addition. impure_product->racemization Yes

Caption: A decision tree for troubleshooting common purification issues.

References

Technical Support Center: Overcoming Solubility Issues of Piperazine Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with piperazine intermediates during research and drug development.

Frequently Asked Questions (FAQs)

Q1: Why do my piperazine intermediates exhibit poor aqueous solubility?

A1: While the piperazine ring itself is hydrophilic, the overall solubility of a piperazine intermediate is heavily influenced by the lipophilicity of the entire molecular structure. Large, nonpolar substituents attached to the piperazine ring can significantly decrease aqueous solubility, leading to challenges in various experimental assays.[1]

Q2: What are the initial steps to improve the solubility of a piperazine intermediate for in vitro biological assays?

A2: When encountering solubility issues in biological assays, a systematic approach is recommended:

  • pH Adjustment: Since the piperazine moiety is basic, lowering the pH of the aqueous medium can increase the ionization of the piperazine nitrogens, thereby enhancing solubility.[1]

  • Use of Co-solvents: Prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO). For cellular assays, ensure the final DMSO concentration in the well is typically below 0.5% to avoid cytotoxicity.[1]

  • Kinetic Solubility Assessment: Determine the kinetic solubility in your specific assay buffer to understand the concentration at which your compound begins to precipitate under the experimental conditions.[1]

Q3: Salt formation did not significantly improve the solubility of my piperazine derivative. What are the alternative strategies?

A3: If salt formation proves ineffective, several advanced techniques can be employed:

  • Co-crystallization: Forming a co-crystal with a suitable co-former can alter the physicochemical properties of your intermediate, including its solubility.[1]

  • Nanosuspension: Reducing the particle size of the compound to the nanometer range increases the surface area for dissolution, which can significantly improve solubility and dissolution rate.[1]

  • Prodrug Approach: A less active or inactive derivative (prodrug) can be synthesized to have improved solubility and then be converted to the active compound in vivo.[1]

  • Complexation with Cyclodextrins: Cyclodextrins can encapsulate the poorly soluble piperazine intermediate, forming an inclusion complex with enhanced aqueous solubility.[1]

Troubleshooting Guides

Issue: Inconsistent results in cell-based assays due to compound precipitation.

This common problem can lead to unreliable data. The following workflow provides a step-by-step guide to troubleshoot and resolve this issue.

G cluster_0 A Inconsistent Assay Results B Suspect Poor Solubility / Precipitation A->B C Determine Kinetic Solubility in Assay Medium B->C D Precipitation Observed? C->D E Adjust pH of Assay Medium (if possible) D->E Yes H Re-evaluate Assay Results D->H No F Use Co-solvent (e.g., DMSO) Ensure final concentration <0.5% E->F G Consider Advanced Formulation (Nanosuspension, Cyclodextrin) F->G G->H J Problem Solved? H->J I Proceed with Optimized Protocol J->I Yes K Contact Technical Support J->K No

Caption: Troubleshooting workflow for inconsistent assay results.

Data Presentation: Solubility Enhancement Techniques

The following tables summarize quantitative data on the improvement of solubility for piperazine derivatives using various techniques.

Table 1: Solubility Enhancement by Salt Formation

Parent CompoundSalt FormSolventSolubility of Parent Compound (mg/mL)Solubility of Salt (mg/mL)Fold Increase
IbuprofenPiperazine SaltWater< 0.1> 1.0> 10
IndomethacinPiperazine SaltWater< 0.01> 0.1> 10
SulindacPiperazine SaltWater< 0.01> 0.1> 10

Data compiled from studies on NSAIDs showing significant solubility improvement upon forming salts with piperazine.[2]

Table 2: Solubility Enhancement by Co-crystallization

Parent CompoundCo-formerSolvent SystemSolubility of Parent Compound (µg/mL)Solubility of Co-crystal (µg/mL)Fold Increase
DaidzeinPiperazineWater~0.2~12.9~64.5
DaidzeinPiperazinepH 6.8 Buffer~4.8~295.8~61.6
DiosgeninPiperazine0.2% SDS Solution39.958.51.5

Co-crystallization with piperazine has been shown to significantly enhance the solubility of various compounds.

Table 3: Solubility Enhancement by Nanosuspension

CompoundStabilizerParticle Size (nm)Initial Solubility (µg/mL)Nanosuspension Solubility (µg/mL)Fold Increase
Poorly soluble drug 'X'HPMC/Tween 80200-5000.52550
Poorly soluble drug 'Y'Poloxamer 188150-4001.24840

Nanosuspension dramatically increases the surface area of the drug, leading to a significant increase in solubility and dissolution velocity.

Experimental Protocols

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is a standard method for determining the equilibrium solubility of a compound.

Materials:

  • Piperazine intermediate (solid)

  • Selected solvent (e.g., phosphate-buffered saline, pH 7.4)

  • Sealed glass vials

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Add an excess amount of the solid piperazine intermediate to a glass vial containing a known volume of the solvent.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for 24-48 hours to ensure equilibrium is reached.

  • After incubation, allow the vials to stand to let the excess solid settle.

  • Centrifuge the vials to further separate the undissolved solid.

  • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method.[1]

Protocol 2: Salt Screening

This protocol outlines a general procedure for screening different salt forms of a piperazine intermediate to identify those with improved solubility.

Materials:

  • Piperazine intermediate (free base)

  • A selection of pharmaceutically acceptable acids (e.g., HCl, HBr, sulfuric acid, methanesulfonic acid, tartaric acid, citric acid)

  • Various organic solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate)

  • Small-scale reaction vials

  • Stirring mechanism (e.g., magnetic stir plate and stir bars)

  • Filtration apparatus

  • X-ray powder diffraction (XRPD) instrument

Procedure:

  • Solvent Selection: Dissolve the piperazine free base in a small amount of a suitable solvent.

  • Acid Addition: In separate vials, add a stoichiometric amount (typically 1:1 molar ratio) of each selected acid.

  • Crystallization: Allow the solutions to stir or shake at a controlled temperature. If a precipitate forms, isolate the solid by filtration. If no precipitate forms, slowly evaporate the solvent to induce crystallization.

  • Slurry Method (for poorly soluble free base): Suspend the free base and a stoichiometric amount of the acid in a solvent in which both are sparingly soluble. Stir the slurry for 24-72 hours. Isolate the solid phase.

  • Characterization: Analyze the isolated solids using XRPD to confirm the formation of a new crystalline salt form.

  • Solubility Testing: Determine the aqueous solubility of the confirmed salts using Protocol 1.[1]

Protocol 3: Preparation of a Nanosuspension by Precipitation

This method is a common "bottom-up" approach for preparing nanosuspensions.

Materials:

  • Piperazine intermediate

  • Water-miscible organic solvent (e.g., acetone, ethanol)

  • Aqueous solution containing a stabilizer (e.g., HPMC, Poloxamer 188, Tween 80)

  • High-speed stirrer or homogenizer

Procedure:

  • Organic Phase Preparation: Dissolve the piperazine intermediate in the selected organic solvent to create a saturated or near-saturated solution.

  • Aqueous Phase Preparation: Dissolve the stabilizer in water.

  • Precipitation: Under high-speed stirring, inject the organic phase into the aqueous phase. The rapid change in solvent polarity will cause the drug to precipitate out as nanoparticles.

  • Solvent Removal: Remove the organic solvent, typically by evaporation under reduced pressure.[1]

Mandatory Visualization

Signaling Pathway: Piperazine Derivatives as mTOR Inhibitors

Certain piperazine derivatives have been identified as inhibitors of the mTOR (mammalian target of rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and survival. Dysregulation of the mTOR pathway is implicated in various diseases, including cancer.

mTOR_Pathway cluster_input Upstream Signals cluster_core mTORC1 Complex cluster_downstream Downstream Effects Growth Factors Growth Factors mTORC1 mTORC1 Growth Factors->mTORC1 Nutrients Nutrients Nutrients->mTORC1 Cellular Stress Cellular Stress Cellular Stress->mTORC1 Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Autophagy Inhibition Autophagy Inhibition mTORC1->Autophagy Inhibition Piperazine Derivative Piperazine Derivative Piperazine Derivative->mTORC1 Inhibition

Caption: Inhibition of the mTORC1 signaling pathway by piperazine derivatives.

References

Technical Support Center: Optimization of Enzymatic Resolution of Piperazine Amides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the optimization of enzymatic resolution of piperazine amides.

Frequently Asked Questions (FAQs)

Q1: What are the most common enzymes used for the kinetic resolution of piperazine amides?

A1: Lipases are the most frequently used enzymes for the kinetic resolution of piperazine amides and other chiral amines.[1] Specifically, Candida antarctica Lipase A (CAL-A) and Candida antarctica Lipase B (CAL-B) have shown high enantioselectivity in these resolutions.[1][2] Other enzymes like leucine aminopeptidase and various amidases have also been employed for the hydrolysis of piperazine-2-carboxamides.[2][3]

Q2: How does the choice of solvent affect the enantioselectivity of the resolution?

A2: The solvent plays a critical role in modulating enzyme activity and enantioselectivity, a concept often referred to as "solvent engineering".[4] The polarity and ability of the solvent to interact with the enzyme can influence its conformation and, consequently, its chiral recognition capabilities. For the N-acylation of piperazine derivatives, solvents like tert-butyl methyl ether (TBME) have been used successfully.[2] It is recommended to screen a variety of organic solvents to find the optimal medium for a specific substrate-enzyme system.

Q3: What is the impact of temperature on the enzymatic resolution of piperazine amides?

A3: Temperature can have a dual effect on enzymatic resolutions. Higher temperatures generally increase the reaction rate, but can negatively impact enantioselectivity.[4] Conversely, lower temperatures may enhance enantioselectivity but at the cost of a slower reaction. It is crucial to find an optimal temperature that balances both reaction rate and selectivity. For instance, some lipase-catalyzed resolutions are performed at temperatures ranging from 25-30°C.[5]

Q4: My enzymatic resolution is showing low or no enantioselectivity. What are the potential causes and how can I improve it?

A4: Low enantioselectivity can stem from several factors:

  • Inappropriate Enzyme Choice: The selected enzyme may have inherently low selectivity for your specific piperazine amide substrate.

  • Suboptimal Reaction Conditions: Parameters such as temperature, pH, and solvent may not be ideal for the desired chiral recognition.

  • Substrate Structure: The chemical structure of your substrate might not be a good fit for the enzyme's active site.

  • Enzyme Conformation: The enzyme's three-dimensional structure in the reaction medium might not be optimal for enantioselectivity.

To improve enantioselectivity, you can screen a panel of different enzymes, systematically optimize reaction conditions, consider modifying the substrate (substrate engineering), or use an immobilized enzyme to potentially lock it in a more favorable conformation.[4]

Q5: What is Dynamic Kinetic Resolution (DKR) and how can it be applied to piperazine amides?

A5: Dynamic Kinetic Resolution (DKR) is a powerful technique that combines enzymatic kinetic resolution with in-situ racemization of the slower-reacting enantiomer. This allows for a theoretical yield of a single enantiomer of up to 100%, overcoming the 50% yield limitation of standard kinetic resolution.[2] For piperazine amides, DKR has been successfully applied using aldehyde-based racemization in conjunction with a lipase, such as CAL-A, for N-acylation.[2]

Troubleshooting Guides

Problem 1: Low Conversion or Slow Reaction Rate
Potential Cause Troubleshooting Steps
Insufficient Enzyme Activity - Verify the storage conditions and age of the enzyme. - Perform an activity assay with a standard substrate. - Increase the enzyme loading in the reaction mixture.
Poor Substrate Solubility - Screen for a co-solvent that improves solubility without inactivating the enzyme. - Gently warm the reaction mixture if the enzyme is thermostable.
Enzyme Inhibition - Ensure the purity of the substrate and solvents. - Check for the presence of known inhibitors in the reaction mixture.
Suboptimal pH - Determine the optimal pH for the enzyme and buffer the reaction accordingly.
Problem 2: Poor Enantioselectivity (Low Enantiomeric Excess - ee)
Potential Cause Troubleshooting Steps
Non-Optimal Temperature - Decrease the reaction temperature to favor the more selective reaction pathway.[4]
Inappropriate Solvent - Screen a range of solvents with varying polarities.
Unsuitable Acyl Donor (for acylation reactions) - Test different acyl donors (e.g., esters with different alcohol portions). Trifluoroethyl butanoate has been shown to be effective.[2]
Incorrect Enzyme Choice - Screen a library of different lipases or other hydrolases.[4]
Reaction Proceeding Past 50% Conversion - Monitor the reaction progress closely and stop it at or near 50% conversion for optimal ee of both the product and the remaining substrate.

Experimental Protocols

Key Experiment: Lipase-Catalyzed Kinetic Resolution of N-4-Boc-piperazine-2-carboxylic acid methyl ester

This protocol is based on the successful kinetic resolution of a piperazine derivative using Candida antarctica lipase A (CAL-A).[2]

Materials:

  • Racemic N-4-Boc-piperazine-2-carboxylic acid methyl ester (substrate)

  • Candida antarctica lipase A (CAL-A)

  • 2,2,2-trifluoroethyl butanoate (acyl donor)

  • tert-Butyl methyl ether (TBME, solvent)

  • Hexadecane (internal standard for GC/HPLC analysis)

  • Reaction vessel (e.g., sealed vial)

  • Shaker/incubator

Procedure:

  • Prepare a stock solution of the racemic substrate (e.g., 0.050 M) and the acyl donor (e.g., 0.10-0.40 M) in the chosen solvent (TBME).

  • If quantitative analysis is desired, add an internal standard like hexadecane (e.g., 0.010 M).

  • Add the CAL-A preparation (e.g., 25-75 mg/mL) to the reaction vessel.

  • Initiate the reaction by adding the substrate/acyl donor solution to the vessel containing the enzyme.

  • Seal the vessel and place it in a shaker/incubator at a controlled temperature (e.g., 30°C).

  • Monitor the progress of the reaction by periodically taking samples and analyzing them by chiral HPLC or GC to determine the conversion and enantiomeric excess (ee) of the substrate and product.

  • Once the desired conversion (typically around 50%) is reached, stop the reaction by filtering off the enzyme.

  • Isolate and purify the acylated product and the unreacted substrate using standard chromatographic techniques.

Data Presentation

Table 1: Effect of Acyl Donor on the Enantioselectivity of CAL-A Catalyzed Resolution of a Piperazine Derivative*
Acyl DonorConversion (%)Enantiomeric Excess of Substrate (ees, %)Enantiomeric Excess of Product (eep, %)Enantioselectivity (E)
Vinyl butanoate4892>99>200
Ethyl butanoate51>9996>200
2,2,2-trifluoroethyl butanoate52>9997>200

*Data is illustrative and based on findings from the resolution of N-4-Boc-piperazine-2-carboxylic acid methyl ester.[2]

Table 2: Optimization of Reaction Conditions for Dynamic Kinetic Resolution (DKR) of a Piperazine Derivative*
EntryAldehyde Racemization CatalystSolventTemperature (°C)Yield (%)Enantiomeric Excess of Product (eep, %)
1ButyraldehydeAcetonitrile306598
2IsovaleraldehydeAcetonitrile307598
3ButyraldehydeToluene505997
4IsovaleraldehydeToluene506897

*Data is illustrative and based on findings from the DKR of N-4-Boc-piperazine-2-carboxylic acid methyl ester.[2]

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Analysis prep_substrate Prepare Substrate & Acyl Donor Solution in Solvent start_reaction Initiate Reaction prep_substrate->start_reaction add_enzyme Add CAL-A to Reaction Vessel add_enzyme->start_reaction incubate Incubate with Shaking at Controlled Temperature start_reaction->incubate monitor Monitor by Chiral HPLC/GC incubate->monitor stop_reaction Stop Reaction at ~50% Conversion monitor->stop_reaction Desired conversion reached separate Separate Enzyme (Filtration) stop_reaction->separate purify Purify Product & Unreacted Substrate separate->purify analyze Characterize Enantiopure Products purify->analyze

Caption: Experimental workflow for the enzymatic kinetic resolution of piperazine amides.

troubleshooting_enantioselectivity start Low Enantioselectivity (ee) check_temp Is Temperature Optimized? start->check_temp lower_temp Lower Reaction Temperature check_temp->lower_temp No check_solvent Is Solvent Appropriate? check_temp->check_solvent Yes lower_temp->check_solvent screen_solvents Screen Different Solvents check_solvent->screen_solvents No check_enzyme Is Enzyme Choice Optimal? check_solvent->check_enzyme Yes screen_solvents->check_enzyme screen_enzymes Screen Different Enzymes (e.g., Lipases) check_enzyme->screen_enzymes No check_conversion Is Conversion > 50%? check_enzyme->check_conversion Yes screen_enzymes->check_conversion stop_earlier Stop Reaction Closer to 50% Conversion check_conversion->stop_earlier Yes success Improved Enantioselectivity check_conversion->success No stop_earlier->success

Caption: Troubleshooting workflow for low enantioselectivity in enzymatic resolutions.

References

Technical Support Center: Catalyst Selection for Hydrogenation of Pyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the catalytic hydrogenation of pyrazine-2-carboxamide to its corresponding piperazine derivative.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the hydrogenation of pyrazine-2-carboxamide?

A1: The primary challenges stem from the inherent properties of the pyrazine ring. Pyrazine is an aromatic compound, making it relatively stable and resistant to reduction. Furthermore, the two nitrogen atoms in the pyrazine ring, as well as the two secondary amine groups in the resulting piperazine product, can act as strong coordinating agents and poison or deactivate the catalyst.[1]

Q2: Which catalyst is generally recommended for the hydrogenation of pyrazine-2-carboxamide?

A2: There is no single "best" catalyst, as the optimal choice depends on the desired outcome (e.g., yield, stereoselectivity, cost) and available equipment. Common choices include:

  • Palladium on Carbon (Pd/C): A versatile and widely used catalyst, though it can be susceptible to poisoning by nitrogen-containing compounds.[2][3]

  • Raney Nickel (Ra-Ni): A cost-effective and highly active catalyst, often used for the reduction of various nitrogen-containing functional groups and aromatic rings.[4][5] It may require higher temperatures and pressures.[6]

  • Rhodium-based catalysts (e.g., Rh₂O₃, Rh/C): Often show good activity for the hydrogenation of N-heterocycles under mild conditions and can be more resistant to poisoning than palladium catalysts.[7][8]

  • Iridium-based catalysts: Particularly useful for asymmetric hydrogenation to obtain chiral piperazines, often used in combination with chiral ligands.[1][9]

Q3: My hydrogenation reaction is very slow or has stalled. What are the likely causes?

A3: A stalled reaction is a common issue and can be attributed to several factors:

  • Catalyst Poisoning: This is the most frequent cause. The nitrogen atoms in the starting material or product can bind strongly to the catalyst's active sites, inhibiting its function.[1][7]

  • Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction scale.

  • Poor Hydrogen Mass Transfer: Inadequate stirring or low hydrogen pressure can limit the availability of hydrogen at the catalyst surface.

  • Suboptimal Reaction Conditions: The chosen temperature, pressure, or solvent may not be ideal for the selected catalyst.[10][11]

Q4: Can I use transfer hydrogenation instead of high-pressure hydrogen gas?

A4: Yes, transfer hydrogenation is a viable alternative that avoids the need for high-pressure hydrogenation equipment. Common hydrogen donors include formic acid, ammonium formate, or isopropanol. Rhodium and Iridium catalysts are often effective for transfer hydrogenation of N-heterocycles.

Troubleshooting Guide

Problem: Low or no conversion of pyrazine-2-carboxamide.

  • Question: Have you considered catalyst poisoning?

    • Solution: Increase the catalyst loading. If using a precious metal catalyst, consider switching to a more robust option like Rhodium or a higher loading of Raney Nickel. Pre-treating the substrate with an acid to form the salt can sometimes mitigate poisoning.[12]

  • Question: Are your reaction conditions optimal?

    • Solution: Increase the hydrogen pressure and/or temperature. Ensure vigorous stirring to improve mass transfer. Screen different solvents; protic solvents like ethanol or methanol are often effective.[10]

  • Question: Is the catalyst active?

    • Solution: Ensure the catalyst is fresh and has been stored correctly. For heterogeneous catalysts like Pd/C and Raney Nickel, ensure they are handled properly to prevent deactivation (e.g., Raney Nickel is often stored under water).[2]

Problem: Formation of significant side products.

  • Question: Are you observing partially hydrogenated intermediates?

    • Solution: This indicates the reaction is not going to completion. Try extending the reaction time or increasing the temperature and pressure to drive the reaction forward.

  • Question: Is the carboxamide group being reduced?

    • Solution: While less common under typical pyrazine hydrogenation conditions, aggressive catalysts like Raney Nickel at very high temperatures and pressures could potentially reduce the amide. If this is suspected, switch to a milder catalyst (e.g., Rh₂O₃) or reduce the reaction temperature.

Problem: Difficulty in filtering the catalyst after the reaction.

  • Question: Is the catalyst very fine (e.g., Pd/C)?

    • Solution: Use a filter aid like Celite® to facilitate filtration. Ensure the filter paper has an appropriate pore size. For pyrophoric catalysts like Raney Nickel and used Pd/C, the filter cake should not be allowed to dry in the air and should be quenched carefully.[2]

Data Presentation

Table 1: Comparison of Catalyst Systems for Hydrogenation of Pyrazines and Related N-Heterocycles (Note: Data for pyrazine-2-carboxamide is limited; this table provides a general comparison based on related substrates.)

Catalyst SystemTypical SubstrateTemperature (°C)Pressure (psi/bar)SolventTypical YieldKey Features & Remarks
Pd/C Pyridines, Quinolines25 - 8015 - 600 (1 - 40 bar)Methanol, EthanolModerate to HighWidely used, but prone to catalyst poisoning by nitrogen compounds.[3][13]
Raney® Nickel Pyridines, Aromatics25 - 20050 - 1500 (3 - 100 bar)Ethanol, WaterGood to ExcellentHighly active and cost-effective; may require harsher conditions.[4][12]
Rh₂O₃ Functionalized Pyridines25 - 6075 (5 bar)TFE, AlcoholsHighEffective under mild conditions and shows good functional group tolerance.[7][8]
[Ir(COD)Cl]₂ / Chiral Ligand Substituted Pyrazines-20 - 30600 - 1200 (40 - 80 bar)Toluene, DioxaneHighUsed for asymmetric hydrogenation; requires substrate activation with alkyl halides.[1]
Ni foam (Electrochemical) Quinoxalines, PyrazinesAmbientN/A (Atmospheric)Methanol/WaterGood to ExcellentSustainable method using water as a hydrogen source; avoids high-pressure H₂.[6][14]

Experimental Protocols

Protocol 1: General Procedure for Hydrogenation using 10% Pd/C

  • Reactor Setup: To a suitable hydrogenation vessel, add pyrazine-2-carboxamide (1.0 eq).

  • Solvent and Catalyst Addition: Add a solvent such as methanol or ethanol (typically 10-20 mL per gram of substrate). Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Palladium on Carbon (5-10 wt% of the substrate).

  • Hydrogenation: Seal the vessel. Purge the system with hydrogen gas several times. Pressurize the vessel to the desired pressure (e.g., 50-100 psi) and stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C).

  • Reaction Monitoring: Monitor the reaction progress by TLC, GC-MS, or by observing hydrogen uptake.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filtration: Dilute the reaction mixture with additional solvent and filter through a pad of Celite® to remove the catalyst. Caution: The catalyst on the filter paper is pyrophoric and should not be allowed to dry. Quench the filter cake immediately with water.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified further by recrystallization or column chromatography.

Protocol 2: General Procedure for Hydrogenation using Raney® Nickel

  • Catalyst Preparation: In a hydrogenation vessel, add Raney® Nickel slurry (typically 20-50 wt% of the substrate) that has been washed several times with the reaction solvent (e.g., ethanol).

  • Substrate Addition: Add a solution of pyrazine-2-carboxamide (1.0 eq) in the same solvent.

  • Hydrogenation: Seal the vessel and purge with hydrogen. Pressurize to a higher pressure (e.g., 500-1000 psi) and heat to 50-100 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction by observing the drop in hydrogen pressure or by analytical techniques (TLC, GC-MS) on aliquots.

  • Work-up: After completion, cool the reactor to room temperature, vent the hydrogen, and purge with an inert gas.

  • Filtration: Allow the catalyst to settle, then decant the supernatant. The remaining catalyst can be filtered through Celite®, ensuring the filter cake remains wet to prevent ignition.

  • Isolation: Concentrate the combined solvent fractions under reduced pressure to yield the product.

Mandatory Visualization

G start Start: Hydrogenation of Pyrazine-2-carboxamide goal Desired Outcome? start->goal high_yield High Yield & Cost-Effectiveness goal->high_yield Yield/Cost asymmetric Chiral Piperazine (Asymmetric Synthesis) goal->asymmetric Stereoselectivity mild_cond Mild Conditions & Functional Group Tolerance goal->mild_cond Mildness cat_raney Consider Raney® Nickel or high-loading Pd/C high_yield->cat_raney cat_iridium Consider Iridium catalyst with a chiral ligand (e.g., [Ir(COD)Cl]₂ + Ligand) asymmetric->cat_iridium cat_rhodium Consider Rhodium catalyst (e.g., Rh₂O₃, Rh/C) mild_cond->cat_rhodium conditions_raney Requires higher T & P (e.g., 50-100°C, >500 psi) cat_raney->conditions_raney conditions_iridium Often requires substrate activation (e.g., with alkyl halides) cat_iridium->conditions_iridium conditions_rhodium Typically effective at lower T & P (e.g., RT-40°C, <100 psi) cat_rhodium->conditions_rhodium

Catalyst Selection Workflow for Pyrazine-2-carboxamide Hydrogenation.

G start Problem: Low or No Conversion q_poison Is catalyst poisoning suspected? start->q_poison q_conditions Are conditions optimal? q_poison->q_conditions No sol_poison Increase catalyst loading or switch to a more robust catalyst (e.g., Rh). q_poison->sol_poison Yes q_activity Is the catalyst active? q_conditions->q_activity No sol_conditions Increase H₂ pressure and/or temperature. Ensure vigorous stirring. q_conditions->sol_conditions Yes sol_activity Use fresh catalyst. Handle and store properly. q_activity->sol_activity No end Re-run Experiment q_activity->end Yes (Problem likely elsewhere) sol_poison->end sol_conditions->end sol_activity->end

Troubleshooting Decision Tree for Low Conversion Issues.

References

Preventing racemization of (S)-Piperazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for (S)-Piperazine-2-carboxylic Acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the racemization of this critical chiral building block during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue for (S)-Piperazine-2-carboxylic acid?

A1: Racemization is the process where a pure enantiomer, such as (S)-Piperazine-2-carboxylic acid, converts into an equal mixture of both its (S) and (R) forms.[1] This is a significant concern because the biological and pharmacological activity of a molecule is often highly dependent on its specific three-dimensional structure. The presence of the undesired (R)-enantiomer can lead to reduced efficacy, altered side-effect profiles, or complete loss of activity.[1]

Q2: What is the primary chemical mechanism that causes racemization in (S)-Piperazine-2-carboxylic acid derivatives?

A2: The most common pathway for racemization, particularly during amide bond (peptide) coupling reactions, is through the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[1] This occurs when the carboxylic acid group is activated. The proton on the chiral alpha-carbon of this oxazolone ring becomes highly acidic and can be easily removed by a base. The resulting planar, achiral intermediate can then react with a nucleophile (like an amine) from either side, leading to a mixture of both enantiomers.[1] A less common mechanism is direct enolization, where a strong base directly removes the proton from the alpha-carbon of the activated acid.[1]

Q3: Under what conditions is (S)-Piperazine-2-carboxylic acid most susceptible to racemization?

A3: Racemization is most likely to occur under the following conditions:

  • During carboxylic acid activation: Especially for amide bond formation.

  • In the presence of a base: Bases can facilitate the removal of the acidic proton at the chiral center.

  • At elevated temperatures: The rate of racemization increases with temperature.[1]

  • Under strongly acidic or basic pH conditions: Both extremes can promote racemization.

  • During prolonged reaction times or pre-activation steps: This increases the window of opportunity for the activated intermediate to racemize.[1]

Q4: How can I detect and quantify racemization in my sample?

A4: The most common and reliable method for detecting and quantifying racemization is Chiral High-Performance Liquid Chromatography (Chiral HPLC) . This technique uses a chiral stationary phase (CSP) to separate the (S) and (R) enantiomers, allowing for the determination of their relative proportions and the calculation of enantiomeric excess (ee%). Other techniques include Gas Chromatography (GC) with a chiral column and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents.

Troubleshooting Guides

Issue 1: Racemization observed during N-Boc protection of (S)-Piperazine-2-carboxylic acid.
Potential Cause Troubleshooting Solution
Elevated temperature Maintain a low reaction temperature, typically between 0 °C and room temperature.
Strong base Use a milder base such as sodium bicarbonate (NaHCO₃) or a hindered organic base like N,N-diisopropylethylamine (DIPEA).
Prolonged reaction time Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.
Solvent effects Aprotic solvents are generally preferred. Consider using dichloromethane (DCM) or tetrahydrofuran (THF).
Issue 2: Loss of enantiomeric purity during N-Boc deprotection.
Potential Cause Troubleshooting Solution
Harsh acidic conditions Use milder deprotection reagents. A solution of 4M HCl in dioxane is often a good choice.[2] Trifluoroacetic acid (TFA) in DCM is also common, but the concentration and reaction time should be optimized.[2]
Elevated temperature Perform the deprotection at a low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature while monitoring the progress.
Side reactions If other acid-sensitive groups are present, consider alternative protecting groups or milder deprotection methods.[2]
Work-up procedure After deprotection, neutralize the acid carefully with a base like sodium bicarbonate at low temperature to avoid racemization of the free amine.[3]
Issue 3: Significant racemization during amide coupling reactions.
Potential Cause Troubleshooting Solution
Inappropriate coupling reagent Use coupling reagents known to suppress racemization, such as HATU, HCTU, or COMU, in combination with an additive like HOBt or Oxyma.
Strong, non-hindered base Employ a sterically hindered base like DIPEA or 2,4,6-collidine instead of triethylamine (TEA).[1]
High reaction temperature Start the reaction at 0 °C and let it proceed at a low temperature for as long as feasible before allowing it to warm to room temperature.[1]
Long pre-activation time Minimize the time the carboxylic acid is activated before adding the amine. A pre-activation time of 1-5 minutes is often sufficient.[1]
Solvent choice Use aprotic solvents like DMF or DCM. Polar aprotic solvents can sometimes favor racemization.

Data on Factors Affecting Racemization

Table 1: Influence of pH on Racemization Rate (Qualitative)

pH RangeExpected Racemization RateRationale
< 2Moderate to HighAcid catalysis can stabilize the carbanion intermediate.[4]
3 - 5LowerThe carboxylic acid is protonated, and the amine is protonated, reducing the ease of alpha-proton abstraction.
6 - 8LowZwitterionic form is most stable; changes in this pH range have a smaller effect on the rate.
9 - 11Moderate to HighBase catalysis directly facilitates the removal of the alpha-proton.[4]
> 12HighHigh concentration of hydroxide ions significantly increases the rate of proton abstraction.

Table 2: Influence of Temperature on Racemization Rate (Qualitative)

TemperatureExpected Racemization RateRationale
< 0 °CVery LowReduced kinetic energy of molecules minimizes the chances of reaching the activation energy for racemization.
0 - 25 °CLow to ModerateGenerally recommended temperature range for reactions involving chiral centers.
25 - 50 °CModerate to HighThe rate of racemization increases significantly with temperature.
> 50 °CHigh to Very HighElevated temperatures should be avoided whenever possible when handling enantiomerically pure compounds.

Table 3: Effect of Coupling Reagents and Additives on Racemization during Amide Bond Formation

Coupling Reagent/AdditiveExpected Level of RacemizationComments
DCC/EDC aloneHighProne to forming the highly racemization-susceptible oxazolone intermediate.
DCC/EDC + HOBt/OxymaLow to ModerateAdditives react with the activated acid to form a less racemization-prone active ester.
HBTU/TBTULow to ModerateGenerally better than carbodiimides alone, but can still cause racemization with sensitive substrates.
HATU/HCTU/COMUVery LowConsidered state-of-the-art for suppressing racemization due to the formation of highly reactive, yet stable, active esters.

Experimental Protocols

Protocol 1: General Procedure for N-Boc Protection of (S)-Piperazine-2-carboxylic acid with Minimized Racemization
  • Dissolution: Suspend (S)-Piperazine-2-carboxylic acid dihydrochloride in a suitable solvent system (e.g., a mixture of dioxane and water).

  • Basification: Cool the suspension to 0 °C in an ice bath. Slowly add a base (e.g., sodium hydroxide solution) to adjust the pH to approximately 10-11.

  • Reagent Addition: While maintaining the temperature at 0 °C, add a solution of di-tert-butyl dicarbonate (Boc)₂O in the same organic solvent dropwise to the reaction mixture.

  • Reaction: Allow the reaction to stir at 0 °C for 1-2 hours and then let it warm to room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, acidify the mixture with a mild acid (e.g., citric acid solution) to pH ~3-4. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-Boc protected product.

Protocol 2: General Procedure for N-Boc Deprotection with Minimal Racemization
  • Dissolution: Dissolve the N-Boc protected (S)-Piperazine-2-carboxylic acid derivative in a suitable anhydrous solvent (e.g., dioxane or methanol) at 0 °C.

  • Acid Addition: Slowly add a solution of 4M HCl in dioxane (typically 3-5 equivalents) to the stirred solution while maintaining the temperature at 0 °C.[2]

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the progress by TLC or LC-MS until the starting material is consumed (typically 1-3 hours).[2] The hydrochloride salt of the deprotected product may precipitate.

  • Isolation: If a precipitate forms, it can be collected by filtration and washed with a cold solvent like diethyl ether. Alternatively, the solvent can be removed under reduced pressure.

  • Neutralization (if free base is required): To obtain the free amine, dissolve the hydrochloride salt in water, cool to 0 °C, and carefully add a saturated aqueous solution of sodium bicarbonate until the pH is basic. Extract the free amine with an appropriate organic solvent (e.g., DCM). Dry the organic layer and concentrate to yield the deprotected product.[3]

Protocol 3: Chiral HPLC Method for Enantiomeric Purity Analysis

This is a general starting point; method development will be required for specific derivatives.

  • Column: A chiral stationary phase (CSP) column is required. Common choices for amino acid derivatives include polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD) or Pirkle-type columns.

  • Mobile Phase: A typical mobile phase for normal-phase chiral HPLC would be a mixture of hexane or heptane with an alcohol modifier like isopropanol or ethanol. For acidic compounds, the addition of a small amount of an acidic modifier like trifluoroacetic acid (TFA) (e.g., 0.1%) is often necessary to improve peak shape. For basic compounds, a basic modifier like diethylamine (DEA) may be required.

  • Detection: UV detection is commonly used, provided the analyte has a chromophore.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent.

  • Analysis: Inject the sample onto the column and record the chromatogram. The two enantiomers should appear as separate peaks.

  • Quantification: Integrate the peak areas of the (S) and (R) enantiomers to determine their ratio and calculate the enantiomeric excess (ee%).

Visual Guides

Racemization_Mechanism cluster_0 Racemization Pathway S_Acid (S)-Piperazine-2-carboxylic acid (chiral) Activated_Acid Activated Acid Derivative S_Acid->Activated_Acid Activation (e.g., with HATU) Oxazolone Oxazolone Intermediate (planar, achiral) Activated_Acid->Oxazolone Cyclization Enolate Enolate Intermediate (planar, achiral) Activated_Acid->Enolate Direct Enolization (strong base) Racemic_Mixture Racemic Mixture (S)- and (R)-products Oxazolone->Racemic_Mixture + Nucleophile Enolate->Racemic_Mixture + Nucleophile

Caption: Primary mechanisms of racemization for (S)-Piperazine-2-carboxylic acid.

Troubleshooting_Workflow cluster_coupling Coupling Troubleshooting cluster_deprotection Deprotection Troubleshooting cluster_other General Troubleshooting Start Racemization Detected? Coupling Amide Coupling? Start->Coupling Yes End Re-analyze Chiral Purity Start->End No Deprotection N-Deprotection? Coupling->Deprotection No Check_Reagent Use HATU/COMU? Coupling->Check_Reagent Yes Other Other Step? (e.g., Protection, Salt Formation) Deprotection->Other No Check_Acid Using 4M HCl/Dioxane? Deprotection->Check_Acid Yes General_Temp Lower Reaction Temperature Other->General_Temp Use_HATU Switch to HATU/COMU Check_Reagent->Use_HATU No Check_Base Using DIPEA? Check_Reagent->Check_Base Yes Use_HATU->End Use_DIPEA Switch to DIPEA Check_Base->Use_DIPEA No Check_Temp Reaction at 0°C? Check_Base->Check_Temp Yes Use_DIPEA->End Lower_Temp Lower Temperature Check_Temp->Lower_Temp No Check_Preactivation Minimize Pre-activation Time Check_Temp->Check_Preactivation Yes Lower_Temp->End Check_Preactivation->End Use_Milder_Acid Use Milder Acid Check_Acid->Use_Milder_Acid No Check_Deprotection_Temp Reaction at 0°C? Check_Acid->Check_Deprotection_Temp Yes Use_Milder_Acid->End Check_Deprotection_Temp->End Yes Lower_Deprotection_Temp Lower Temperature Check_Deprotection_Temp->Lower_Deprotection_Temp No Lower_Deprotection_Temp->End General_Base Use Milder/Hindered Base General_Temp->General_Base General_Time Minimize Reaction Time General_Base->General_Time General_Time->End

Caption: A logical workflow for troubleshooting racemization issues.

References

Technical Support Center: N-Boc Protection of Piperazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-Boc protection of piperazine-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: My reaction is yielding a significant amount of the 1,4-di-Boc protected piperazine-2-carboxylic acid. How can I improve the selectivity for the mono-Boc product?

A1: The formation of the di-Boc byproduct is a common challenge due to the presence of two reactive nitrogen atoms in the piperazine ring. To favor mono-protection, consider the following strategies:

  • Control Stoichiometry: Use a limited amount of the Boc-protecting agent, typically 1.0 to 1.2 equivalents relative to the piperazine-2-carboxylic acid.

  • Slow Addition: Add the Boc anhydride ((Boc)₂O) solution dropwise to the reaction mixture, especially at lower temperatures (e.g., 0 °C), to maintain a low concentration of the protecting agent and favor reaction at the more nucleophilic N4 nitrogen.

  • pH Control: Maintaining a slightly acidic pH can protonate one of the nitrogen atoms, rendering it less nucleophilic and thus favoring mono-protection. One approach is to use one equivalent of an acid like HCl or TFA to form the monosalt of the piperazine derivative before adding the Boc anhydride.[1]

Q2: I am experiencing low yields of my desired mono-Boc protected product. What are the potential causes and solutions?

A2: Low yields can stem from several factors beyond di-protection. Consider these points:

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting material is still present after a reasonable time, you might need to adjust the reaction conditions (see Q3).

  • Poor Solubility: Piperazine-2-carboxylic acid exists as a zwitterion and may have poor solubility in common organic solvents. Using a co-solvent system such as dioxane/water or THF/water can improve solubility and reaction rates.

  • Work-up Issues: The product may be lost during the work-up procedure. Ensure that the pH is carefully adjusted during extraction. Acidification is necessary to protonate the unreacted amine and the product for extraction into an organic solvent.

  • Purification Challenges: The polarity of the mono-Boc product can be similar to that of the starting material and the di-Boc byproduct, making chromatographic separation difficult.

Q3: How can I optimize the reaction conditions for better yield and purity?

A3: Optimization is key to a successful synthesis. The following table summarizes key parameters and their effects on the reaction outcome.

ParameterRecommendationRationale
Reagent Di-tert-butyl dicarbonate ((Boc)₂O)The most common and effective reagent for Boc protection.
Equivalents of (Boc)₂O 1.0 - 1.2 eq.Minimizes the formation of the di-Boc byproduct.
Base Sodium hydroxide (NaOH), Sodium bicarbonate (NaHCO₃), Triethylamine (TEA)A base is required to neutralize the acid formed during the reaction and to deprotonate the ammonium salt of the amino acid. The choice of base can influence the reaction rate and selectivity.
Solvent Dioxane/Water, THF/Water, MethanolA polar solvent system is often necessary to dissolve the zwitterionic piperazine-2-carboxylic acid.
Temperature 0 °C to Room TemperatureLower temperatures generally improve selectivity for mono-protection by slowing down the reaction rate.
Reaction Time 2 - 24 hoursMonitor by TLC or LC-MS to determine the optimal reaction time.

Q4: What is the best method for purifying the mono-Boc-piperazine-2-carboxylic acid?

A4: Purification can be challenging due to the presence of the unreacted starting material, the di-Boc byproduct, and the desired product, which may have similar polarities.

  • Extraction: A carefully controlled acidic work-up is the first step. After the reaction, acidify the aqueous layer to a pH of around 3-4 with a mild acid like citric acid. This will protonate the remaining unreacted piperazine and the product, allowing for extraction into an organic solvent like ethyl acetate. The di-Boc product, being less polar, might also be extracted.

  • Column Chromatography: Silica gel column chromatography is often necessary for purification. A gradient elution system, for example, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity (e.g., by adding methanol or a small amount of acetic acid), can help separate the components.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

Experimental Protocols

Protocol 1: General Procedure for Mono-N-Boc Protection of Piperazine-2-carboxylic Acid

This protocol provides a general method for the selective mono-N-Boc protection of piperazine-2-carboxylic acid.

Materials:

  • Piperazine-2-carboxylic acid (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

  • Sodium hydroxide (NaOH) (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl) or Citric Acid

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve piperazine-2-carboxylic acid (1.0 eq) and sodium hydroxide (2.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of 1,4-dioxane to the reaction mixture over 1-2 hours with vigorous stirring.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, remove the 1,4-dioxane under reduced pressure.

  • Cool the remaining aqueous solution to 0 °C and carefully acidify to pH 3-4 with 1 M HCl or citric acid.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the N-Boc protection of piperazine-2-carboxylic acid.

TroubleshootingWorkflow Troubleshooting N-Boc Protection of Piperazine-2-carboxylic Acid start Start: N-Boc Protection Reaction check_completion Monitor Reaction (TLC/LC-MS) start->check_completion incomplete Issue: Incomplete Reaction check_completion->incomplete Starting Material Remains low_yield Issue: Low Yield check_completion->low_yield Complete but Low Yield side_product Issue: Di-Boc Formation check_completion->side_product Di-Boc Product Observed purification Purification (Column Chromatography) check_completion->purification Reaction Successful sol_incomplete1 Increase Reaction Time or Temperature incomplete->sol_incomplete1 sol_incomplete2 Check Reagent Quality & Stoichiometry incomplete->sol_incomplete2 sol_incomplete3 Improve Solubility (Co-solvent) incomplete->sol_incomplete3 sol_low_yield1 Optimize Work-up pH low_yield->sol_low_yield1 sol_low_yield2 Improve Extraction Protocol low_yield->sol_low_yield2 sol_side_product1 Decrease (Boc)₂O Equivalents (1.0-1.1) side_product->sol_side_product1 sol_side_product2 Slow Reagent Addition at Low Temperature (0 °C) side_product->sol_side_product2 sol_side_product3 Use pH Control (e.g., monosalt formation) side_product->sol_side_product3 sol_incomplete1->start Re-run Reaction sol_incomplete2->start Re-run Reaction sol_incomplete3->start Re-run Reaction sol_low_yield1->purification sol_low_yield2->purification sol_side_product1->start Re-run Reaction sol_side_product2->start Re-run Reaction sol_side_product3->start Re-run Reaction end Desired Product purification->end

Caption: A troubleshooting workflow for the N-Boc protection of piperazine-2-carboxylic acid.

References

Technical Support Center: Scaling Up the Synthesis of Chiral Piperazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up synthesis of chiral piperazines.

Troubleshooting Guide

This section provides solutions to specific issues that may arise during the synthesis and purification of chiral piperazines on a larger scale.

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction: Insufficient reaction time, low temperature, or catalyst deactivation.Monitor reaction progress by TLC or LC-MS to determine the optimal reaction time. Consider a temperature screen to identify ideal conditions. For catalytic reactions, screen different catalyst loadings or consider a more robust catalyst.
Side reactions: Formation of undesired byproducts.Optimize reaction conditions (temperature, solvent, base) to minimize side reactions. In cases of N-alkylation, using a mono-protected piperazine (e.g., N-Boc-piperazine) can prevent the formation of di-substituted products.
Product decomposition: The product may be unstable under the reaction or work-up conditions.If strong bases are causing decomposition, switch to weaker bases (e.g., K₃PO₄, Cs₂CO₃). Ensure the work-up procedure is as mild as possible.
Low Enantioselectivity Catalyst poisoning: Impurities in starting materials or solvents can poison the chiral catalyst.Use high-purity, anhydrous solvents and reagents. Purify starting materials if necessary.
Incorrect catalyst or ligand: The chosen chiral catalyst or ligand may not be optimal for the specific substrate.Screen a variety of chiral ligands and catalysts. The choice of ligand can be critical for achieving high enantioselectivity.
Suboptimal reaction conditions: Temperature, pressure, and solvent can all influence enantioselectivity.Perform an optimization screen of reaction parameters. For asymmetric hydrogenations, adjusting hydrogen pressure and temperature can significantly impact the enantiomeric excess (ee).
Racemization: The chiral product may racemize under the reaction or work-up conditions.Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Use mild work-up conditions and avoid strongly acidic or basic solutions if the product is susceptible to racemization.
Purification Challenges Product is a salt or highly polar: The basic nature of piperazines can make them difficult to handle and purify by standard chromatography.Acid-Base Extraction: Dissolve the crude mixture in an organic solvent and extract with an acidic aqueous solution. The piperazine product will move to the aqueous layer as its salt. The aqueous layer can then be basified, and the purified product re-extracted into an organic solvent.[1]
Crystallization issues: Difficulty in finding a suitable solvent system for crystallization.Salt Formation for Crystallization: Convert the piperazine derivative to a salt (e.g., dihydrochloride or diacetate) to improve its crystallinity. Piperazine diacetate can be effectively crystallized from acetone.[1]
Poor peak shape in HPLC: Tailing peaks during reverse-phase HPLC analysis or purification.This is often due to the interaction of the basic piperazine nitrogens with residual acidic silanol groups on the silica-based column. Use a mobile phase additive such as triethylamine (TEA) or trifluoroacetic acid (TFA) to improve peak shape.
Difficulty in Removing Byproducts Structurally similar impurities: Byproducts may have similar polarities to the desired product, making chromatographic separation difficult.Derivatization: In some cases, derivatizing the desired product or the impurity can alter its polarity, allowing for easier separation.
Residual catalyst: Traces of metal catalysts from the reaction.Use specialized silica gels or perform an acidic wash to remove metal catalysts.

Frequently Asked Questions (FAQs)

Q1: What are the most common scalable methods for synthesizing chiral piperazines?

A1: Several methods have been shown to be scalable for the synthesis of chiral piperazines. These include:

  • Asymmetric Hydrogenation of Pyrazines: This method involves the direct hydrogenation of substituted pyrazines using a chiral catalyst, often iridium or palladium-based, to produce chiral piperazines with high enantioselectivity.[2][3] This is a direct and efficient route.

  • Synthesis from α-Amino Acids: Chiral piperazines can be synthesized starting from readily available α-amino acids. This multi-step process often involves the formation of a 1,2-diamine intermediate followed by cyclization.[4][5]

  • Asymmetric Lithiation: This technique involves the deprotonation of an N-Boc protected piperazine using a chiral ligand-alkyllithium base complex, followed by trapping with an electrophile. This method allows for the direct functionalization of the piperazine ring.[1][6]

Q2: How can I accurately determine the enantiomeric excess (ee) of my chiral piperazine product?

A2: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric purity of chiral piperazines. A typical workflow involves:

  • Method Development: Screen various chiral columns and mobile phases to achieve baseline separation of the two enantiomers.

  • Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.

  • Analysis: Inject the sample onto the chiral HPLC system and integrate the peak areas of the two enantiomers to calculate the ee.

Q3: My chiral piperazine product is an oil. How can I induce crystallization for easier handling and purification?

A3: If your chiral piperazine is an oil, forming a salt is a common and effective strategy to induce crystallization. Reacting the piperazine free base with a suitable acid (e.g., hydrochloric acid, acetic acid, tartaric acid) can produce a crystalline salt that is easier to isolate, handle, and purify by recrystallization.[1]

Q4: I am observing the formation of a di-substituted piperazine byproduct during an N-alkylation reaction. How can I improve the selectivity for the mono-substituted product?

A4: The formation of di-substituted byproducts is a common issue in the N-alkylation of piperazine. To favor mono-substitution, you can:

  • Use a large excess of piperazine: This statistically favors the reaction of the alkylating agent with the more abundant starting material.

  • Employ a mono-protected piperazine: Using a starting material like N-Boc-piperazine ensures that only one nitrogen atom is available for alkylation. The protecting group can be removed in a subsequent step.

  • Control reaction conditions: Slowly adding the alkylating agent at a low temperature can also improve selectivity for the mono-alkylated product.

Q5: What are some common side reactions to be aware of during the synthesis of chiral piperazines from amino acids?

A5: When synthesizing chiral piperazines from amino acids, potential side reactions include:

  • Racemization: The stereocenter derived from the amino acid can be susceptible to racemization, especially under harsh reaction conditions (strong base or high temperatures).

  • Diketopiperazine formation: Self-dimerization of α-amino acid esters can lead to the formation of diketopiperazines as a side product.

  • Over-reduction: During reduction steps (e.g., reduction of an amide or ester), other functional groups in the molecule may also be reduced if the reducing agent is not selective.

Data Presentation

Table 1: Comparison of Scalable Synthesis Methods for Chiral Piperazines

Method Starting Material Catalyst/Reagent Typical Yield Typical ee Advantages Disadvantages
Asymmetric Hydrogenation[3]Substituted Pyrazine[Ir(COD)Cl]₂ / Chiral Ligand85-95%88-96%High atom economy, direct route.Requires high-pressure equipment, catalyst can be expensive.
Synthesis from α-Amino Acids[4]α-Amino AcidMulti-step40-60% (overall)>99%Utilizes readily available chiral pool, high enantiopurity.Multi-step synthesis can be lengthy and reduce overall yield.
Asymmetric Lithiation[1]N-Boc Piperazines-BuLi / (-)-sparteine60-80%>98%Direct functionalization of the piperazine ring.Requires cryogenic temperatures, stoichiometric use of chiral ligand.

Experimental Protocols

Protocol 1: Gram-Scale Asymmetric Hydrogenation of 2-methylpyrazine[3]

This protocol describes a scalable method for the synthesis of (S)-2-methylpiperazine.

Materials:

  • 2-methylpyrazine (1.0 g, 10.6 mmol)

  • [Ir(COD)Cl]₂ (0.05 mol%)

  • (R)-Segphos (0.11 mol%)

  • Benzyl bromide (1.1 eq)

  • Toluene (20 mL)

  • Methanol (20 mL)

  • Hydrogen gas (600 psi)

Procedure:

  • To a high-pressure autoclave, add 2-methylpyrazine, [Ir(COD)Cl]₂, and (R)-Segphos.

  • Evacuate and backfill the autoclave with nitrogen three times.

  • Add anhydrous toluene and methanol via syringe.

  • Add benzyl bromide via syringe.

  • Pressurize the autoclave with hydrogen gas to 600 psi.

  • Stir the reaction mixture at 30 °C for 24 hours.

  • Carefully release the pressure and purge the autoclave with nitrogen.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the chiral piperazine.

Mandatory Visualization

experimental_workflow cluster_synthesis Asymmetric Hydrogenation cluster_purification Purification and Analysis start Start: 2-methylpyrazine reaction React with [Ir(COD)Cl]2, (R)-Segphos, BnBr, H2 (600 psi) in Toluene/Methanol at 30°C for 24h start->reaction workup Reaction Work-up: Concentrate under reduced pressure reaction->workup purification Column Chromatography on Silica Gel workup->purification analysis Chiral HPLC Analysis for ee determination purification->analysis product Product: (S)-2-methylpiperazine analysis->product

Caption: Experimental workflow for the scalable synthesis of chiral piperazines.

troubleshooting_workflow start Problem Encountered low_yield Low Yield? start->low_yield low_ee Low Enantioselectivity? low_yield->low_ee No check_reaction Check Reaction Completion & Side Products (TLC/LC-MS) low_yield->check_reaction Yes purification_issue Purification Difficulty? low_ee->purification_issue No check_purity Check Reagent/Solvent Purity low_ee->check_purity Yes is_polar Product Highly Polar/Salt? purification_issue->is_polar Yes end Problem Resolved purification_issue->end No optimize_conditions Optimize: Time, Temp, Catalyst Loading check_reaction->optimize_conditions change_reagents Consider: Milder Base, Protected Starting Material check_reaction->change_reagents optimize_conditions->end change_reagents->end optimize_ee_conditions Optimize: Temp, Pressure, Ligand check_purity->optimize_ee_conditions check_racemization Investigate Racemization check_purity->check_racemization optimize_ee_conditions->end check_racemization->end acid_base_extraction Perform Acid-Base Extraction is_polar->acid_base_extraction Yes salt_formation Induce Crystallization via Salt Formation is_polar->salt_formation No chromatography_issues Address Chromatography Issues (e.g., peak tailing) is_polar->chromatography_issues Other acid_base_extraction->end salt_formation->end chromatography_issues->end

Caption: Troubleshooting workflow for chiral piperazine synthesis.

References

Technical Support Center: Purification of (S)-Piperazine-2-carboxylic acid dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of (S)-Piperazine-2-carboxylic acid dihydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in this compound?

A1: Common impurities depend on the synthetic route used for preparation.

  • From Enzymatic Resolution: The primary impurity is the undesired (R)-enantiomer of piperazine-2-carboxylic acid. Residual unreacted racemic piperazine-2-carboxamide may also be present.

  • From Chemical Synthesis (e.g., using Boc-protection): Impurities can include incompletely deprotected intermediates (e.g., N-Boc-(S)-piperazine-2-carboxylic acid), byproducts from the protection or deprotection steps, and residual solvents. Diprotected piperazine-2-carboxylic acid can also be a potential impurity.[1]

Q2: What are the recommended methods for purifying this compound?

A2: The most common and effective purification method is crystallization . Due to the compound's high polarity and the presence of two basic nitrogen atoms, standard chromatographic techniques can be challenging.[2]

  • Crystallization from Water/HCl: After enzymatic resolution, the resulting (S)-piperazine-2-carboxylic acid can be crystallized as its dihydrochloride salt from an aqueous solution by the addition of concentrated hydrochloric acid.[2] Controlling the temperature during HCl addition is crucial to prevent hydrolysis of any remaining amide.[2]

  • Recrystallization: For material with lower purity, recrystallization from water or aqueous ethanol can be effective. A typical procedure involves dissolving the crude product in a minimal amount of hot water, followed by slow cooling to induce crystallization.

Q3: How can I improve the yield and purity during crystallization?

A3: To enhance yield and purity during crystallization:

  • Control Cooling Rate: Slow cooling generally leads to the formation of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice.

  • Optimize Solvent System: Experiment with different solvent systems, such as water-alcohol mixtures, to find the optimal conditions for solubility and crystallization.

  • Seed Crystals: Introducing a small amount of pure seed crystal can initiate crystallization and promote the formation of the desired crystal habit.

  • pH Adjustment: Ensure the solution is sufficiently acidic to fully form the dihydrochloride salt, which typically has lower solubility than the free base or monohydrochloride, thus promoting precipitation.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Yield After Crystallization The compound is too soluble in the chosen solvent.Reduce the amount of solvent used. Try adding an anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution to induce precipitation.
Incomplete precipitation of the dihydrochloride salt.Ensure a sufficient amount of hydrochloric acid has been added to lower the pH and fully form the dihydrochloride salt.
Oily Product Instead of Crystals Presence of impurities that inhibit crystallization.Try to purify the crude material by another method, such as a different solvent system for crystallization or by performing a salt screen.
The concentration of the product is too high.Dilute the solution slightly before cooling.
Low Enantiomeric Excess (<99%) Incomplete enzymatic resolution.Optimize the enzymatic reaction conditions (e.g., enzyme concentration, reaction time, pH).
Racemization during workup.Avoid harsh basic or acidic conditions and high temperatures during the purification process. When adding concentrated HCl for salt formation, maintain a low temperature (<23 °C).[2]
Presence of Residual Starting Material or Intermediates Incomplete reaction in the synthetic step.Monitor the reaction progress using techniques like TLC, HPLC, or NMR to ensure completion before workup.
Inefficient removal during purification.Optimize the crystallization conditions. If impurities co-crystallize, a second recrystallization may be necessary. For certain impurities, chromatographic methods like ion-exchange chromatography could be explored.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification Method Starting Material Achieved Purity Enantiomeric Excess (ee) Yield Reference
Crystallization as dihydrochloride salt(S)-piperazine-2-carboxylic acid from enzymatic resolution97%>99%~40%[2]
Crystallization from water/HCl(S)-4-(tert-butoxycarboxy)-piperazine-2-carboxylic acid methyl esterPure productNot specified81.3%[1]

Experimental Protocols

Protocol 1: Purification by Crystallization after Enzymatic Resolution

This protocol is adapted from a biocatalytic approach for producing this compound.[2]

  • Reaction Quenching and Concentration: Following the enzymatic resolution of racemic piperazine-2-carboxamide, adjust the pH of the reaction mixture and concentrate it under reduced pressure.

  • Acidification: Cool the concentrated aqueous solution containing (S)-piperazine-2-carboxylic acid in an ice bath.

  • Salt Formation and Crystallization: Slowly add concentrated hydrochloric acid while maintaining the temperature below 23 °C to avoid hydrolysis of the unreacted (R)-amide.[2] The this compound will precipitate out of the solution.

  • Isolation: Collect the crystalline product by filtration.

  • Washing: Wash the crystals with a small amount of cold water or a suitable organic solvent like ethanol to remove residual impurities.

  • Drying: Dry the purified product under vacuum.

Protocol 2: Purification from a Boc-Protected Precursor

This protocol is based on a chemical synthesis route involving a Boc-protected intermediate.[1]

  • Deprotection: Treat the Boc-protected (S)-piperazine-2-carboxylic acid precursor with a strong acid (e.g., 4N HCl in dioxane or gaseous HCl in a suitable solvent) to remove the Boc group.

  • Initial Isolation: After the deprotection is complete, the dihydrochloride salt may precipitate directly from the reaction mixture. If not, the solvent can be removed under reduced pressure.

  • Recrystallization: Dissolve the crude product in a minimal amount of hot water.

  • Filtration (Hot): If any insoluble material is present, perform a hot filtration to remove it.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualizations

experimental_workflow cluster_enzymatic Enzymatic Resolution Route cluster_synthesis Chemical Synthesis Route cluster_purification Purification racemic Racemic Piperazine-2-carboxamide enzyme Enzymatic Resolution (e.g., LAP2) racemic->enzyme s_acid (S)-Piperazine-2-carboxylic acid + (R)-Amide enzyme->s_acid crystallization Crystallization (Aqueous HCl) s_acid->crystallization racemic_hcl Racemic Piperazine-2-carboxylic acid dihydrochloride boc_protection Boc Protection racemic_hcl->boc_protection resolution Chiral Resolution / Asymmetric Synthesis boc_protection->resolution deprotection Deprotection resolution->deprotection s_acid_crude Crude (S)-Piperazine-2-carboxylic acid deprotection->s_acid_crude s_acid_crude->crystallization filtration Filtration & Washing crystallization->filtration drying Drying filtration->drying pure_product (S)-Piperazine-2-carboxylic acid dihydrochloride drying->pure_product

Caption: General experimental workflows for the synthesis and purification of this compound.

troubleshooting_logic start Purification Issue Encountered low_yield Low Yield? start->low_yield oily_product Oily Product? low_yield->oily_product No solution_yield Reduce solvent volume Add anti-solvent Ensure complete salt formation low_yield->solution_yield Yes low_ee Low Enantiomeric Excess? oily_product->low_ee No solution_oily Re-purify crude material Dilute solution before cooling oily_product->solution_oily Yes impurity_present Impurities Present? low_ee->impurity_present No solution_ee Optimize enzymatic reaction Control temperature during workup low_ee->solution_ee Yes solution_impurity Ensure reaction completion Optimize crystallization Consider second recrystallization impurity_present->solution_impurity Yes end Pure Product Obtained impurity_present->end No solution_yield->oily_product solution_oily->low_ee solution_ee->impurity_present solution_impurity->end

Caption: A logical decision tree for troubleshooting common issues during the purification process.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Determining Enantiomeric Excess of (S)-Piperazine-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical purity of pharmaceutical compounds is a critical quality attribute, directly impacting their efficacy and safety. For chiral molecules such as (S)-piperazine-2-carboxylic acid, a key building block in the synthesis of various active pharmaceutical ingredients, the accurate determination of enantiomeric excess (ee) is paramount. This guide provides a comparative overview of the principal analytical techniques employed for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Capillary Electrophoresis (CE). Detailed experimental protocols and performance data are presented to assist researchers in selecting the most suitable method for their specific needs.

Comparison of Analytical Methods

The selection of an appropriate analytical method for determining the enantiomeric excess of (S)-piperazine-2-carboxylic acid depends on various factors, including the required sensitivity, sample throughput, availability of instrumentation, and the nature of the sample matrix. The following table summarizes the key performance characteristics of the most commonly employed techniques.

Analytical MethodPrincipleDerivatization Required?Common Chiral Selector/ReagentTypical Performance Characteristics
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP).Generally no, for direct methods. Yes, for indirect methods.Polysaccharide-based (e.g., Chiralcel®), protein-based, or Pirkle-type columns.Linearity: R² > 0.99, Precision: RSD < 2%, Accuracy: 98-102%
Gas Chromatography (GC) Separation of volatile diastereomeric derivatives on an achiral column, or direct separation on a chiral column.Yes, for forming volatile diastereomers.Chiral derivatizing agents (e.g., trifluoroacetic anhydride with a chiral alcohol) or chiral stationary phases.LOD: 0.002-0.156 µg/mL, LOQ: 0.008-0.625 µg/mL, Extraction Efficiency: 76-108%
NMR Spectroscopy Formation of diastereomeric complexes with a chiral solvating agent (CSA), leading to distinct NMR signals for each enantiomer.NoChiral solvating agents (e.g., (R)-(-)-1-(1-naphthyl)ethylamine, BINOL-derivatives).Provides direct molar ratio without calibration curves.
Capillary Electrophoresis (CE) Differential migration of enantiomers in the presence of a chiral selector in the background electrolyte.NoCyclodextrins (e.g., sulfated β-cyclodextrin).Linearity: R² > 0.99, Precision: RSD < 7%, LOD: 5.9-11.4 µmol/L, LOQ: 18-34.6 µmol/L, Accuracy: 93-108%[1][2]

Experimental Protocols

Detailed methodologies for each technique are provided below. These protocols are intended as a starting point and may require optimization for specific applications.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the direct separation of enantiomers.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

Materials:

  • Chiral Stationary Phase: A polysaccharide-based column (e.g., Chiralpak® AD-H or Chiralcel® OD-H) is often a good starting point for screening.

  • Mobile Phase: A mixture of n-hexane and a polar organic modifier (e.g., 2-propanol or ethanol) is typically used for normal-phase chromatography. For acidic compounds like piperazine-2-carboxylic acid, the addition of a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid) to the mobile phase is recommended to improve peak shape.[3]

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

Procedure:

  • Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1 mL/min) until a stable baseline is achieved.

  • Inject the sample solution.

  • Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 210 nm).

  • The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [Area(S) - Area(R)] / [Area(S) + Area(R)] x 100.

Gas Chromatography (GC)

GC analysis of chiral carboxylic acids typically requires derivatization to increase their volatility and enable separation.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) or a Flame Ionization Detector (FID).

Materials:

  • Derivatization Reagent: A common approach involves a two-step derivatization. First, the carboxylic acid group is esterified (e.g., with 2-propanol and an acid catalyst). Second, the amine groups are acylated using an achiral reagent like trifluoroacetic anhydride (TFAA).[4] Alternatively, a chiral derivatizing agent can be used to form diastereomers that can be separated on a standard achiral column.

  • GC Column: A standard non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Sample Preparation: The derivatization is typically performed in a suitable organic solvent.

Procedure:

  • Derivatization:

    • To the dry sample, add the esterifying reagent and heat as required.

    • Remove the excess reagent under a stream of nitrogen.

    • Add the acylating reagent (e.g., TFAA in ethyl acetate) and heat (e.g., 70°C for 30 minutes).[4]

    • Evaporate the solvent and reconstitute the residue in a suitable solvent for injection.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC.

    • Use a suitable temperature program to separate the diastereomeric derivatives.

    • The mass spectrometer is used for detection and quantification.

  • Calculate the enantiomeric excess based on the integrated peak areas of the corresponding diastereomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy with chiral solvating agents offers a direct method for determining enantiomeric excess without the need for chromatographic separation.

Instrumentation:

  • High-resolution NMR Spectrometer (e.g., 400 MHz or higher).

Materials:

  • Chiral Solvating Agent (CSA): A variety of CSAs can be used for carboxylic acids, including those based on BINOL or chiral amines.[5]

  • Deuterated Solvent: A suitable solvent that dissolves both the analyte and the CSA (e.g., CDCl₃).

  • Sample Preparation: Prepare a solution containing a known concentration of the analyte and the chiral solvating agent in the deuterated solvent. An optimal molar ratio of analyte to CSA should be determined experimentally, often starting with a 1:1 ratio.[6]

Procedure:

  • Acquire a ¹H NMR spectrum of the sample containing both the analyte and the chiral solvating agent.

  • The interaction between the enantiomers and the CSA will lead to the formation of diastereomeric complexes, which should result in separate, well-resolved signals for a specific proton (e.g., the α-proton) of each enantiomer.

  • Integrate the distinct signals corresponding to the (S) and (R) enantiomers.

  • The enantiomeric excess is calculated directly from the ratio of the integrals: ee (%) = [Integral(S) - Integral(R)] / [Integral(S) + Integral(R)] x 100.

Capillary Electrophoresis (CE)

Capillary electrophoresis is a high-resolution separation technique that is well-suited for the analysis of charged chiral molecules.

Instrumentation:

  • Capillary Electrophoresis system with a UV detector.

Materials:

  • Chiral Selector: Sulfated β-cyclodextrin (S-β-CD) is an effective chiral selector for piperazine derivatives.[1][2]

  • Background Electrolyte (BGE): A phosphate buffer is commonly used. The pH of the buffer is a critical parameter for optimizing the separation.

  • Organic Modifier: The addition of an organic solvent like methanol to the BGE can improve separation efficiency.[1][2]

  • Capillary: A fused-silica capillary.

  • Sample Preparation: Dissolve the sample in the BGE or water.

Procedure:

  • Condition the capillary with the BGE.

  • Fill the capillary with the BGE containing the chiral selector and any organic modifiers. An optimal condition for similar compounds was found to be a 100 mM phosphate buffer (pH 6.0) with 34 mg/mL S-β-CD and 40% (v/v) methanol.[1][2]

  • Inject the sample hydrodynamically or electrokinetically.

  • Apply a voltage to effect the separation.

  • Detect the enantiomers as they migrate past the detector window.

  • Calculate the enantiomeric excess from the corrected peak areas of the two enantiomers.

Visualizing the Workflow

The general workflow for determining the enantiomeric excess of a chiral compound involves several key steps, from sample preparation to data analysis.

Enantiomeric_Excess_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Separation/Detection cluster_data Data Analysis Sample Racemic or Enantioenriched (S)-Piperazine-2-carboxylic Acid Derivatization Derivatization (for GC) Sample->Derivatization If required Dissolution Dissolution in Appropriate Solvent Sample->Dissolution GC GC Derivatization->GC HPLC Chiral HPLC Dissolution->HPLC NMR NMR with CSA Dissolution->NMR CE Capillary Electrophoresis Dissolution->CE Integration Peak Integration / Signal Integration HPLC->Integration GC->Integration NMR->Integration CE->Integration Calculation Enantiomeric Excess Calculation Integration->Calculation Result Reported % ee Calculation->Result

References

Chiral HPLC Analysis of Piperazine-2-Carboxylic Acid Enantiomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomeric purity of piperazine-2-carboxylic acid, a crucial chiral building block in the synthesis of numerous pharmaceuticals, is a critical quality attribute. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the stereoselective analysis of such compounds. This guide provides a comparative overview of potential chiral HPLC methods for the analysis of piperazine-2-carboxylic acid enantiomers, offering detailed experimental protocols and supporting data to aid in method selection and development.

Introduction to Chiral Separation Strategies

The separation of enantiomers, molecules that are non-superimposable mirror images of each other, requires the introduction of another chiral entity to create diastereomeric interactions. In HPLC, this is primarily achieved through two distinct approaches:

  • Direct Chiral HPLC: This method utilizes a Chiral Stationary Phase (CSP), where the chiral selector is immobilized on the solid support. The enantiomers of the analyte interact differently with the CSP, leading to different retention times and, consequently, their separation.

  • Indirect Chiral HPLC: In this approach, the enantiomers are first derivatized with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers, having different physicochemical properties, can then be separated on a standard, achiral HPLC column.

This guide will explore both a direct and an indirect method applicable to the analysis of piperazine-2-carboxylic acid enantiomers.

Method 1: Direct Enantioseparation Using a Macrocyclic Glycopeptide CSP

Direct analysis on a CSP is often preferred due to its simplicity, as it avoids the need for derivatization. For amino acids and their cyclic analogues, macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin, have demonstrated broad applicability and excellent enantioselectivity.[1][2] These phases are versatile, operating in polar organic, reversed-phase, and normal-phase modes.

Experimental Protocol
  • Column: Astec CHIROBIOTIC® T (Teicoplanin-based CSP), 250 x 4.6 mm, 5 µm

  • Mobile Phase: A mixture of methanol, acetonitrile, and an acidic or basic additive is typically used to optimize separation. A starting point could be Methanol/Acetonitrile/Acetic Acid/Triethylamine (50/50/0.1/0.1, v/v/v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Injection Volume: 10 µL

  • Detection: UV at 210 nm (due to the lack of a strong chromophore on piperazine-2-carboxylic acid). Alternatively, Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) can be employed for enhanced sensitivity.

  • Sample Preparation: Dissolve the racemic piperazine-2-carboxylic acid standard and individual enantiomer samples in the mobile phase to a concentration of 1 mg/mL.

Illustrative Performance Data
Parameter(R)-piperazine-2-carboxylic acid(S)-piperazine-2-carboxylic acid
Retention Time (t_R) 8.5 min10.2 min
Resolution (R_s) -2.1
Separation Factor (α) -1.25
Tailing Factor (T_f) 1.11.2

Method 2: Indirect Enantioseparation via Derivatization

The indirect approach involves the conversion of the enantiomers into diastereomers using a chiral derivatizing agent (CDA).[3][4] This method can offer advantages in terms of enhanced detection sensitivity if a chromophoric or fluorophoric CDA is used. A common CDA for primary and secondary amines is 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's Reagent).

Experimental Protocol

Derivatization Procedure:

  • To 100 µL of a 1 mg/mL solution of piperazine-2-carboxylic acid enantiomers in 0.1 M sodium bicarbonate buffer (pH 8.5), add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.

  • Incubate the mixture at 40°C for 1 hour.

  • Cool the reaction mixture to room temperature and neutralize with 2 M HCl.

  • Dilute the sample with the mobile phase before injection.

HPLC Conditions:

  • Column: Standard C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18), 150 x 4.6 mm, 5 µm

  • Mobile Phase: Gradient elution is typically required.

    • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water

    • Solvent B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

    • Gradient: Start at 20% B, increase linearly to 80% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • Detection: UV at 340 nm (the absorption maximum of the DNP derivative).

Illustrative Performance Data

The following table presents plausible performance data for the indirect analysis of the derivatized piperazine-2-carboxylic acid enantiomers.

ParameterDiastereomer of (R)-enantiomerDiastereomer of (S)-enantiomer
Retention Time (t_R) 15.3 min16.8 min
Resolution (R_s) -2.5
Separation Factor (α) -1.12
Tailing Factor (T_f) 1.01.1

Method Comparison

FeatureDirect Chiral HPLCIndirect Chiral HPLC
Principle Enantiomers separated on a Chiral Stationary Phase (CSP).Enantiomers derivatized to diastereomers, then separated on an achiral column.
Sample Preparation Simple dissolution in mobile phase.Requires a chemical derivatization step.
Method Development Can be more complex, requiring screening of different CSPs and mobile phases.Generally more straightforward if a suitable derivatizing agent is known.
Potential Issues CSPs can be expensive and less robust than standard columns. Elution order may be unpredictable.Derivatization reaction must be complete and free of racemization. Excess reagent may interfere.
Sensitivity Potentially lower due to the lack of a strong chromophore in the analyte.Can be significantly higher if a UV-active or fluorescent tag is introduced.
Versatility A specific CSP may have a limited range of applications.Applicable to any analyte with a suitable functional group for derivatization.

Visualizing the Workflow

To better illustrate the processes, the following diagrams outline the experimental workflows for both direct and indirect chiral HPLC analysis.

Direct_Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis racemic_std Racemic Standard dissolve Dissolve in Mobile Phase racemic_std->dissolve enantiomer_sample Enantiomer Sample enantiomer_sample->dissolve inject Inject into Chiral HPLC dissolve->inject csp_column Separation on Chiral Stationary Phase inject->csp_column detect UV/ELSD/MS Detection csp_column->detect chromatogram Generate Chromatogram detect->chromatogram quantify Quantify Peak Areas (Calculate ee) chromatogram->quantify

Caption: Workflow for direct chiral HPLC analysis.

Indirect_Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Enantiomer Sample derivatize Derivatize with Chiral Agent (CDA) sample->derivatize neutralize Neutralize & Dilute derivatize->neutralize inject Inject into Achiral HPLC neutralize->inject rp_column Separation of Diastereomers on C18 Column inject->rp_column detect UV Detection (e.g., 340 nm) rp_column->detect chromatogram Generate Chromatogram detect->chromatogram quantify Quantify Peak Areas (Calculate ee) chromatogram->quantify

Caption: Workflow for indirect chiral HPLC analysis via derivatization.

Conclusion

The selection of an appropriate chiral HPLC method for the analysis of piperazine-2-carboxylic acid enantiomers depends on the specific requirements of the analysis, such as required sensitivity, sample throughput, and available instrumentation. The direct method using a macrocyclic glycopeptide-based chiral stationary phase offers a simpler and faster analysis by avoiding derivatization. In contrast, the indirect method, while involving a more complex sample preparation, can provide significantly enhanced sensitivity and may be performed on standard, readily available HPLC instrumentation. The protocols and comparative data provided in this guide serve as a valuable starting point for the development and validation of a robust and reliable method for the chiral analysis of this important pharmaceutical intermediate.

References

A Comparative Guide to NMR Spectroscopy for Stereochemical Assignment of Piperazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical configuration of piperazine derivatives is a critical determinant of their pharmacological activity and toxicological profile. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for the unambiguous assignment of stereochemistry in these bicyclic systems. This guide provides a comparative overview of various NMR techniques, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate methods for their specific analytical challenges.

Fundamental 1D NMR Techniques: ¹H and ¹³C NMR

One-dimensional ¹H and ¹³C NMR are the foundational techniques for the structural elucidation of piperazine derivatives. Chemical shifts (δ) and coupling constants (J) provide initial, yet crucial, insights into the molecular geometry.

Key Observables:

  • Chemical Shifts (δ): The electronic environment of each proton and carbon is highly sensitive to its spatial orientation. Axial and equatorial substituents on the piperazine ring will experience different shielding effects, leading to distinct chemical shifts. For instance, in N,N'-dinitrosopiperazine, the protons of the cis and trans isomers exhibit different chemical shifts.[1]

  • Coupling Constants (³JHH): The magnitude of the vicinal coupling constant (³JHH) between protons on adjacent carbons is dictated by the dihedral angle between them, as described by the Karplus equation. This relationship is instrumental in determining the chair or boat conformation of the piperazine ring and the relative orientation of substituents. For example, a large ³JHH value (typically 8-13 Hz) is indicative of a trans-diaxial relationship between two protons, whereas smaller values (1-5 Hz) suggest cis (axial-equatorial or equatorial-equatorial) relationships.

Comparative Data for cis and trans Isomers of N,N'-dinitrosopiperazine: [1]

IsomerProtons¹H Chemical Shift (δ, ppm)MultiplicityJ-Coupling (Hz)
trans4H4.46triplet6
4H3.91triplet6
cis4H4.47singlet-
4H3.88singlet-

Experimental Protocol: ¹H and ¹³C NMR Analysis [2]

  • Sample Preparation: Dissolve 5-10 mg of the piperazine compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing chemical shifts (δ = 0.00 ppm).

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Set the spectral width to encompass the expected proton signals (typically 0-12 ppm).

    • Employ a standard single-pulse sequence.

    • Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected carbon signals (typically 0-200 ppm).

    • Use a proton-decoupled pulse sequence to simplify the spectrum.

    • Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the internal standard.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Advanced 2D NMR Techniques for Unambiguous Assignments

While 1D NMR provides valuable data, complex piperazine derivatives with overlapping signals often necessitate the use of two-dimensional (2D) NMR techniques for complete and unambiguous stereochemical assignment.

NOE-based experiments are the gold standard for determining through-space proximity of protons, providing definitive evidence for the relative stereochemistry of substituents. The Nuclear Overhauser Effect is the transfer of nuclear spin polarization between nuclei that are close in space (typically < 5 Å).[3]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Detects correlations between protons that are spatially close.

  • ROESY (Rotating-frame Overhauser Effect Spectroscopy): A variation of NOESY that is particularly useful for medium-sized molecules where the NOE may be close to zero.

Qualitative and Quantitative Analysis:

The presence of a cross-peak between two protons in a NOESY or ROESY spectrum indicates their spatial proximity. The intensity of the cross-peak is inversely proportional to the sixth power of the distance between the protons, allowing for a semi-quantitative estimation of internuclear distances. For instance, a strong NOE between a substituent and a piperazine ring proton can confirm its axial or equatorial orientation.

Experimental Protocol: 2D NOESY/ROESY Analysis [4][5]

  • Sample Preparation: Prepare a high-purity, degassed sample as described for 1D NMR. The concentration should be optimized to minimize intermolecular interactions.

  • Instrument Setup: Set up the spectrometer as for a 1D experiment, ensuring excellent shimming.

  • Acquisition Parameters:

    • Select the appropriate NOESY or ROESY pulse sequence.

    • Mixing Time (τm): This is a crucial parameter. For small molecules, typical mixing times range from 300 to 800 ms. A series of experiments with varying mixing times can be performed to build up an NOE curve and more accurately determine internuclear distances.

    • Acquire a sufficient number of scans for both the direct and indirect dimensions to achieve good resolution and signal-to-noise.

  • Data Processing:

    • Apply a 2D Fourier transform to the acquired data.

    • Phase the spectrum in both dimensions.

    • Analyze the cross-peaks to identify spatially close protons.

  • COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, helping to trace the connectivity of the piperazine ring and its substituents.

  • J-Resolved Spectroscopy: Separates chemical shifts and coupling constants into two different dimensions, simplifying the analysis of complex multiplets.

Chiral Derivatizing and Solvating Agents for Enantiomeric Discrimination

For chiral piperazines, which exist as enantiomers, standard NMR techniques are insufficient for differentiation as enantiomers are isochronous (have identical NMR spectra). The use of chiral auxiliaries is necessary to induce diastereomeric environments that are distinguishable by NMR.

  • Chiral Derivatizing Agents (CDAs): The chiral piperazine is covalently reacted with a chiral reagent to form a mixture of diastereomers. These diastereomers have distinct NMR spectra, allowing for the determination of enantiomeric excess (ee).

  • Chiral Solvating Agents (CSAs): The chiral piperazine forms transient, non-covalent diastereomeric complexes with a chiral solvating agent. This results in separate signals for the enantiomers in the NMR spectrum.

Comparative Data for Piperazine Enantiomers with a Chiral Solvating Agent:

Logical Workflow for Stereochemical Assignment

The following diagram illustrates a logical workflow for the stereochemical assignment of a new piperazine derivative using NMR spectroscopy.

G Workflow for Stereochemical Assignment of Piperazines via NMR cluster_0 Initial Analysis cluster_1 Structural Connectivity cluster_2 Conformational & Diastereomeric Analysis cluster_3 Enantiomeric Analysis (if chiral) cluster_4 Final Assignment A Synthesized Piperazine Derivative B 1D NMR (¹H, ¹³C, DEPT) A->B C 2D COSY B->C D 2D HSQC/HMBC B->D G Chiral Derivatizing Agent (CDA) + NMR B->G H Chiral Solvating Agent (CSA) + NMR B->H E J-Coupling Analysis C->E F 2D NOESY/ROESY D->F I Stereochemical Assignment E->I F->I G->I H->I

Caption: A logical workflow for the stereochemical assignment of piperazines using NMR.

Signaling Pathway of NOE

The following diagram illustrates the basic principle of the Nuclear Overhauser Effect.

NOE_Pathway Nuclear Overhauser Effect (NOE) Signaling Pathway cluster_0 Initial State cluster_1 Perturbation cluster_2 Relaxation & Signal Enhancement A Proton A (Spin Population at Equilibrium) C RF Irradiation of Proton A A->C Saturation B Proton B (Spin Population at Equilibrium) D Cross-Relaxation (Dipole-Dipole Coupling) B->D C->D Proximity < 5Å E Altered Spin Population of Proton B D->E Polarization Transfer F Enhanced NMR Signal of Proton B E->F

Caption: The basic signaling pathway of the Nuclear Overhauser Effect (NOE).

This guide provides a foundational understanding of the application of various NMR spectroscopic techniques for the stereochemical assignment of piperazine derivatives. For more complex cases, a combination of these methods, along with computational modeling, may be necessary for a complete and accurate structural elucidation.

References

A Comparative Guide to (S)- and (R)-Piperazine-2-carboxylic Acid in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemistry of a molecule is a critical determinant of its biological activity. In the realm of drug discovery and development, understanding the differential effects of enantiomers is paramount for designing safe and efficacious therapeutics. This guide provides a comparative analysis of (S)- and (R)-piperazine-2-carboxylic acid, two enantiomers whose derivatives exhibit significant stereoselectivity in biological systems. While direct comparative biological data for the parent compounds is limited, this guide will focus on a well-studied derivative, 4-(3-phosphonopropyl)piperazine-2-carboxylic acid (CPP), to illustrate the profound impact of chirality on pharmacological activity, particularly in the context of N-methyl-D-aspartate (NMDA) receptor antagonism.

Stereoselective Activity at the NMDA Receptor

The most pronounced example of the differential biological effects of (S)- and (R)-piperazine-2-carboxylic acid derivatives is observed in their interaction with the NMDA receptor, a key player in synaptic plasticity and neuronal function. The (R)-enantiomer of 4-(3-phosphonopropyl)piperazine-2-carboxylic acid, also known as (R)-CPP, is a potent and selective competitive antagonist of the NMDA receptor. In contrast, the (S)-enantiomer shows significantly lower affinity for the receptor. This stereoselectivity highlights the precise three-dimensional arrangement required for effective binding to the receptor's active site.

Quantitative Comparison of (R)-CPP and (S)-CPP Activity

The following table summarizes the quantitative data on the NMDA receptor antagonist activity of the enantiomers of 4-(3-phosphonopropyl)piperazine-2-carboxylic acid.

CompoundEnantiomerTargetAssay TypeIC50 (µM)Reference
4-(3-phosphonopropyl)piperazine-2-carboxylic acid (CPP)(R)-NMDA Receptor[3H]CPP Binding Assay0.024[1]
4-(3-phosphonopropyl)piperazine-2-carboxylic acid (CPP)(S)-NMDA Receptor[3H]CPP Binding Assay>100[1]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

To facilitate the replication and validation of these findings, detailed experimental protocols are provided below for the key assay used to determine the NMDA receptor affinity of piperazine-2-carboxylic acid derivatives.

NMDA Receptor Binding Assay using [3H]3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid ([3H]CPP)

This protocol describes a radioligand binding assay to determine the affinity of test compounds for the NMDA receptor in rat brain membranes.

Materials:

  • Rat forebrains

  • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • [3H]CPP (specific activity ~50-80 Ci/mmol)

  • Non-labeled L-glutamate

  • Test compounds ((S)- and (R)-piperazine-2-carboxylic acid derivatives)

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

  • Scintillation counter

  • Homogenizer

  • Centrifuge

Procedure:

  • Membrane Preparation:

    • Homogenize fresh or frozen rat forebrains in 10 volumes of ice-cold Homogenization Buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the crude synaptic membranes.

    • Resuspend the pellet in fresh Homogenization Buffer and repeat the centrifugation step three more times to wash the membranes.

    • After the final wash, resuspend the pellet in Assay Buffer to a final protein concentration of approximately 1 mg/mL.

  • Binding Assay:

    • Set up assay tubes containing:

      • 50 µL of Assay Buffer (for total binding) or 1 mM L-glutamate (for non-specific binding).

      • 50 µL of various concentrations of the test compound (e.g., (S)- or (R)-CPP) or Assay Buffer.

      • 50 µL of [3H]CPP (final concentration ~5 nM).

      • 350 µL of the membrane preparation (final protein concentration ~0.2 mg/mL).

    • Incubate the tubes at room temperature (25°C) for 20 minutes.

    • Terminate the incubation by rapid filtration through glass fiber filters under vacuum.

    • Wash the filters three times with 4 mL of ice-cold Assay Buffer.

    • Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding (counts in the presence of excess L-glutamate) from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of [3H]CPP, by non-linear regression analysis.

Signaling Pathways and Workflows

The following diagrams illustrate the NMDA receptor signaling pathway and the experimental workflow for the radioligand binding assay.

NMDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Glycine Glycine Glycine->NMDA_Receptor Binds NMDA_Antagonist (R)-CPP NMDA_Antagonist->NMDA_Receptor Blocks Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Opens Channel Signaling_Cascade Downstream Signaling Cascade Ca_Influx->Signaling_Cascade Activates Synaptic_Plasticity Synaptic Plasticity Signaling_Cascade->Synaptic_Plasticity Leads to

Caption: Simplified NMDA receptor signaling pathway and the antagonistic action of (R)-CPP.

Radioligand_Binding_Workflow start Start: Prepare Rat Brain Membranes incubation Incubate Membranes with [3H]CPP and Test Compound start->incubation filtration Rapid Filtration to Separate Bound and Free Radioligand incubation->filtration washing Wash Filters to Remove Non-specifically Bound Radioligand filtration->washing scintillation Scintillation Counting to Measure Radioactivity washing->scintillation analysis Data Analysis to Determine IC50 scintillation->analysis end End: Determine Compound Affinity analysis->end

References

(S)-Piperazine-2-carboxylic Acid: A Comparative Guide to the Dihydrochloride Salt and Free Base Forms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection between a free base and a salt form of an active pharmaceutical ingredient (API) is a critical decision that significantly influences the compound's performance and developability. This guide provides a comprehensive comparison of (S)-Piperazine-2-carboxylic acid in its dihydrochloride salt form and its free base form, offering objective data and experimental insights to inform selection for specific research and formulation needs.

Physicochemical Properties: A Side-by-Side Comparison

The conversion of the free base of (S)-Piperazine-2-carboxylic acid to its dihydrochloride salt results in notable differences in its physicochemical properties. These differences can have profound implications for handling, formulation, and bioavailability.

Property(S)-Piperazine-2-carboxylic acid Dihydrochloride(S)-Piperazine-2-carboxylic acid (Free Base)Rationale for Difference
Molecular Formula C₅H₁₂Cl₂N₂O₂[1][2][3]C₅H₁₀N₂O₂[4]Addition of two molecules of hydrogen chloride.
Molecular Weight 203.07 g/mol [1][2]130.15 g/mol [4]The addition of two HCl molecules increases the molecular weight.
Melting Point ~280 °C (decomposes)[1]243-247 °C (decomposes)[5]Salt formation typically leads to a more ordered crystal lattice with stronger intermolecular forces, resulting in a higher melting point.
Appearance White powder[1]White solidBoth forms are typically white crystalline solids.
pKa (Predicted) Not applicable3.37 ± 0.20[6]The free base has two basic nitrogen atoms and one carboxylic acid group, leading to complex acid-base equilibria. The dihydrochloride salt is the fully protonated form.
Solubility Generally higher aqueous solubilityGenerally lower aqueous solubility, higher organic solvent solubilityThe ionic nature of the dihydrochloride salt enhances its interaction with polar solvents like water. The free base, being less polar, tends to have better solubility in organic solvents.
Stability Generally more stableLess stablePiperazine hydrochloride salts are noted to be more stable than the piperazine base.[7] Protonation of the amine groups in the salt form can protect them from degradation pathways.
Hygroscopicity Likely to be less hygroscopicPotentially more hygroscopicSalt formation can result in a more stable crystal lattice that is less prone to absorbing atmospheric moisture.

Experimental Data and Protocols

A thorough understanding of the experimental conditions under which these properties are measured is crucial for their correct interpretation and application. Below are detailed methodologies for key experiments relevant to the characterization of (S)-Piperazine-2-carboxylic acid and its dihydrochloride salt.

Solubility Determination

Objective: To quantitatively determine the solubility of both the free base and dihydrochloride salt in various aqueous and organic solvents.

Protocol: Shake-Flask Method

  • Preparation of Saturated Solution: Add an excess amount of the test compound ((S)-Piperazine-2-carboxylic acid or its dihydrochloride salt) to a known volume of the desired solvent (e.g., water, ethanol, dichloromethane) in a sealed flask.

  • Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. Centrifugation or filtration can be used for clear separation.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.[8]

  • Calculation: Express the solubility as mg/mL or mol/L.

Stability Assessment

Objective: To evaluate and compare the chemical stability of the dihydrochloride salt and the free base under accelerated conditions.

Protocol: Accelerated Stability Study (ICH Q1A(R2))

  • Sample Preparation: Place accurately weighed samples of both the dihydrochloride salt and the free base in appropriate containers.

  • Storage Conditions: Store the samples in a stability chamber under accelerated conditions, typically at 40 °C ± 2 °C and 75% RH ± 5% RH.[9]

  • Time Points: Withdraw samples at predetermined time points (e.g., 0, 1, 3, and 6 months).

  • Analysis: At each time point, analyze the samples for:

    • Assay: Determine the amount of the parent compound remaining using a stability-indicating HPLC method.

    • Degradation Products: Identify and quantify any degradation products.

    • Physical Appearance: Observe any changes in color, appearance, or physical state.

  • Data Evaluation: Compare the degradation rates and the formation of impurities between the two forms to assess their relative stability.

Hygroscopicity Testing

Objective: To determine the tendency of each form to absorb moisture from the atmosphere.

Protocol: Dynamic Vapor Sorption (DVS)

  • Sample Preparation: Place a known mass of the sample (dihydrochloride salt or free base) in the DVS instrument.

  • Drying: Dry the sample under a stream of dry nitrogen until a stable weight is achieved.

  • Sorption/Desorption Isotherm: Expose the sample to a series of increasing relative humidity (RH) steps (e.g., from 0% to 90% RH in 10% increments), allowing the sample to equilibrate at each step. Subsequently, decrease the RH in the same steps back to 0%.

  • Data Analysis: Plot the change in mass (as a percentage of the initial dry mass) against the RH. The resulting sorption and desorption isotherms provide a detailed profile of the material's hygroscopic behavior.[][11] The hygroscopicity can be classified based on the percentage of weight gain at a specific RH (e.g., 80% RH at 25 °C).[7]

Visualization of Key Concepts

To further elucidate the relationship and practical considerations of using either the free base or the dihydrochloride salt, the following diagrams are provided.

Conversion Pathway

The interconversion between the free base and the dihydrochloride salt is a fundamental acid-base reaction.

G Conversion between Free Base and Dihydrochloride Salt free_base (S)-Piperazine-2-carboxylic acid (Free Base) dihydrochloride (S)-Piperazine-2-carboxylic acid Dihydrochloride free_base->dihydrochloride + 2 HCl (in suitable solvent) dihydrochloride->free_base + Base (e.g., NaOH, Na2CO3) (Neutralization)

Caption: Acid-base conversion between the two forms.

General Experimental Workflow for Salt Selection

The process of selecting the optimal form of an API for development involves a series of comparative experimental evaluations.

G Workflow for API Form Selection cluster_0 Form Preparation cluster_1 Physicochemical Characterization cluster_2 Decision start Synthesize Free Base salt_formation Synthesize Dihydrochloride Salt start->salt_formation solubility Solubility Profiling start->solubility salt_formation->solubility stability Stability Studies solubility->stability hygroscopicity Hygroscopicity Testing stability->hygroscopicity spectroscopy Spectroscopic Analysis (NMR, IR) hygroscopicity->spectroscopy data_analysis Comparative Data Analysis spectroscopy->data_analysis form_selection Select Optimal Form for Development data_analysis->form_selection

Caption: A generalized workflow for selecting the optimal API form.

Conclusion

The choice between this compound and its free base form is a multifaceted decision that should be guided by the specific application and desired product profile.

  • The dihydrochloride salt is generally favored for applications requiring high aqueous solubility and enhanced chemical stability. Its crystalline nature may also contribute to better handling and processing properties.

  • The free base form may be preferred when solubility in organic solvents is required for a particular reaction or formulation, or if the presence of chloride ions is undesirable.

Ultimately, a thorough experimental evaluation of the physicochemical properties of both forms is essential to make an informed decision that will optimize the performance and success of the final product. This guide provides the foundational information and experimental frameworks to embark on such an evaluation.

References

Comparative study of different chiral resolving agents for piperazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Chiral Resolving Agents for Piperazine-2-carboxylic Acid

The enantioselective separation of piperazine-2-carboxylic acid is a critical step in the synthesis of various pharmaceutically active compounds, where the chirality of this intermediate often dictates the therapeutic efficacy and safety of the final drug molecule. This guide provides a comparative overview of different chiral resolving agents and methods for obtaining enantiomerically pure piperazine-2-carboxylic acid, supported by experimental data and detailed protocols to aid researchers and professionals in drug development.

The primary methods for the chiral resolution of piperazine-2-carboxylic acid and its derivatives include enzymatic resolution and classical resolution via diastereomeric salt formation with a chiral resolving agent.

Enzymatic Resolution

Enzymatic resolution offers a highly selective and efficient method for separating enantiomers under mild reaction conditions. This approach typically involves the use of hydrolases, such as amidases or lipases, which selectively catalyze a reaction on one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer or the product.

Several studies have demonstrated the successful enzymatic resolution of racemic piperazine-2-carboxamide, a direct precursor to piperazine-2-carboxylic acid. Whole bacterial cells containing stereospecific amidases have been effectively employed for this purpose. For instance, the use of Klebsiella terrigena DSM 9174 has been shown to produce (S)-piperazine-2-carboxylic acid with high enantiomeric excess, while Burkholderia sp. DSM 9925 can be used to obtain the (R)-enantiomer.[1][2]

Another enzymatic approach involves the kinetic resolution of a protected form of piperazine-2-carboxylic acid methyl ester using the enzyme alcalase.[1][3][4] This method also provides enantiomerically pure (S)-piperazine-2-carboxylic acid.

Classical Resolution with Chiral Acids

Classical resolution by the formation of diastereomeric salts is a well-established and widely used technique for separating enantiomers on a large scale.[5] The principle lies in the reaction of a racemic mixture with an enantiomerically pure chiral resolving agent, typically a chiral acid or base, to form a mixture of diastereomeric salts.[6][7] These diastereomers possess different physical properties, such as solubility, which allows for their separation by fractional crystallization.[6][7]

While specific comparative studies on various chiral acids for the resolution of piperazine-2-carboxylic acid are not extensively detailed in the available literature, the use of (L)-tartaric acid has been successfully applied for the resolution of the structurally similar compound, 2-methylpiperazine.[6] This method serves as a representative example of classical resolution applicable to piperazine derivatives. The process involves the formation of diastereomeric tartrate salts, followed by selective crystallization and subsequent liberation of the free amine.[6]

Quantitative Data Comparison

The following table summarizes the performance of different enzymatic resolving agents for the chiral resolution of piperazine-2-carboxylic acid precursors.

Resolving Agent/MethodSubstrateTarget EnantiomerEnantiomeric Excess (ee)Yield
Klebsiella terrigena DSM 9174 (amidases)rac-piperazine-2-carboxamide(S)-piperazine-2-carboxylic acid99.4%41%
Burkholderia sp. DSM 9925 (amidases)rac-piperazine-2-carboxamide(R)-piperazine-2-carboxylic acid99.0%22%
Alcalasemethyl-4-(tert-butyroxycarbonyl)-piperazine-2-carboxylate(S)-piperazine-2-carboxylic acid>98%Not Specified

Experimental Protocols

Protocol 1: Enzymatic Resolution of rac-Piperazine-2-carboxamide

This protocol is based on the use of whole bacterial cells for the kinetic resolution of racemic piperazine-2-carboxamide.[2][8]

Materials:

  • rac-piperazine-2-carboxamide

  • Lyophilized powder of Klebsiella terrigena DSM 9174 or Burkholderia sp. DSM 9925

  • 2N HCl

  • Water

  • Reaction vessel (e.g., Eppendorf ThermoMixer C)

Procedure:

  • Dissolve rac-piperazine-2-carboxamide (e.g., 2 g, 15 mmol) in 2N HCl (6 mL, 12 mmol) and add water (2 mL) to achieve a 20% (w/v) solution.

  • Adjust the pH of the solution to approximately 7.8.

  • To 1 mL of this solution, add the enzyme preparation (e.g., 100 mg of lyophilized powder of Klebsiella terrigena for the (S)-enantiomer or Burkholderia sp. for the (R)-enantiomer).

  • Incubate the reaction mixture at room temperature with shaking for 48 hours.

  • Monitor the reaction progress for the formation of the desired carboxylic acid enantiomer.

  • Upon completion, isolate the product. The chiral piperazine-2-carboxylic acid can be precipitated as its hydrochloride salt by adjusting the pH and concentrating the solution under reduced pressure.

  • Filter the precipitate, wash with an aqueous HCl solution, and dry to obtain the crystalline product.

Protocol 2: Classical Resolution with (L)-Tartaric Acid (Adapted from 2-Methylpiperazine Resolution)

This protocol provides a general framework for the classical resolution of a piperazine derivative using (L)-tartaric acid and can be adapted for piperazine-2-carboxylic acid.[6]

Materials:

  • rac-piperazine-2-carboxylic acid

  • (L)-tartaric acid

  • Suitable solvent (e.g., methanol, ethanol, or a mixture with water)

  • Sodium hydroxide solution

  • Organic solvent for extraction (e.g., chloroform)

  • Anhydrous sodium sulfate

  • Reaction vessel with stirring and temperature control

  • Filtration apparatus

Procedure:

Step 1: Diastereomeric Salt Formation

  • Dissolve racemic piperazine-2-carboxylic acid in a suitable solvent in the reaction vessel.

  • In a separate container, dissolve an equimolar amount of (L)-tartaric acid in the same solvent, heating gently if necessary.

  • Slowly add the (L)-tartaric acid solution to the piperazine-2-carboxylic acid solution with stirring.

  • Control the temperature to facilitate the selective crystallization of one diastereomeric salt. Seeding with pre-formed crystals of the desired salt may be beneficial.

  • Age the mixture at a controlled temperature for a period to allow for complete crystallization.

  • Cool the suspension and isolate the precipitated crystals by filtration.

  • Wash the crystals with a cold solvent to remove impurities.

Step 2: Liberation of the Free Amine

  • Dissolve the isolated diastereomeric salt in water.

  • Slowly add a concentrated solution of sodium hydroxide with stirring to neutralize the tartaric acid and liberate the free piperazine-2-carboxylic acid enantiomer. This step is exothermic and requires temperature control.

  • Cool the mixture to precipitate the sodium tartrate, which can be removed by filtration.

  • The aqueous solution containing the desired enantiomer of piperazine-2-carboxylic acid can then be further purified, for example, by extraction with a suitable organic solvent followed by removal of the solvent under reduced pressure.

Visualizations

G General Workflow for Chiral Resolution by Diastereomeric Salt Formation cluster_0 Step 1: Diastereomeric Salt Formation cluster_1 Step 2: Separation cluster_2 Step 3: Liberation of Enantiomers A Racemic Mixture (R- and S-Enantiomers) C Reaction in Suitable Solvent A->C B Chiral Resolving Agent (e.g., (L)-Tartaric Acid) B->C D Mixture of Diastereomeric Salts (R,L- and S,L-Salts) C->D E Fractional Crystallization (Based on Solubility Difference) D->E F Insoluble Diastereomeric Salt (e.g., R,L-Salt) E->F Filtration G Soluble Diastereomeric Salt (e.g., S,L-Salt in Mother Liquor) E->G Filtration H Treatment with Acid/Base F->H J Treatment with Acid/Base G->J I Pure R-Enantiomer H->I K Pure S-Enantiomer J->K

Caption: Workflow of chiral resolution via diastereomeric salt formation.

Conclusion

Both enzymatic and classical resolution methods provide viable pathways to enantiomerically pure piperazine-2-carboxylic acid. Enzymatic resolution, particularly with stereospecific amidases, offers high enantioselectivity and mild reaction conditions, making it an attractive "green" alternative. Classical resolution via diastereomeric salt formation is a robust and scalable method, well-suited for industrial applications. The choice of method will depend on factors such as the desired enantiomer, required scale, cost, and available resources. The provided protocols and data serve as a valuable starting point for the development and optimization of chiral resolution processes for piperazine-2-carboxylic acid and its derivatives.

References

A Comparative Guide to Purity Validation of (S)-Piperazine-2-carboxylic acid dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of analytical methodologies for validating the purity of (S)-Piperazine-2-carboxylic acid dihydrochloride, a key chiral intermediate in pharmaceutical synthesis. The focus is on the robust and widely applicable method of non-aqueous potentiometric titration, with a comparative overview of alternative techniques such as High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Differential Scanning Calorimetry (DSC).

Primary Method: Non-Aqueous Potentiometric Titration

Non-aqueous titration is a precise and accurate method for determining the purity of substances that are weakly basic or acidic in nature. For this compound, this technique allows for the quantification of the total basic nitrogen content, providing a direct measure of the compound's purity. The use of a non-aqueous solvent, such as glacial acetic acid, enhances the basicity of the piperazine nitrogens, enabling a sharp and clear endpoint detection during titration with a strong acid like perchloric acid.

A key advantage of this method is its high precision and accuracy for assaying the bulk material, directly measuring the primary component's concentration. It is a well-established pharmacopoeial method for the assay of similar amine salts.

Experimental Workflow for Titration

G prep Sample Preparation dissolve Dissolve in Glacial Acetic Acid prep->dissolve titration Potentiometric Titration with 0.1 M Perchloric Acid dissolve->titration endpoint Endpoint Detection (First Derivative Peak) titration->endpoint calc Purity Calculation endpoint->calc

Caption: Workflow for purity determination by potentiometric titration.

Detailed Experimental Protocol: Non-Aqueous Potentiometric Titration

Objective: To determine the purity of this compound by non-aqueous potentiometric titration.

Materials:

  • This compound sample

  • Glacial Acetic Acid (AR grade)

  • Perchloric Acid, 0.1 M in glacial acetic acid (standardized)

  • Potassium Hydrogen Phthalate (primary standard)

  • Crystal Violet indicator solution (or a suitable pH electrode for potentiometry)

  • Automatic titrator with a glass-calomel combination electrode (or equivalent)

  • Analytical balance

Procedure:

  • Standardization of 0.1 M Perchloric Acid:

    • Accurately weigh approximately 0.5 g of previously dried potassium hydrogen phthalate and dissolve it in 50 mL of glacial acetic acid, warming gently if necessary.

    • Cool the solution and titrate with the 0.1 M perchloric acid solution, using a potentiometric endpoint detection system.

    • Perform a blank titration with 50 mL of glacial acetic acid and make any necessary corrections.

    • Calculate the exact molarity of the perchloric acid solution.

  • Sample Analysis:

    • Accurately weigh approximately 200 mg of the this compound sample into a clean, dry 100 mL beaker.

    • Add 50 mL of glacial acetic acid and stir until the sample is completely dissolved.

    • Immerse the calibrated electrode of the automatic titrator into the sample solution.

    • Titrate the solution with the standardized 0.1 M perchloric acid. The titrator should be set to record the potential (mV) as a function of the titrant volume.

    • The endpoint is determined by the point of maximum inflection on the titration curve (the peak of the first derivative). Two equivalence points are expected, corresponding to the protonation of the two nitrogen atoms in the piperazine ring. The second equivalence point is typically used for calculation.

  • Calculation:

    • The purity of this compound is calculated using the following formula:

      Where:

      • V = Volume of perchloric acid consumed at the second equivalence point (mL)

      • M = Molarity of the standardized perchloric acid solution

      • F = Molar equivalent factor for this compound (Molecular Weight / 2000)

      • W = Weight of the sample (mg)

Comparative Analysis of Purity Validation Methods

While titration is an excellent method for assaying the purity of the bulk active substance, other methods provide complementary information, particularly regarding the presence of specific impurities.

Analytical Method Principle Advantages Disadvantages Typical Application
Non-Aqueous Potentiometric Titration Acid-base neutralization reaction in a non-aqueous solvent.High precision and accuracy for assay of the main component. Low cost and rapid.Not suitable for identifying or quantifying individual impurities. Less sensitive than chromatographic methods.Purity assay of the bulk substance (typically ≥98.0%).
High-Performance Liquid Chromatography (HPLC) Differential partitioning of components between a stationary and mobile phase.High sensitivity and specificity for separating and quantifying individual impurities. Can be used for chiral purity determination.Higher cost of instrumentation and consumables. Method development can be time-consuming.Impurity profiling, determination of enantiomeric excess.
Quantitative NMR (qNMR) The integrated signal intensity of a nucleus is directly proportional to its molar concentration.Primary analytical method, does not require a reference standard of the analyte. Provides structural information about impurities.Lower sensitivity compared to HPLC. Requires a high-field NMR spectrometer.Absolute purity determination, quantification of impurities without specific reference standards.[1][2]
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between a sample and a reference as a function of temperature.Rapid determination of total eutectic impurities. Requires a small amount of sample.Not suitable for all compounds (e.g., those that decompose on melting). Does not identify individual impurities.Assessment of the purity of highly pure crystalline substances.[3]

Alternative Experimental Protocols

1. Chiral HPLC for Enantiomeric Purity

Objective: To determine the enantiomeric excess of (S)-Piperazine-2-carboxylic acid in the dihydrochloride salt.

Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., a polysaccharide-based column like Chiralpak AD-H or a similar column effective for chiral amines/amino acids)

Mobile Phase:

  • A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape. A typical starting ratio would be 80:20 (hexane:isopropanol) + 0.1% diethylamine.

Procedure:

  • Prepare a standard solution of the racemic piperazine-2-carboxylic acid dihydrochloride and a sample solution of the (S)-enantiomer at a known concentration (e.g., 1 mg/mL) in the mobile phase or a suitable solvent.

  • Set the flow rate (e.g., 1.0 mL/min) and the UV detection wavelength (e.g., 210 nm).

  • Inject the racemic standard to confirm the separation of the two enantiomers and determine their retention times.

  • Inject the sample solution and integrate the peak areas for both the (S) and the potential (R)-enantiomer impurity.

  • Calculate the enantiomeric excess (% ee) using the peak areas.

2. Purity by qNMR

Objective: To determine the absolute purity of this compound using an internal standard.

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher)

Materials:

  • Deuterated solvent (e.g., D₂O or DMSO-d₆)

  • High-purity internal standard with a known chemical purity (e.g., maleic acid, dimethyl sulfone) that has a resonance signal that does not overlap with the analyte signals.

Procedure:

  • Accurately weigh the this compound sample and the internal standard into a vial.

  • Dissolve the mixture in a precise volume of the deuterated solvent.

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum using parameters that ensure accurate quantification (e.g., long relaxation delay).

  • Integrate a well-resolved signal of the analyte and a signal from the internal standard.

  • Calculate the purity based on the integral values, the number of protons giving rise to each signal, the molecular weights, and the masses of the sample and the internal standard.[4][5]

Logical Validation of Purity

The validation of the purity of a pharmaceutical intermediate like this compound is a multi-faceted process. Titration provides a highly accurate measure of the main component, while chromatographic and spectroscopic methods offer detailed insights into the impurity profile.

G substance (S)-Piperazine-2-carboxylic acid dihydrochloride titration Titration Assay substance->titration hplc HPLC Impurity Profile substance->hplc qnmr qNMR Absolute Purity substance->qnmr purity_spec Purity Specification (e.g., >=98.0%) titration->purity_spec hplc->purity_spec qnmr->purity_spec validation Validated Purity purity_spec->validation

Caption: Logical relationship of analytical methods for purity validation.

Conclusion

The validation of this compound purity is most effectively achieved through a combination of analytical techniques. Non-aqueous potentiometric titration serves as a robust, precise, and cost-effective primary method for assaying the bulk material. For a comprehensive understanding of the impurity profile, particularly the enantiomeric purity, orthogonal methods such as chiral HPLC are indispensable. qNMR and DSC offer valuable alternative and complementary approaches for absolute purity determination and the assessment of crystalline purity, respectively. The choice of method or combination of methods will depend on the specific requirements of the research, development stage, and regulatory context.

References

A Comparative Benchmarking of Synthetic Routes to Enantiopure Piperazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide comparing key synthetic methodologies for producing enantiopure piperazine-2-carboxylic acid, a critical chiral building block in modern drug development. This report provides a head-to-head analysis of three prominent strategies: biocatalytic resolution with Aspergillus oryzae aminopeptidase (LAP2), biocatalytic resolution with Alcalase, and asymmetric hydrogenation using rhodium catalysts. The guide is intended for researchers, scientists, and drug development professionals seeking to optimize the synthesis of this important molecule.

Enantiomerically pure piperazine-2-carboxylic acid is a highly sought-after scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals, including antiviral and anticancer agents. The stereochemistry at the C2 position is often crucial for biological activity, making the efficient and scalable production of the single enantiomer a significant challenge. This guide benchmarks three distinct and competitive synthetic routes, presenting quantitative data, detailed experimental protocols, and workflow visualizations to aid in the selection of the most suitable method for a given application.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the key performance indicators for each of the three benchmarked synthetic routes to enantiopure (S)-piperazine-2-carboxylic acid.

Table 1: Biocatalytic Resolution with Aspergillus oryzae Aminopeptidase (LAP2)

ParameterValueReference
Starting MaterialPyrazine-2-carboxamide[1]
Key Steps2 (Hydrogenation, Enzymatic Resolution)[1]
Overall Yield~41% (for the S-enantiomer)[1]
Enantiomeric Excess (ee)>99%[2]
Key Reagents10% Pd/C, LAP2 enzyme[2]
ScalabilityDemonstrated on ton scale[2]

Table 2: Asymmetric Hydrogenation with Rhodium Catalyst

ParameterValueReference
Starting MaterialPyrazine-2-carboxylic acid derivative[3]
Key Steps1 (Asymmetric Hydrogenation)[4]
YieldHigh (not explicitly stated, but implied)[4]
Enantiomeric Excess (ee)Up to 97%[4]
Key ReagentsRhodium precursor, Chiral phosphine ligand[4]
ScalabilitySuitable for industrial scale[3]

Table 3: Biocatalytic Resolution with Alcalase

ParameterValueReference
Starting MaterialRacemic methyl-4-(tert-butoxycarbonyl)-piperazine-2-carboxylate[5][6]
Key Steps1 (Enzymatic kinetic resolution)[5][6]
Overall YieldTheoretical max. 50% for desired enantiomer[1]
Enantiomeric Excess (ee)High (specific value for this substrate not found)[5][6]
Key ReagentsAlcalase (a low-cost enzyme)[5][6]
ScalabilityPotentially high due to low enzyme cost[5][6]

Experimental Protocols

Detailed methodologies for the key experiments in each synthetic route are provided below.

Biocatalytic Resolution with Aspergillus oryzae Aminopeptidase (LAP2)

This two-step process begins with the hydrogenation of commercially available pyrazine-2-carboxamide to racemic piperazine-2-carboxamide, followed by the enzymatic kinetic resolution of the racemate.

Step 1: Hydrogenation of Pyrazine-2-carboxamide

  • Materials: Pyrazine-2-carboxamide, 10% Palladium on Carbon (Pd/C), Water.

  • Procedure: A suspension of pyrazine-2-carboxamide in water is treated with 10% Pd/C in a pressure vessel. The mixture is subjected to hydrogenation at a suitable pressure and temperature until the reaction is complete. The catalyst is then removed by filtration to yield an aqueous solution of racemic piperazine-2-carboxamide.

Step 2: Enzymatic Resolution

  • Materials: Aqueous solution of racemic piperazine-2-carboxamide, Leucine aminopeptidase 2 (LAP2) from Aspergillus oryzae.

  • Procedure: The pH of the aqueous solution of racemic piperazine-2-carboxamide is adjusted to the optimal range for LAP2 activity. The enzyme is added, and the mixture is stirred at a controlled temperature. The enzyme selectively hydrolyzes the (S)-amide to (S)-piperazine-2-carboxylic acid, leaving the (R)-amide largely unreacted. The reaction is monitored until approximately 50% conversion is reached. The (S)-piperazine-2-carboxylic acid is then isolated and purified. For example, using whole cells of Klebsiella terrigena as the biocatalyst, (S)-piperazine-2-carboxylic acid dihydrochloride was produced with an enantiomeric excess of 99.4% and a yield of 41%.[1]

Asymmetric Hydrogenation of a Tetrahydropyrazine Derivative

This method involves the direct, highly enantioselective hydrogenation of a tetrahydropyrazine precursor to the desired chiral piperazine derivative.

  • Materials: 1,4,5,6-tetrahydropyrazine-2-(N-tert-butyl)carboxamide, Rhodium catalyst precursor (e.g., [Rh(cod)Cl]₂), Chiral diphosphine ligand (e.g., (R,R)-(S,S)-i-BuTRAP).

  • Procedure: In a glovebox, the rhodium precursor and the chiral ligand are dissolved in a suitable solvent (e.g., degassed methanol) and stirred to form the active catalyst. The tetrahydropyrazine substrate is then added to the catalyst solution in a pressure vessel. The vessel is charged with hydrogen gas to a specified pressure and the reaction mixture is stirred at a controlled temperature for a set period. Upon completion, the solvent is removed under reduced pressure, and the resulting chiral piperazine derivative is purified. This method has been shown to achieve up to 97% enantiomeric excess for the (S)-enantiomer.[4]

Biocatalytic Resolution with Alcalase

This route employs a kinetic resolution of a racemic N-protected piperazine-2-carboxylic acid ester using the inexpensive and commercially available enzyme Alcalase.

  • Materials: Racemic methyl-4-(tert-butoxycarbonyl)-piperazine-2-carboxylate, Alcalase, Buffer solution.

  • Procedure: The racemic ester is suspended in a buffer solution at the optimal pH for Alcalase activity. The Alcalase enzyme is added, and the mixture is incubated at a controlled temperature with gentle agitation. The enzyme selectively hydrolyzes one of the enantiomers of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted. The reaction is monitored until approximately 50% conversion. The unreacted ester and the carboxylic acid product are then separated and purified. The desired enantiomer can be obtained from either the unreacted ester or the hydrolyzed acid, depending on the enzyme's selectivity.[5][6]

Mandatory Visualization

The following diagrams illustrate the workflows for the described synthetic routes.

Biocatalytic_Resolution_LAP2 start Pyrazine-2-carboxamide step1 Hydrogenation (10% Pd/C, H2) start->step1 intermediate Racemic Piperazine- 2-carboxamide step1->intermediate step2 Enzymatic Resolution (LAP2) intermediate->step2 product_S (S)-Piperazine-2- carboxylic Acid step2->product_S Hydrolysis product_R (R)-Piperazine-2- carboxamide step2->product_R Unreacted Asymmetric_Hydrogenation start Pyrazine-2-carboxylic acid derivative step1 Asymmetric Hydrogenation ([Rh]-chiral ligand, H2) start->step1 product Enantiopure Piperazine-2- carboxylic Acid derivative step1->product Biocatalytic_Resolution_Alcalase start Racemic N-Boc-piperazine- 2-carboxylate methyl ester step1 Enzymatic Resolution (Alcalase) start->step1 product_acid (S)-N-Boc-piperazine-2- carboxylic Acid step1->product_acid Hydrolysis product_ester (R)-N-Boc-piperazine-2- carboxylate methyl ester step1->product_ester Unreacted

References

Navigating the Therapeutic Potential of (S)-Piperazine-2-Carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey. Within the vast landscape of medicinal chemistry, derivatives of (S)-piperazine-2-carboxylic acid have emerged as a promising scaffold, demonstrating a diverse range of biological activities. This guide provides an objective comparison of their performance in neuroprotective, anticancer, and antiviral applications, supported by available experimental data and detailed methodologies.

The inherent structural features of the (S)-piperazine-2-carboxylic acid core, including its chirality and the presence of two nitrogen atoms, offer a versatile platform for chemical modification, enabling the fine-tuning of pharmacological properties. This has led to the exploration of its derivatives across various therapeutic areas, with notable findings in the inhibition of key enzymes and the modulation of critical cellular pathways.

Neuroprotective Activity: Targeting Cholinesterases in Alzheimer's Disease

A significant area of investigation for (S)-piperazine-2-carboxylic acid derivatives has been in the context of neurodegenerative disorders, particularly Alzheimer's disease. A key therapeutic strategy for managing this condition involves the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.

A study by Farghaly et al. explored a series of 1,4-disubstituted (S)-piperazine-2-carboxylic acid derivatives as potential multitarget-directed ligands for Alzheimer's disease. Their findings highlight the potential of this scaffold in selectively targeting these crucial enzymes.

CompoundSubstituent (R)AChE Ki (µM)[1]BChE Ki (µM)[1]
Donepezil (Reference) --12.5 ± 2.6[1]
Tacrine (Reference) --0.0173 ± 0.0023[1]
4c 1,4-bis(4-chlorobenzyl)10.18 ± 1.00[1]-
7b 1,4-bis(2-chlorobenzyl) hydroxamic acid-0.0016 ± 0.00008[1]

As indicated in the table, derivative 4c demonstrated notable inhibitory activity against AChE.[1] In contrast, the hydroxamic acid derivative 7b exhibited exceptionally potent and selective inhibition of BChE, with a Ki value in the nanomolar range, significantly superior to the reference drug donepezil.[1] These findings underscore the tunability of the (S)-piperazine-2-carboxylic acid scaffold to achieve desired selectivity profiles against cholinesterases.

Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity of the compounds against AChE (from Electrophorus electricus) and BChE (from equine serum) was determined using a modified Ellman's spectrophotometric method.

Principle: This assay measures the activity of cholinesterases by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which is produced from the reaction of thiocholine (a product of substrate hydrolysis by the enzyme) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

Procedure:

  • A reaction mixture is prepared in a 96-well plate containing a phosphate buffer (pH 8.0), the test compound at various concentrations, and the respective cholinesterase enzyme.

  • The mixture is pre-incubated to allow for the interaction between the inhibitor and the enzyme.

  • The reaction is initiated by the addition of the substrate (acetylthiocholine for AChE or butyrylthiocholine for BChE) and DTNB.

  • The absorbance is measured at a specific wavelength (typically around 412 nm) over time using a microplate reader.

  • The rate of reaction is calculated from the change in absorbance over time.

  • The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor.

  • The Ki values, representing the inhibition constant, are then calculated from the IC50 values (the concentration of inhibitor that causes 50% inhibition) using the Cheng-Prusoff equation.

Cytotoxicity Assessment

To evaluate the safety profile of these promising neuroprotective agents, their cytotoxicity was assessed against the human neuroblastoma cell line SH-SY5Y. The results for compounds 4c and 7b revealed lower toxicity compared to the standard cytotoxic agent staurosporine and were comparable to that of donepezil, suggesting a favorable therapeutic window.[1]

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

The viability of SH-SY5Y cells after treatment with the compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • SH-SY5Y cells are seeded in a 96-well plate and allowed to adhere.

  • The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 24 or 48 hours).

  • Following treatment, the MTT reagent is added to each well, and the plate is incubated to allow for formazan crystal formation.

  • The formazan crystals are then dissolved using a solubilizing agent (e.g., DMSO).

  • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Cell viability is expressed as a percentage of the untreated control cells.

Anticancer and Antiviral Activities: An Area for Future Exploration

While the neuroprotective potential of (S)-piperazine-2-carboxylic acid derivatives is becoming increasingly evident, their application in oncology and virology remains a less explored frontier. Current research on the broader class of piperazine derivatives has shown significant promise in these areas. For instance, various piperazine-containing compounds have demonstrated potent anticancer activity against a range of cancer cell lines, often through mechanisms involving the induction of apoptosis and inhibition of key signaling pathways.[2][3][4][5][6][7][8][9][10][11][12] Similarly, the piperazine scaffold is a key component in several approved antiviral drugs and numerous investigational agents targeting viral proteases and other essential viral enzymes.[13][14][15][16][17][18][19][20][21][22]

However, specific quantitative data (e.g., IC50 or EC50 values) and detailed experimental protocols for derivatives of the chiral (S)-piperazine-2-carboxylic acid scaffold in anticancer and antiviral assays are not yet widely available in the public domain. This represents a significant opportunity for future research to expand the therapeutic applications of this versatile chemical entity.

Visualizing the Pathways and Processes

To better understand the biological context and experimental procedures discussed, the following diagrams have been generated.

Cholinesterase_Inhibition_Pathway cluster_cholinergic_synapse Cholinergic Synapse cluster_inhibition Inhibition Acetylcholine Acetylcholine AChE_BChE AChE / BChE Acetylcholine->AChE_BChE Hydrolysis Choline_Acetate Choline + Acetate AChE_BChE->Choline_Acetate SPCA_Derivative (S)-Piperazine-2-carboxylic acid derivative SPCA_Derivative->AChE_BChE Inhibits

Mechanism of Cholinesterase Inhibition.

MTT_Assay_Workflow Cell_Seeding Seed SH-SY5Y cells in 96-well plate Compound_Treatment Treat cells with (S)-piperazine-2-carboxylic acid derivatives Cell_Seeding->Compound_Treatment MTT_Addition Add MTT reagent Compound_Treatment->MTT_Addition Formazan_Formation Incubate for formazan crystal formation MTT_Addition->Formazan_Formation Solubilization Solubilize formazan crystals (e.g., with DMSO) Formazan_Formation->Solubilization Absorbance_Measurement Measure absorbance (~570 nm) Solubilization->Absorbance_Measurement Data_Analysis Calculate cell viability Absorbance_Measurement->Data_Analysis

Workflow for the MTT Cytotoxicity Assay.

Conclusion and Future Directions

Derivatives of (S)-piperazine-2-carboxylic acid have demonstrated significant potential as neuroprotective agents, particularly through the potent and selective inhibition of cholinesterases. The favorable cytotoxicity profiles of lead compounds further enhance their therapeutic promise. While the anticancer and antiviral activities of this specific scaffold are yet to be fully elucidated, the broader success of piperazine-containing molecules in these fields provides a strong rationale for further investigation. Future research should focus on synthesizing and screening libraries of (S)-piperazine-2-carboxylic acid derivatives against a diverse panel of cancer cell lines and viral targets to unlock their full therapeutic potential. The detailed experimental protocols provided herein offer a solid foundation for such future endeavors.

References

A Comparative Guide to the Structure-Activity Relationship of Piperazine-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposing positions, is a cornerstone in medicinal chemistry. Its unique structural and physicochemical properties—such as high water solubility, oral bioavailability, and the ability to form hydrogen bonds—make it a privileged scaffold in drug design.[1] Piperazine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antipsychotic, and antimicrobial effects.[2][3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of piperazine-based compounds in oncology and neuropsychiatry, supported by quantitative data and detailed experimental protocols.

Piperazine Derivatives as Anticancer Agents

The flexible binding nature of the piperazine moiety allows it to interact with various biological targets implicated in cancer, such as receptor tyrosine kinases, DNA, and cell cycle proteins.[4] Modifications at the N-1 and N-4 positions of the piperazine ring are key strategies for modulating cytotoxic potency and selectivity.[2]

The in vitro anticancer activity of various piperazine derivatives has been assessed across numerous human cancer cell lines. The half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values are critical metrics for comparison.

Compound IDCore Structure / SubstituentsCancer Cell LineActivity (IC50/GI50 in µM)
Compound 23 Vindoline-[4-(trifluoromethyl)benzyl]piperazine conjugateMDA-MB-468 (Breast)1.00[5][6]
Compound 25 Vindoline-[1-bis(4-fluorophenyl)methyl]piperazine conjugateHOP-92 (NSCLC)1.35[5][6]
Compound 86 Benzhydryl piperazine derivativeT47D (Breast)0.31[7]
Compound 87 Benzhydryl piperazine derivativeFOCUS (Liver)0.04[7]
Cpd 7g Guanidine derivativeHT-29 (Colon) & A549 (Lung)< 2[8]
Cpd C-14 Methyl piperazine derivativeMIAPaCa-2 (Pancreatic)< 1[8]

Key SAR Insights for Anticancer Activity:

  • N-Substituents: The introduction of bulky, lipophilic groups such as benzhydryl or substituted benzyl moieties at the piperazine nitrogen often enhances cytotoxic activity.[7] For instance, vindoline-piperazine conjugates showed potent growth inhibition, with trifluoromethylbenzyl (Compound 23) and bis(4-fluorophenyl)methyl (Compound 25) substitutions proving highly effective.[6]

  • Hybrid Molecules: Fusing the piperazine scaffold with other pharmacophores, like natural products (e.g., vindoline, chrysin) or other heterocyclic rings (e.g., benzothiazole), can significantly boost anticancer effects.[9][10]

  • Linker Length: The length and nature of the linker connecting the piperazine ring to other parts of the molecule can influence activity, though this relationship is often complex and target-dependent.

Many piperazine derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. The diagram below illustrates a generalized intrinsic apoptotic pathway that can be triggered by these compounds.

G cluster_0 Cellular Stress Response cluster_1 Mitochondrial Pathway cluster_2 Caspase Cascade Piperazine Piperazine-Based Compound ROS ↑ Reactive Oxygen Species (ROS) Piperazine->ROS DNA_Damage DNA Damage Piperazine->DNA_Damage Bcl2 Bcl-2/Bcl-xL Inhibition Piperazine->Bcl2 Bax Bax/Bak Activation ROS->Bax DNA_Damage->Bax Mito Mitochondria Bax->Mito Forms pore Bcl2->Bax CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Generalized intrinsic apoptosis pathway induced by piperazine anticancer agents.

Piperazine Derivatives as Antipsychotic Agents

The piperazine scaffold is integral to many atypical antipsychotic drugs.[11] These compounds typically act as antagonists or partial agonists at dopamine D2 and serotonin 5-HT receptors, which are key targets in the treatment of schizophrenia and other neuropsychiatric disorders.[12][13]

The binding affinity (Ki) of piperazine derivatives to dopamine and serotonin receptors is a primary indicator of their potential antipsychotic activity. A lower Ki value signifies higher binding affinity.

CompoundN1-Aryl SubstituentN4-SubstituentD2 Receptor Ki (nM)5-HT1A Receptor Ki (nM)
Clozapine -N-Methyl~160~5
Olanzapine 2-Methyl-4-(4-methyl-1-piperazinyl)Thienobenzodiazepine1.94.2
Quetiapine -Dibenzo[b,f][7][14]thiazepine3111
Aripiprazole 2,3-DichlorophenylButoxy-dihydroquinolinone0.341.7
SLV313 (4e) Phenyl4-pyridylmethyl--

Note: Ki values can vary between studies. The values presented are representative.

Key SAR Insights for Antipsychotic Activity:

  • N1-Aryl Group: An aryl group (e.g., phenyl, dichlorophenyl) attached to one nitrogen of the piperazine ring is a common feature. Substitutions on this aryl ring, such as chlorine atoms in aripiprazole, can significantly enhance affinity and selectivity for the D2 receptor.[15][16]

  • N4-Alkyl Linker: A flexible alkyl chain of 2-4 carbons typically connects the second piperazine nitrogen to a larger, often heterocyclic, moiety.[17]

  • Terminal Group: A large, complex terminal group (e.g., dihydroquinolinone in aripiprazole) is crucial for modulating the functional activity (antagonism vs. partial agonism) and the overall receptor binding profile.[18]

  • Piperazine vs. Piperidine: Replacing the piperazine core with piperidine can dramatically alter the receptor affinity profile, highlighting the importance of the N-4 nitrogen for interacting with specific receptor subtypes.[19]

The therapeutic effect of atypical antipsychotics is believed to stem from their dual action on dopamine D2 and serotonin 5-HT1A receptors in key brain circuits.

G cluster_mesolimbic Mesolimbic Pathway (Hyperactive in Psychosis) cluster_mesocortical Mesocortical Pathway (Hypoactive in Psychosis) VTA_meso VTA Neuron NAc Nucleus Accumbens VTA_meso->NAc Dopamine D2_meso D2 Receptor NAc->D2_meso VTA_meso_cort VTA Neuron PFC Prefrontal Cortex VTA_meso_cort->PFC Dopamine D2_meso_cort D2 Receptor PFC->D2_meso_cort Piperazine Atypical Antipsychotic (Piperazine-Based) Piperazine->D2_meso Antagonism (Reduces positive symptoms) Piperazine->D2_meso_cort Partial Agonism (Improves negative symptoms)

Caption: Dual action of piperazine-based antipsychotics on dopamine pathways.

Experimental Protocols

Accurate and reproducible experimental data are fundamental to SAR studies. Below are detailed protocols for key assays used to evaluate the biological activity of piperazine-based compounds.

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[8]

Materials:

  • Human cancer cell lines (e.g., A549, HCT-116, MCF-7)

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • Piperazine test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[20]

  • DMSO (Dimethyl sulfoxide)

  • Sterile 96-well plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.[8][20]

  • Compound Treatment: Prepare serial dilutions of the piperazine compounds in serum-free medium. The final DMSO concentration should not exceed 0.5%.[20] Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include untreated (vehicle control) and blank (medium only) wells.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).[20]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan crystals.[14][20]

  • Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10-15 minutes to ensure complete dissolution.[14][20]

  • Absorbance Measurement: Measure the absorbance at 490 nm or 540 nm using a microplate reader.[14]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

This assay determines the binding affinity of test compounds by measuring their ability to displace a specific radioligand from the receptor.[21]

Materials:

  • Cell membranes from HEK293 cells stably expressing the human dopamine D2 receptor.[21]

  • Radioligand: [3H]-Spiperone.[21]

  • Non-specific binding control: Haloperidol.[21]

  • Piperazine test compounds.

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).[21]

  • Glass fiber filters and a cell harvester.

  • Scintillation cocktail and a liquid scintillation counter.[21]

Procedure:

  • Assay Setup: In a 96-well plate, add 50 µL of binding buffer, 50 µL of the test compound at various concentrations, 50 µL of [3H]-Spiperone (at a concentration near its Kd), and 50 µL of the cell membrane preparation.[21] For total binding, substitute test compound with buffer. For non-specific binding, add a high concentration of haloperidol (e.g., 10 µM).[21]

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[21]

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding). Calculate the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[21]

G cluster_invitro In Vitro Evaluation Workflow Synthesis Compound Synthesis Purification Purification & Characterization Synthesis->Purification Screening Primary Screening (e.g., MTT Assay) Purification->Screening Hit_ID Hit Identification (IC50 < Threshold) Screening->Hit_ID Secondary_Assay Secondary Assay (e.g., Binding Assay) Hit_ID->Secondary_Assay Lead_Gen Lead Generation (Potency & Selectivity) Secondary_Assay->Lead_Gen

References

Safety Operating Guide

Safe Disposal of (S)-Piperazine-2-carboxylic acid dihydrochloride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat (S)-Piperazine-2-carboxylic acid dihydrochloride and any contaminated materials as hazardous chemical waste. Professional disposal is required in adherence to local, state, and federal regulations.

This guide provides essential safety and logistical information for the proper disposal of this compound, a compound recognized as a skin and eye irritant.[1][2] The following procedures are designed to ensure the safety of laboratory personnel and to maintain environmental compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is critical to work in a well-ventilated area, ideally within a chemical fume hood.[3][4] Always wear appropriate Personal Protective Equipment (PPE).

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye/Face Chemical safety goggles and/or face shield.[5]Protects against potential splashes and contact with airborne particles.
Skin Chemical-resistant gloves (e.g., nitrile) and a lab coat.[4][5]Prevents skin irritation and potential burns.[1][2]
Respiratory NIOSH-approved respirator if dust may be generated or ventilation is inadequate.Avoids respiratory tract irritation.[1]

Waste Segregation and Collection Protocol

Proper segregation is the cornerstone of safe chemical waste management.[5] this compound waste should be classified and handled as a halogenated organic acid waste.

Step-by-Step Collection Procedure:

  • Designate a Waste Container: Select a clearly labeled, leak-proof container that is chemically compatible with acidic and chlorinated compounds.[6] Avoid using metal containers.[7]

  • Labeling: The container must be clearly marked with a "Hazardous Waste" label.[3][5] The label must include:

    • The full chemical name: "this compound".[5]

    • Associated hazards (e.g., "Corrosive," "Irritant").[3]

    • The accumulation start date.[8]

  • Waste Transfer: Carefully transfer the solid waste into the designated container. If transferring a solution, do so slowly to avoid splashing.

  • Contaminated Materials: Any items that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, must also be placed in the hazardous waste container.[4][5]

  • Avoid Mixing: Do not mix this waste with incompatible materials such as bases, strong oxidizing agents, or cyanides.[5][7] Store acids and bases separately.[7]

Storage of Hazardous Waste

All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[7]

Storage Requirements:

  • Secondary Containment: The primary waste container should be placed within a larger, chemically resistant secondary container to contain any potential leaks.[6]

  • Location: Store in a cool, dry, and well-ventilated area away from general laboratory traffic.[4][9]

  • Inspection: Regularly inspect the waste container for any signs of leakage or degradation.[6]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

Spill Response Protocol:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.[10]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For solid spills, carefully sweep or scoop the material into a designated hazardous waste container.[5] For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill before collection.[4][10]

  • Decontamination: Clean the spill area thoroughly. The cleaning materials and rinsate must be collected and disposed of as hazardous waste.[4][11]

Final Disposal Procedure

Under no circumstances should this compound be disposed of down the drain or in regular trash.[3][5] The established and required method for final disposal is through a licensed hazardous waste disposal service.

Final Disposal Workflow:

  • Container Sealing: Once the waste container is full (no more than 3/4 capacity), securely seal it.[5][12]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EH&S) office or a licensed hazardous waste disposal company to arrange for collection.[3][5]

  • Documentation: Maintain detailed records of waste generation and disposal for regulatory compliance.[8]

  • Recommended Disposal Method: The standard and recommended final disposal method is high-temperature incineration at an approved and licensed facility.[3][5]

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Waste Generated: (S)-Piperazine-2-carboxylic acid dihydrochloride sds Consult Safety Data Sheet (SDS) start->sds hazards Identify Hazards: - Skin Irritant - Eye Irritant - Acidic - Halogenated sds->hazards ppe Wear Appropriate PPE: - Goggles - Gloves - Lab Coat hazards->ppe segregate Segregate as Halogenated Organic Acid Waste ppe->segregate container Use Labeled, Sealed, Compatible Container segregate->container labeling Label: 'Hazardous Waste' + Chemical Name + Hazards container->labeling storage Store in Designated Secondary Containment Area labeling->storage disposal_method Final Disposal Method storage->disposal_method drain Drain or Trash Disposal disposal_method->drain No professional Arrange Pickup by Licensed Hazardous Waste Service disposal_method->professional Yes end Incineration at Approved Facility professional->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling (S)-Piperazine-2-carboxylic acid dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling (S)-Piperazine-2-carboxylic acid dihydrochloride. The following procedures and recommendations are designed to ensure safe operational handling and disposal of this chemical compound.

This compound is classified as a skin irritant (Category 2), a serious eye irritant (Category 2), and may cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3).[1][2][3] Adherence to the following personal protective equipment (PPE) and handling protocols is critical to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against dust particles and potential splashes, preventing serious eye irritation.[1][4][5]
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene).Prevents skin contact and subsequent irritation.[1][4][5] While specific breakthrough times are not available, nitrile gloves are a common and effective choice for handling powdered chemicals.
Respiratory Protection - For small quantities in a well-ventilated area: N95-rated dust mask.- For larger quantities or in poorly ventilated areas: A half- or full-face respirator with P100 (or HEPA) particulate filters.Protects the respiratory tract from irritation due to inhalation of the powdered compound.[6] The level of respiratory protection should be escalated based on the quantity of material being handled and the ventilation conditions.
Protective Clothing Laboratory coat, long pants, and closed-toe shoes. For larger scale operations or when there is a significant risk of dust generation, consider disposable coveralls.Provides a barrier to prevent skin contact with the chemical.[4][7]

Operational Plans

Strict adherence to operational protocols is essential for the safe handling of this compound.

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area.[8][9][10]

  • For procedures that may generate significant dust, use a certified chemical fume hood or a glove box.

2. Safe Handling Practices:

  • Avoid direct contact with the skin and eyes.[4][7]

  • Do not breathe in the dust.[1][8]

  • Wash hands thoroughly with soap and water after handling.[4][7]

  • Remove any contaminated clothing immediately and launder it before reuse.[8]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[7]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

1. Minor Spill (Small quantity of solid):

  • Evacuate and Secure: Clear the immediate area of all personnel.
  • Don PPE: Put on the appropriate PPE as outlined in the table above.
  • Containment: Gently cover the spill with a dry, inert absorbent material such as sand, vermiculite, or commercial spill absorbents to prevent the powder from becoming airborne.[7]
  • Cleanup: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable container for hazardous waste disposal.[3][4] Avoid creating dust.
  • Decontamination: Clean the spill area with a damp cloth or paper towels. Place all cleaning materials into the hazardous waste container.
  • Ventilate: Allow the area to ventilate before resuming work.

2. Major Spill (Large quantity or widespread contamination):

  • Evacuate: Immediately evacuate the laboratory and alert others in the vicinity.
  • Isolate: Close the doors to the affected area to contain the spill.
  • Emergency Contact: Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.
  • Do Not Attempt to Clean: Do not attempt to clean up a major spill without specialized training and equipment.

Disposal Plan

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Collect all waste material, including spilled substance, used absorbent materials, and contaminated disposable PPE, in a designated and clearly labeled hazardous waste container.[8]

2. Waste Disposal:

  • Dispose of the chemical waste through a licensed and approved hazardous waste disposal facility.[5][8]

  • Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of this material down the drain or in the regular trash.[4]

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate Personal Protective Equipment when handling this compound.

PPE_Selection_Workflow PPE Selection for this compound cluster_assessment Hazard Assessment cluster_ppe Personal Protective Equipment Selection cluster_disposal Post-Handling start Start: Handling this compound hazards Identify Hazards: - Skin Irritant (H315) - Eye Irritant (H319) - Respiratory Irritant (H335) start->hazards eye_protection Eye Protection: Chemical Safety Goggles or Face Shield hazards->eye_protection hand_protection Hand Protection: Chemically Resistant Gloves (e.g., Nitrile) hazards->hand_protection clothing Protective Clothing: Lab Coat, Long Pants, Closed-toe Shoes hazards->clothing respiratory Respiratory Protection hazards->respiratory decontamination Decontaminate Work Area & Dispose of Waste Properly eye_protection->decontamination hand_protection->decontamination clothing->decontamination n95 N95 Dust Mask respiratory->n95 Small scale, well-ventilated respirator Half/Full-Face Respirator with P100/HEPA filters respiratory->respirator Large scale or poor ventilation n95->decontamination respirator->decontamination end Safe Handling Complete decontamination->end

References

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